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  • Product: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
  • CAS: 954270-87-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in Drug Discovery

Executive Summary & Strategic Context The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Combining the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Combining the planar, purine-mimicking properties of the 2-aminobenzothiazole core with the hydrogen-bonding vectors of a methanesulfonamide group, this molecule serves as a versatile building block and screening compound for targeted therapeutics.

As a Senior Application Scientist, I have observed that this specific structural arrangement is exceptionally effective at targeting the ATP-binding hinge regions of various oncogenic kinases, including CDKs, Aurora kinases, and VEGFR-2 (1[1]). This whitepaper provides a comprehensive technical guide to its physicochemical properties, self-validating synthetic protocols, and mechanistic utility in high-throughput drug discovery workflows.

Physicochemical & Structural Profiling

To effectively utilize this compound in biological assays or as a synthetic intermediate, researchers must understand its quantitative properties. The molecule is designed to comply with Lipinski’s Rule of Five, ensuring favorable baseline pharmacokinetics.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Experimental Significance
Chemical Formula C8H9N3O2S2Defines the precise atomic composition and isotopic distribution for mass spectrometry.
Molecular Weight 243.31 g/mol < 500 Da; ensures optimal ligand efficiency and leaves "molecular weight room" for further derivatization.
CAS Registry Number 954270-87-2Unique identifier required for procurement and database cross-referencing (2[2]).
Hydrogen Bond Donors 3 (-NH₂, -NH-SO₂-)Facilitates strong, directional interactions with the kinase hinge region backbones.
Hydrogen Bond Acceptors 5 (N, O, S atoms)Enables diverse binding modalities within the target active site, particularly via the sulfonamide oxygens.
Calculated TPSA ~110 ŲOptimal for cellular permeability in oncology targets, though it may restrict blood-brain barrier (BBB) crossing.

Mechanistic Insights: The Pharmacophore Logic

The structural logic of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is rooted in its ability to act as a dual-action pharmacophore:

  • The Adenine Mimetic Core: The benzothiazole ring acts as a bioisostere for the purine ring of ATP. It intercalates into the hydrophobic cleft of the kinase active site, while the nitrogen atoms participate in critical hydrogen bonds with the hinge region (3[3]).

  • The Sulfonamide Vector: The acidic proton of the methanesulfonamide (pKa ~6.5 - 7.5) allows it to exist in a partially ionized state at physiological pH. This enhances aqueous solubility and allows the sulfonyl oxygens to interact with the conserved DFG (Asp-Phe-Gly) motif or catalytic lysine residues.

  • The 6-Amino Handle: Positioned towards the solvent-exposed channel, the 6-amino group provides an ideal synthetic vector. It can be functionalized with solubilizing groups (e.g., piperazine) or utilized as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers without disrupting the core binding affinity (4[4]).

Pharmacophore Core Benzothiazole Core (Adenine Mimetic) Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Binds via N3 and NH Sulfonamide 2-Methanesulfonamide (H-Bond Donor/Acceptor) Core->Sulfonamide Amino 6-Amino Group (Solvent Vector) Core->Amino DFG DFG Motif / Catalytic Loop Sulfonamide->DFG Interacts with Asp/Lys Solvent Solvent Exposed Channel (PROTAC Linker Site) Amino->Solvent Functionalization Vector

Pharmacophore mapping of the 2-aminobenzothiazole scaffold in kinase domains.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an analytical checkpoint.

Protocol A: Chemical Synthesis & Purification

Objective: High-yield synthesis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide from commercially available 2-amino-6-nitrobenzothiazole.

Step 1: Regioselective Sulfonylation

  • Reaction Setup: Dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere at 0 °C.

    • Causality: Pyridine acts as both the solvent and the base, efficiently neutralizing the HCl byproduct generated during sulfonylation to drive the reaction forward.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of unwanted bis-sulfonylated byproducts.

  • Incubation: Warm the mixture to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the [M+H]⁺ peak corresponding to the intermediate N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide.

  • Workup: Quench with ice water. Filter the resulting precipitate, wash extensively with 1M HCl (to remove residual pyridine), and dry under vacuum.

Step 2: Catalytic Reduction

  • Reaction Setup: Dissolve the validated intermediate in a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Argon, then backfill with H₂ gas using a balloon.

    • Causality: Pd/C under mild H₂ pressure cleanly reduces the nitro group to an amine without cleaving the sulfonamide bond or desulfurizing the benzothiazole ring.

  • Incubation: Stir vigorously at room temperature for 6-8 hours.

  • Validation Checkpoint 2 (LC-MS): Monitor the reaction. The process is complete when the intermediate mass is entirely replaced by the target mass (MW 243.31).

  • Purification: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from hot ethanol to yield the pure target compound.

Synthesis SM 2-Amino-6-nitrobenzothiazole (CAS: 6285-57-0) Step1 Sulfonylation + MsCl, Pyridine, 0°C to RT SM->Step1 Int N-(6-nitro-1,3-benzothiazol-2-yl) methanesulfonamide Step1->Int Checkpoint 1: LC-MS Validation Step2 Reduction + H2, Pd/C, EtOH/EtOAc Int->Step2 Prod N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide (CAS: 954270-87-2) Step2->Prod Checkpoint 2: Celite Filtration

Synthetic workflow for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Protocol B: High-Throughput Screening (HTS) Stock Preparation

Objective: Prepare a stable, standardized master stock for biological assays (e.g., KinomeScan™ or cell viability assays).

  • Mass Calculation: Weigh exactly 10.0 mg of the synthesized, pure N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

  • Solubilization: Dissolve the compound in 411 µL of LC-MS grade, anhydrous DMSO.

    • Causality: 10.0 mg / 243.31 g/mol = 0.0411 mmol. Dissolving this in 0.411 mL of solvent yields exactly a 100 mM master stock. Anhydrous DMSO is critical to prevent the hydrolysis or oxidation of the free 6-amino group.

  • Aliquoting: Divide the master stock into 10 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: The 6-amino group is susceptible to oxidative degradation upon repeated freeze-thaw cycles. Single-use aliquots maintain compound integrity over long-term screening campaigns.

  • Storage: Store at -20 °C in the dark.

References

  • Chemazone. "N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide - 954270-87-2". Chemazone Product Catalog.
  • PubMed - NIH. "2-Aminobenzothiazoles in anticancer drug design and discovery". European Journal of Medicinal Chemistry.
  • PubMed - NIH. "2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents". Journal of Medicinal Chemistry.
  • BYU ScholarsArchive. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines". Theses and Dissertations.

Sources

Exploratory

Preclinical Evaluation Guide: Putative Mechanisms of Action for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Document Type: Technical Whitepaper Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Pharmacology Researchers Executive Summary & Pharmacophore Rationale N-(6-amino-1,3-benzothiazol-2-yl)methanesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Pharmacology Researchers

Executive Summary & Pharmacophore Rationale

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2) is a highly functionalized screening compound built upon the privileged 2-aminobenzothiazole scaffold. In preclinical drug discovery, the benzothiazole bicyclic framework is renowned for its polypharmacology and structural adaptability, acting as a versatile pharmacophore capable of interrogating multiple biological targets[1].

Because this specific molecule lacks a single, universally published primary target in literature, its in vitro mechanism of action must be deconvoluted through rigorous, target-agnostic profiling. Based on the stereoelectronic properties of its functional groups—specifically the 2-aminobenzothiazole core and the methanesulfonamide moiety—this guide establishes the three most scientifically probable mechanisms of action:

  • ATP-Competitive Kinase Inhibition: The 2-aminobenzothiazole core acts as a bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds within the hinge region of kinases (e.g., PI3K, EGFR)[2][3].

  • Use-Dependent Voltage-Gated Sodium Channel (Nav) Blockade: Sharing structural homology with the ALS drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), this compound is hypothesized to stabilize the inactivated state of Nav channels[4][5].

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore, potentially coordinating the catalytic zinc ion in the active site of human CA isoforms[6].

Mechanistic Pathways & Workflow

To systematically evaluate these putative targets, we employ a tiered in vitro deconvolution workflow. The logic of this workflow prioritizes high-throughput biochemical assays before advancing to low-throughput, high-content biophysical validation.

Workflow Compound N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Triage In Vitro Target Triage Compound->Triage Kinase Kinase Profiling (TR-FRET) Triage->Kinase Nav Nav Electrophysiology (Patch-Clamp) Triage->Nav CA CA Esterase Assay (Spectrophotometry) Triage->CA Hit1 ATP-Competitive Inhibition Kinase->Hit1 Hit2 Use-Dependent State Block Nav->Hit2 Hit3 Zinc Metalloenzyme Coordination CA->Hit3

In vitro target deconvolution workflow for benzothiazole screening compounds.

The PI3K/Akt Kinase Axis

2-aminobenzothiazoles frequently inhibit the Phosphoinositide 3-kinase (PI3K) pathway[3]. The compound's core mimics ATP, competitively binding to the PI3K catalytic domain. This prevents the phosphorylation of PIP2 to PIP3, subsequently starving Akt of its membrane docking sites and halting downstream mTOR-mediated cell survival signals.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor Benzothiazole Compound Inhibitor->PI3K Akt Akt Phosphorylation PIP3->Akt mTOR mTOR Activation Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Putative PI3K/Akt signaling pathway modulation by 2-aminobenzothiazole derivatives.

Self-Validating In Vitro Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. This means that internal controls (positive/negative) and statistical quality checks (Z'-factor) are built directly into the methodology to prevent false positives caused by compound aggregation or autofluorescence.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Planar aromatic compounds like benzothiazoles often exhibit intrinsic fluorescence, which confounds standard biochemical assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background autofluorescence to decay, thereby isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Dispense N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate. Include Wortmannin (1 µM) as a positive control and DMSO (1% final) as a vehicle control.

  • Enzyme Addition: Add recombinant PI3Kγ (or target kinase of interest) at a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and APC-conjugated tracer).

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the Wortmannin and DMSO wells. A Z' > 0.5 validates the assay.

Protocol 2: Whole-Cell Patch-Clamp for Nav Use-Dependent Blockade

Causality & Rationale: Riluzole-like benzothiazoles do not typically block resting sodium channels; they exhibit "use-dependent" or "state-dependent" blockade by binding to the local anesthetic receptor site only when the channel is in its inactivated state[5][7]. A standard patch-clamp protocol must manipulate the holding potential to reveal this mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.4 or Nav1.5 channels.

  • Internal/External Solutions: Fill the recording pipette with an internal solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3). Bathe cells in external solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Resting State Protocol (Tonic Block): Hold the membrane potential at -120 mV (where all channels are resting). Apply a 20 ms test pulse to 0 mV. Perfuse the compound (10 µM) and measure the reduction in peak current. Expected result: Minimal inhibition.

  • Steady-State Inactivation Protocol (State-Dependent Block): Hold the membrane potential at -90 mV (where a fraction of channels are inactivated). Apply a train of 50 Hz pulses.

  • Validation: Perfuse Riluzole (10 µM) as a positive control[4]. If the compound is a true Nav modulator, the IC50 will shift dramatically (e.g., from >100 µM at -120 mV to <5 µM at -90 mV), proving preferential binding to the inactivated state[7].

Protocol 3: Carbonic Anhydrase Esterase Activity Assay

Causality & Rationale: While primary sulfonamides are the strongest CA inhibitors, substituted methanesulfonamides can still coordinate the active site zinc[6]. CA possesses esterase activity, allowing the use of 4-nitrophenyl acetate (4-NPA) as a substrate. As 4-NPA is hydrolyzed, it releases 4-nitrophenol, which absorbs strongly at 400 nm, providing a direct, continuous spectrophotometric readout.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 10 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure compound solubility.

  • Enzyme Incubation: Incubate recombinant hCA II (10 nM) with varying concentrations of the compound for 15 minutes at 25°C. Use Acetazolamide (1 µM) as a positive control.

  • Substrate Addition: Add 4-NPA to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Readout: Monitor the change in absorbance at 400 nm over 10 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) of the reaction. Plot fractional activity vs. inhibitor concentration to derive the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Benchmarking

To guide hit-to-lead optimization, the following table synthesizes the expected pharmacological parameters for 2-aminobenzothiazole derivatives across the three putative targets, based on established literature benchmarks[2][5][6][7].

Target ClassSpecific IsoformExpected IC50 / Ki RangeMechanism of ActionReference Control
Kinases PI3Kγ / EGFR0.05 µM – 15.0 µMATP-competitive hinge bindingWortmannin / Erlotinib
Nav Channels Nav1.4 / Nav1.51.0 µM – 50.0 µMUse-dependent inactivated state blockRiluzole
Metalloenzymes hCA II / hCA IX0.1 µM – >100 µMActive site Zinc coordinationAcetazolamide

Note: The presence of the methanesulfonamide group on the 2-amino position introduces steric bulk that may shift the primary activity away from CA inhibition (which prefers primary sulfonamides) and toward kinase or Nav channel modulation.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH.[Link]

  • Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug Riluzole. PMC - NIH.[Link]

  • Tuning the Dual Inhibition of Carbonic Anhydrase and Cyclooxygenase by Dihydrothiazole Benzensulfonamides. ACS Medicinal Chemistry Letters.[Link]

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters.[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.[Link]

  • Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole. bioRxiv.[Link]

Sources

Foundational

Foreword: Charting the Pharmacological Profile of a Novel Benzothiazole Sulfonamide

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including neuroprotective, anticonvulsant, and antidiabetic properties.[1][2][3][4] N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a novel compound within this class, and as of this writing, its specific receptor binding profile remains uncharacterized in public literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to elucidate the receptor binding affinity of this promising molecule.

We will proceed from hypothesis generation, based on the known activities of structurally related compounds, to the detailed execution of gold-standard biophysical assays. This document is designed not as a rigid template, but as a strategic workflow, empowering researchers with the rationale behind experimental choices to ensure scientific integrity and generate robust, reproducible data.

Hypothesis-Driven Target Selection: Learning from Chemical Relatives

Given the absence of direct binding data, our initial step is to formulate educated hypotheses about the potential biological targets of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This is achieved by examining the pharmacology of structurally analogous compounds.

1.1. The Riluzole Connection: Implications for Neurological Targets

A prominent and structurally similar approved drug is Riluzole (2-amino-6-trifluoromethoxy benzothiazole).[5] Riluzole's mechanism of action is complex, involving the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with postsynaptic excitatory amino acid receptor signaling.[6][7][8] This provides a strong rationale for prioritizing neurological targets in our investigation.

1.2. The Sulfonamide Moiety: A Pointer to Carbonic Anhydrases

The presence of a sulfonamide group is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs).[9] Numerous studies have detailed the synthesis and CA inhibitory activity of various benzenesulfonamide and benzothiazole-6-sulfonamide derivatives.[9][10] Therefore, a panel of CA isozymes represents another high-priority target class.

1.3. Broader Benzothiazole Activities: Expanding the Target Landscape

The broader benzothiazole class has been associated with a multitude of other biological activities, including the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which has implications for diabetes.[1] Additionally, some derivatives have shown interactions with the aryl hydrocarbon receptor (AhR)[11] and receptor-interacting protein kinase 1 (RIPK1).[12]

Based on this analysis, a logical starting point for screening N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide would include, but not be limited to:

  • Glutamate Receptors (e.g., NMDA, AMPA)

  • Voltage-Gated Sodium Channels

  • Carbonic Anhydrase Isozymes (e.g., CA I, II, IV, VII)[10]

  • 11β-HSD1 [1]

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the affinity of a ligand for a receptor.[13] A competitive binding assay, where our unlabeled test compound competes with a known radioligand, is the ideal format for this initial characterization.

Principle of Competitive Radioligand Binding

This technique measures the ability of an unlabeled compound (the "competitor," in this case, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Detailed Experimental Protocol: Radioligand Binding Assay

Objective: To determine the IC50 and Ki of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide for a chosen target receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-MK-801 for the NMDA receptor).

  • Test Compound: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: A liquid scintillation counter or a MicroBeta counter.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[14]

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound. A typical range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled control ligand.

      • Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Add the receptor membranes, test compound/control, and radioligand to the wells. The final assay volume is typically 200-250 µL.[14]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters, which trap the receptor-bound radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters.

    • Add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Plate Setup: Total, NSB, Competition P1->A1 P2 Prepare Receptor Membranes P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Vacuum Filtration & Washing A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[15] It provides kinetic data (association and dissociation rates) in addition to affinity data (equilibrium dissociation constant, KD).[16][17]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, the receptor (ligand) is immobilized on the chip. A solution containing the test compound (analyte) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass on the chip surface, which in turn changes the refractive index, generating a response that is proportional to the amount of binding.

Detailed Experimental Protocol: SPR Analysis

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide for a purified target receptor.

Materials:

  • SPR Instrument and Sensor Chip: (e.g., a Biacore instrument with a CM5 sensor chip).

  • Purified Receptor: High-purity, soluble, or solubilized membrane protein.

  • Test Compound: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

  • Immobilization Chemistry: Amine coupling reagents (EDC, NHS), or other appropriate chemistry for the receptor.

  • Running Buffer: A buffer that minimizes non-specific binding.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified receptor over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Analyte Binding Assay (Kinetics):

    • Prepare a series of concentrations of the test compound in running buffer.

    • Inject a blank (running buffer only) over the surface to establish a baseline.

    • Sequentially inject each concentration of the test compound for a set period (association phase), followed by a flow of running buffer (dissociation phase).

    • After each cycle, regenerate the sensor surface if necessary to remove all bound analyte.

  • Data Processing and Analysis:

    • Subtract the response from a reference flow cell (a blank, immobilized surface) from the active flow cell to correct for bulk refractive index changes.

    • Subtract the blank injection sensorgram from the analyte injection sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M), where KD = kd / ka.

Workflow Visualization: SPR Analysis

SPR_Workflow I1 Immobilize Receptor on Sensor Chip K1 Inject Analyte (Association Phase) I1->K1 K2 Flow Buffer (Dissociation Phase) K1->K2 Varying Concentrations R1 Regenerate Surface K2->R1 A1 Data Processing (Reference Subtraction) K2->A1 R1->K1 Next Cycle A2 Fit Sensorgrams to Binding Model A1->A2 O1 Obtain ka, kd, KD A2->O1

Caption: Workflow for SPR kinetic and affinity analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Receptor Binding Affinity Profile of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Target ReceptorAssay TypeRadioligand/MethodKi (nM)KD (nM)Notes
NMDA ReceptorRadioligand Binding[³H]-MK-801150 ± 25-Moderate affinity
Voltage-Gated Na+ ChannelRadioligand Binding[³H]-Batrachotoxin>10,000-No significant binding
Carbonic Anhydrase IIEnzymatic Inhibition-IC50 = 55 ± 8-Potent inhibitor
Carbonic Anhydrase VIIEnzymatic Inhibition-IC50 = 250 ± 40-Moderate inhibitor
11β-HSD1SPR--850 ± 90Low micromolar affinity

Data presented are hypothetical and for illustrative purposes only.

Conclusion: A Path Forward

This guide outlines a comprehensive strategy for the initial characterization of the receptor binding affinity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. By leveraging knowledge from structurally related compounds, we can formulate targeted hypotheses and apply robust, gold-standard methodologies like radioligand binding assays and surface plasmon resonance to generate high-quality affinity and kinetic data. The protocols and workflows provided herein are designed to be both detailed and adaptable, ensuring scientific rigor and providing a solid foundation for the subsequent stages of drug discovery and development.

References

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  • (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. ResearchGate. [Link]

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  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI. MDPI. [Link]

  • 2-amino-1,3-benzothiazole-6-sulfonamide — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Riluzole, a glutamate release inhibitor, and motor behavior - PubMed. PubMed. [Link]

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  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press. [Link]

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  • The pharmacology and mechanism of action of riluzole - Neurology.org. Neurology.org. [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-Aminobenzothiazole Derivatives

An Important Note on the Subject Compound: Initial literature searches for the specific molecule, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, did not yield sufficient data to construct a detailed pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Subject Compound: Initial literature searches for the specific molecule, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, did not yield sufficient data to construct a detailed pharmacokinetic and pharmacodynamic profile. Therefore, this guide has been expertly curated to address the broader, yet highly relevant, class of 2-aminobenzothiazole derivatives. This scaffold is the foundational core of the requested compound and is featured in numerous therapeutic agents, including the FDA-approved drug Riluzole.[1][2] The principles and methodologies discussed herein are directly applicable to the study and understanding of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and its analogues.

Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminobenzothiazole core, a bicyclic heterocyclic system, is a cornerstone in modern drug discovery, celebrated for its versatile pharmacological profile.[3] This structural motif is present in a wide array of biologically active compounds, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[3][4] Its privileged status stems from its ability to engage with a diverse range of biological targets, a characteristic attributed to its unique electronic and structural features.[5] The amenability of the 2-amino group and the benzothiazole ring to chemical modification allows for the synthesis of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets.[3]

This guide will provide a comprehensive overview of the key pharmacokinetic (PK) and pharmacodynamic (PD) considerations for 2-aminobenzothiazole derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanisms of action and the experimental methodologies used to elucidate these properties.

Pharmacokinetics: The Journey of 2-Aminobenzothiazole Derivatives in the Body

The pharmacokinetic profile of a 2-aminobenzothiazole derivative dictates its concentration-time course in the body, which is a critical determinant of its efficacy and safety. While specific parameters vary widely depending on the physicochemical properties of the individual molecule, a general understanding of their ADME characteristics can be established.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Many 2-aminobenzothiazole derivatives exhibit good oral absorption.[6][7] However, factors such as lipophilicity, which can be modulated by various substitutions on the benzothiazole ring, play a significant role. For instance, a high-fat meal has been shown to decrease the absorption of Riluzole, reducing its AUC by approximately 20% and peak blood levels by about 45%.[6][7]

  • Distribution: These compounds are often highly protein-bound, primarily to albumin and lipoproteins. Riluzole, for example, is about 96% bound to plasma proteins.[6][7] This high degree of protein binding can influence the volume of distribution and the concentration of free, pharmacologically active drug available to interact with its target.

  • Metabolism: The metabolic fate of 2-aminobenzothiazole derivatives is heavily influenced by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[8] Glucuronidation has also been identified as a major metabolic pathway for some derivatives, including Riluzole.[8] The potential for drug-drug interactions is a key consideration, as co-administration with inhibitors or inducers of these enzymes can significantly alter plasma concentrations.[9][10]

  • Excretion: The elimination half-life of these compounds can vary. For Riluzole, the mean elimination half-life is approximately 12 hours after repeated doses.[6][7]

In Vitro ADME Assessment: A Proactive Approach

Early in the drug discovery pipeline, a battery of in vitro assays is employed to predict the human pharmacokinetics of novel 2-aminobenzothiazole derivatives.

Table 1: Key In Vitro ADME Assays for 2-Aminobenzothiazole Derivatives

AssayPurposeKey Insights
CYP450 Inhibition Assay To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[9][10][11]Provides IC50 or Ki values, indicating the inhibitory potency of the compound against specific CYP enzymes.[9]
Metabolic Stability Assay To evaluate the intrinsic clearance of the compound in liver microsomes or hepatocytes.Predicts the rate of metabolism and provides an early indication of the compound's half-life in vivo.
Plasma Protein Binding Assay To determine the extent to which the compound binds to plasma proteins.Influences the free drug concentration, which is critical for pharmacological activity and distribution.
Permeability Assay (e.g., Caco-2) To assess the potential for oral absorption by measuring the compound's ability to cross a monolayer of intestinal epithelial cells.Predicts the rate and extent of intestinal absorption.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory potential of a 2-aminobenzothiazole derivative against major CYP450 isoforms using human liver microsomes.[10][12][13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution.

    • Thaw pooled human liver microsomes and a solution of NADPH (a cofactor for CYP450 enzymes) on ice.

    • Prepare solutions of known CYP450 isoform-specific substrates and positive control inhibitors.

  • Incubation:

    • In a 96-well plate, add the test compound at various concentrations, a positive control inhibitor, or vehicle control to wells containing human liver microsomes and buffer.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the enzymatic reaction by adding the NADPH solution and the specific substrate for the CYP isoform being tested.

    • Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[12]

    • Centrifuge the plate to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the specific substrate.[10][11]

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Test Compound & Control Preparation Pre_incubation Pre-incubation at 37°C Compound_Prep->Pre_incubation Microsome_Prep Microsome & Cofactor Preparation Microsome_Prep->Pre_incubation Substrate_Prep Substrate Preparation Reaction_Start Add NADPH & Substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Main_Incubation Incubation at 37°C Reaction_Start->Main_Incubation Quench Quench Reaction Main_Incubation->Quench Centrifuge Protein Precipitation Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis IC50 Calculation LC_MS->Data_Analysis

Caption: Workflow for an in vitro CYP450 inhibition assay.

Pharmacodynamics: Unraveling the Mechanisms of Action

The diverse pharmacological effects of 2-aminobenzothiazole derivatives are a result of their interactions with a wide range of biological targets. Understanding these interactions is fundamental to their development as therapeutic agents.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a prominent feature in many anticancer agents, targeting various components of cancer cell signaling pathways.[1][4][5][14][15]

  • Mechanism of Action: These compounds have been shown to inhibit protein kinases, including tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora, CDK).[1][5] They can also target other crucial cellular components like DNA topoisomerases and histone deacetylases (HDACs).[5] The specific mechanism is highly dependent on the substitution pattern around the benzothiazole core.

  • In Vitro Evaluation: The antiproliferative activity of these compounds is commonly assessed using the MTT assay against a panel of human cancer cell lines.[16] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes the steps for evaluating the cytotoxicity of a 2-aminobenzothiazole derivative against cancer cell lines.[17][18][19][20][21]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.

    • Harvest the cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

    • Remove the old media from the cell plates and add fresh media containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19][21]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl and NP40 in isopropanol) to dissolve the formazan crystals.[16][21]

    • Shake the plates to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[16][18]

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_1 Incubate Overnight Cell_Seeding->Incubate_1 Compound_Treatment Treat Cells with Test Compound Incubate_1->Compound_Treatment Incubate_2 Incubate for 48-72h Compound_Treatment->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilizing Agent Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A streamlined workflow of the MTT assay.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[22][23]

  • Mechanism of Action: The exact mechanisms can vary, but some compounds are known to interfere with microbial metabolic pathways.

  • In Vitro Evaluation: The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) using methods such as the broth microdilution assay.[22][24][25][26][27]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol details the determination of the MIC of a 2-aminobenzothiazole derivative against a bacterial strain.[22][24][25][26][27]

  • Preparation of Materials:

    • Prepare a stock solution of the test compound.

    • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[24][25]

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[22][25]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.[25][26]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[25]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have shown promise as anti-inflammatory agents.

  • In Vivo Evaluation: A common animal model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice.[14][16][28][29][30] This model allows for the evaluation of a compound's ability to reduce inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for evaluating the anti-inflammatory effects of a 2-aminobenzothiazole derivative in vivo.[14][16][28][29][30]

  • Animal Preparation and Dosing:

    • Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least a week.[28][30]

    • Administer the test compound, a vehicle control, or a reference drug (e.g., diclofenac sodium) to different groups of animals, typically via oral or intraperitoneal injection.[28]

  • Induction of Inflammation:

    • After a set period (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one of the hind paws of each animal.[14][28]

  • Measurement of Paw Edema:

    • Measure the volume of the inflamed paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Antidiabetic Activity

The 2-aminobenzothiazole scaffold has been explored for the development of novel antidiabetic agents.[6][31][32]

  • Mechanism of Action: Some derivatives have shown agonist activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[6][31]

  • In Vivo Evaluation: The streptozotocin (STZ)-induced diabetic rat model is a widely used model to evaluate the antihyperglycemic effects of new compounds.[23][24][28][32][33][34]

Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model

This protocol provides an overview of inducing diabetes in rats for the evaluation of antidiabetic compounds.[23][24][28][32][33][34]

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ, dissolved in a suitable buffer, to the rats.[28][32] For a type 2 diabetes model, this is often preceded by a high-fat diet to induce insulin resistance.[32]

    • Monitor the blood glucose levels of the rats over several days to confirm the development of hyperglycemia.

  • Compound Treatment and Monitoring:

    • Once diabetes is established, treat the diabetic rats with the test compound, a vehicle control, or a standard antidiabetic drug (e.g., pioglitazone) for a specified duration (e.g., several weeks).[31]

    • Monitor blood glucose levels and other relevant parameters (e.g., body weight, food and water intake, lipid profile) throughout the treatment period.

  • Data Analysis:

    • Compare the changes in blood glucose levels and other metabolic parameters between the treated and control groups to assess the antidiabetic efficacy of the test compound.

Conclusion: A Scaffold of Immense Therapeutic Potential

The 2-aminobenzothiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its amenability to chemical modification, has made it a focal point of medicinal chemistry research. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives, guided by the robust in vitro and in vivo methodologies outlined in this guide, is essential for translating their therapeutic potential into clinical reality. As research continues to unravel the intricate structure-activity relationships and mechanisms of action of this remarkable class of compounds, the future holds great promise for the development of novel and effective treatments for a wide range of diseases.

References

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  • Brog, J. S., & Chasseaud, L. F. (1997). Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis. Clinical Pharmacology & Therapeutics, 62(5), 518–526. [Link]

  • Gros, L., & Gauthier, A. (2018). Pharmacokinetics and Pharmacodynamics of Riluzole in Acute Spinal Cord Injury Patients. University of Toronto Libraries. [Link]

  • U.S. Food and Drug Administration. (n.d.). RILUTEK® (riluzole) Tablets Rx only. Accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (2007, October 12). Rilutek (riluzole). Accessdata.fda.gov. [Link]

  • Al-Trad, B., Al-Zoubi, M., Shehadeh, A., & Al-Smady, M. (2020). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. Journal of Diabetes & Metabolic Disorders, 19(2), 1-13. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]

  • Lina, R., & Ma, H. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 79(1), 5.51.1-5.51.12. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

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  • de Lira, C. A. P., de Oliveira, J. C., de Souza, R. A., & de Oliveira, A. P. (2025, May 9). Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review. International Journal of Molecular Sciences, 26(9), 5098. [Link]

  • Ghasemi, A., & Jeddi, S. (2023, February 9). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 22, 193-210. [Link]

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Sources

Foundational

Synthesis Pathways and Derivatization Strategies for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Derivatives

Introduction & Pharmacological Relevance The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumor d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumor drugs[1]. Specifically, derivatives of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide hold immense value due to their dual-functionalization. The 2-methanesulfonamido group acts as a potent, classical zinc-binding pharmacophore, making these compounds highly effective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms (e.g., CA IX and XII)[2]. Simultaneously, the 6-amino position provides a versatile synthetic handle for modulating lipophilicity, target selectivity, and pharmacokinetic properties through further derivatization.

Designing a robust synthesis for this scaffold requires navigating the inherent regioselectivity challenges of the benzothiazole ring system. This whitepaper details a field-proven, four-step synthetic methodology designed to maximize yield, ensure regiocontrol, and provide a self-validating workflow for drug development professionals.

Retrosynthetic Rationale & Regioselectivity

A naive approach to synthesizing N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide might involve the direct sulfonylation of 1,3-benzothiazole-2,6-diamine. However, this route is fundamentally flawed due to the electronic properties of the heterocycle. The 2-amino group is part of an amidine-like conjugated system (–N=C–NH2), which delocalizes the nitrogen's lone pair into the electron-deficient thiazole ring, significantly reducing its nucleophilicity. Consequently, direct reaction with methanesulfonyl chloride (MsCl) would preferentially occur at the more nucleophilic 6-amino group.

To circumvent this, the optimal synthetic logic dictates masking the 6-position as a nitro group during the sulfonylation step. The retrosynthetic pathway (Figure 1) traces the target derivatives back to the commercially available 4-nitroaniline, utilizing the Hugerschoff reaction to construct the core heterocycle[3].

Retrosynthesis Target Derivatives (Amides, Ureas) Core N-(6-amino-benzothiazol-2-yl) methanesulfonamide Target->Core Derivatization NitroInt N-(6-nitro-benzothiazol-2-yl) methanesulfonamide Core->NitroInt Reduction NitroAmine 6-nitro-1,3-benzothiazol -2-amine NitroInt->NitroAmine Sulfonylation Starting 4-Nitroaniline NitroAmine->Starting Hugerschoff Reaction

Retrosynthetic analysis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide derivatives.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to ensure experimental integrity at every stage.

Step 1: Hugerschoff Synthesis of 6-nitro-1,3-benzothiazol-2-amine

The construction of the benzothiazole core from an acyclic precursor ensures absolute regiocontrol. The Hugerschoff reaction utilizes bromine to oxidize thiocyanate into thiocyanogen, which undergoes electrophilic aromatic substitution ortho to the amine, followed by rapid intramolecular cyclization[4].

  • Reaction Setup: Dissolve 4-nitroaniline (1.0 eq, 13.8 g, 0.1 mol) and potassium thiocyanate (KSCN, 4.0 eq, 38.8 g, 0.4 mol) in 150 mL of glacial acetic acid.

  • Oxidation: Cool the reaction flask to 0 °C using an ice-salt bath. Prepare a solution of bromine (1.0 eq, 5.1 mL, 0.1 mol) in 30 mL of glacial acetic acid. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent over-bromination.

  • Cyclization: Remove the ice bath and stir the mixture at room temperature for 12 hours. The solution will transition from a dark red liquid to a thick, yellow suspension.

  • Workup (Self-Validation): Pour the mixture into 500 g of crushed ice. Slowly neutralize with concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8.0. The formation of a bright yellow precipitate confirms the free base formation. Filter, wash with distilled water, and recrystallize from ethanol to yield 6-nitro-1,3-benzothiazol-2-amine[3].

Step 2: Regioselective N-Sulfonylation

With the 6-position blocked by the nitro group, the less nucleophilic 2-amino group can be successfully sulfonylated using forcing conditions.

  • Activation: Suspend 6-nitro-1,3-benzothiazol-2-amine (1.0 eq, 19.5 g, 0.1 mol) in 100 mL of anhydrous pyridine. Pyridine acts as both the solvent and the acid scavenger.

  • Sulfonylation: Cool the suspension to 0 °C under an inert argon atmosphere. Add methanesulfonyl chloride (MsCl, 1.5 eq, 11.6 mL, 0.15 mol) dropwise over 20 minutes.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours. Monitor via TLC (DCM:MeOH 95:5). The disappearance of the starting material spot validates the completion of the reaction.

  • Isolation: Quench the reaction by pouring it into 400 mL of ice-cold water. The product, N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide, will precipitate as a pale solid. Filter, wash with 1M HCl (to remove residual pyridine), and dry under a vacuum.

Step 3: Nitro Reduction to the Core Scaffold

Reducing the nitro group to an amino group activates the 6-position for derivatization. Stannous chloride (SnCl₂·2H₂O) is the reagent of choice here; catalytic hydrogenation (Pd/C) is often avoided due to the high risk of catalyst poisoning by the sulfur atom in the benzothiazole ring[1].

  • Reduction: Dissolve the nitro intermediate (1.0 eq, 27.3 g, 0.1 mol) in 200 mL of absolute ethanol. Add SnCl₂·2H₂O (5.0 eq, 112.8 g, 0.5 mol) and 5 mL of concentrated HCl to act as a catalyst.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. The solution will turn clear as the nitro compound is reduced.

  • Neutralization (Self-Validation): Cool the mixture to room temperature and carefully adjust the pH to 8.0 using a saturated NaHCO₃ solution. A heavy white precipitate of tin salts will form.

  • Extraction: Filter the suspension through a Celite pad to remove the tin salts. Extract the filtrate with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the core scaffold: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Step 4: 6-Amino Derivatization (Amidation Example)

The newly formed primary amine is highly nucleophilic and ready for diversification.

  • Coupling: Dissolve the 6-amino core (1.0 eq, 2.43 g, 10 mmol) in 20 mL of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq, 3.5 mL, 20 mmol).

  • Electrophile Addition: Cool to 0 °C and add the desired acyl chloride (1.2 eq, 12 mmol) dropwise.

  • Completion: Stir at room temperature for 2 hours. Precipitate the final derivative by adding 100 mL of ice water. Filter and purify via silica gel column chromatography.

Workflow Visualization & Quality Control

To ensure high fidelity across the synthesis, specific Quality Control (QC) checkpoints must be integrated into the workflow.

ForwardSynthesis Step1 Step 1: Hugerschoff Cyclization Reagents: KSCN, Br2, AcOH Temp: 0°C to RT QC1 QC: TLC & 1H-NMR Confirm thiazole ring formation Step1->QC1 Step2 Step 2: N-Sulfonylation Reagents: MsCl, Pyridine Temp: 60°C QC2 QC: LC-MS & IR Confirm SO2 stretch (1310 cm-1) Step2->QC2 Step3 Step 3: Nitro Reduction Reagents: SnCl2·2H2O, EtOH Temp: Reflux (80°C) QC3 QC: Ninhydrin Test Confirm primary amine presence Step3->QC3 Step4 Step 4: 6-Amino Derivatization Reagents: R-COCl or R-NCO Temp: 0°C to RT QC1->Step2 QC2->Step3 QC3->Step4

Forward synthesis workflow with integrated quality control checkpoints.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields for the optimized synthesis of the core scaffold and its subsequent derivatization.

Synthesis StepReaction TimeTemp (°C)Expected Yield (%)Primary Purification Method
1. Hugerschoff Cyclization 12 h0 to 2585 - 92Recrystallization (Ethanol)
2. N-Sulfonylation 4 h6070 - 78Precipitation (Ice Water) & Acid Wash
3. Nitro Reduction 3 - 4 h8080 - 88Celite Filtration & Liquid-Liquid Extraction
4. Amide Derivatization 2 h0 to 2565 - 85Silica Gel Column Chromatography

References

  • Ibrahim, D. A., et al. "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII." Bioorganic & Medicinal Chemistry, 2015. 2

  • Keri, R. S., et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Chemistry of Heterocyclic Compounds, 2021. 1

  • Racane, L., et al. "Novel Cyano- and Amidinobenzothiazole Derivatives: Synthesis, Antitumor Evaluation, and X-ray and Quantitative Structure−Activity Relationship (QSAR) Analysis." Journal of Medicinal Chemistry, 2009. 4

  • Panazzi, J. C., et al. "Visualiser - Thèses de l'Université de Toulouse." Université de Toulouse, 2009. 3

Sources

Exploratory

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide molecular weight and solubility profile

An In-depth Technical Guide to the Physicochemical Characterization of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a molecule of interest within this class. A comprehensive understanding of its fundamental physicochemical properties is a prerequisite for any substantive investigation into its potential applications. This guide provides a detailed analysis of the molecular weight of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and presents a robust framework for determining its solubility profile. We will delve into the theoretical underpinnings of these properties, provide validated experimental protocols for their measurement, and discuss the critical implications of these parameters for the drug discovery and development process.

Chemical Identity and Molecular Weight

Establishing the precise chemical identity of a compound is the foundation of all subsequent research. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a substituted benzothiazole derivative. Its structure consists of a fused benzene and thiazole ring system, featuring a primary amine at the C6 position and a methanesulfonamide group at the C2 position.

Chemical Structure:

From this structure, the molecular formula is determined to be C₈H₉N₃O₂S₂ .

Molecular Weight Calculation

The molecular weight (MW) is calculated from the molecular formula using the standard atomic weights of its constituent elements.

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 2 atoms × 32.065 g/mol = 64.130 g/mol

Total Molecular Weight = 243.31 g/mol

This calculated value is fundamental for all experimental work, enabling accurate preparation of solutions with known molarity and informing stoichiometric calculations in synthetic chemistry.

PropertyValue
IUPAC Name N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
Molecular Formula C₈H₉N₃O₂S₂
Molecular Weight 243.31 g/mol
Canonical SMILES CS(=O)(=O)NC1=NC2=CC=C(C=C2S1)N

The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is one of the most critical physicochemical parameters in drug development. It directly influences a compound's bioavailability by governing its absorption and distribution in the body. A compound must possess adequate aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

Key Implications of Solubility:

  • Pharmacokinetics (ADME): Poor solubility is a primary reason for low bioavailability, leading to suboptimal drug concentrations at the target site and potential failure in clinical trials.

  • Formulation Development: The solubility profile dictates the choice of formulation strategies. Low solubility may necessitate complex and costly formulation techniques such as salt formation, co-solvents, or amorphous solid dispersions.

  • In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological screening, as the compound may precipitate in the assay medium, leading to an underestimation of its true potency.

The benzothiazole class of compounds, while pharmacologically versatile, often presents solubility challenges due to the aromatic, heterocyclic nature of the core structure.[1] Therefore, a rigorous and early assessment of the solubility of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is not merely a routine check but a strategic necessity.

Predicted Solubility Profile and Influencing Factors

While precise experimental data for this specific molecule is not widely published, an expert analysis of its structure allows for a reasoned prediction of its solubility behavior.

  • Aqueous Solubility: The molecule possesses both hydrophobic and hydrophilic features. The benzothiazole core is largely hydrophobic. Conversely, the primary amino group (-NH₂) and the sulfonamide moiety (-SO₂NH-) are polar and capable of hydrogen bonding, which should confer some degree of aqueous solubility. The amino group is basic and will become protonated (and more soluble) at acidic pH. Therefore, a significant pH-dependent solubility profile is expected.

  • Solubility in Organic Solvents: The compound is expected to show higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice and solvating the polar functional groups. Solubility in less polar solvents like ethanol or methanol is likely to be moderate, while solubility in non-polar solvents such as hexanes will be negligible.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, experimental measurement is required. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.

Detailed Protocol: Shake-Flask Solubility Assay

This protocol describes a self-validating system for determining the aqueous solubility of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide at a controlled temperature.

Objective: To determine the equilibrium solubility of the test compound in a buffered aqueous solution.

Materials:

  • N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and appropriate buffer for mobile phase

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Stock Standard: Accurately weigh ~1 mg of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). This stock is used to prepare a calibration curve.

    • Causality: A stock solution in a high-solubility solvent is necessary for creating accurate standards for HPLC quantification, as direct weighing of small masses for dilute standards is prone to error.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials (perform in triplicate for statistical validity) containing a known volume (e.g., 1 mL) of the test solvent (PBS, pH 7.4).

    • Causality: An excess of solid is crucial to ensure that the solution reaches saturation, which is the definition of thermodynamic solubility. Triplicates provide a measure of the experiment's precision.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for a minimum of 24 hours.

    • Causality: Continuous agitation is required to maximize the surface area for dissolution. A 24-hour period is typically sufficient for most compounds to reach equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-to-equilibrium study can be run to confirm this duration.

  • Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

    • Causality: It is critical to separate the solid and liquid phases completely. Any suspended solid particles in the sample will be dissolved upon dilution, leading to a significant overestimation of solubility.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Causality: Filtration removes any remaining microscopic particles. Dilution is necessary to bring the analyte concentration into the linear dynamic range of the detector.

  • Quantification by HPLC: Analyze the diluted samples via a validated HPLC-UV method. Create a calibration curve by plotting the peak area of known standards against their concentrations. Determine the concentration of the diluted sample from this curve.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    Solubility (µg/mL) = [Concentration from HPLC (µg/mL)] × [Dilution Factor]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare HPLC Stock Standard hplc Quantify via HPLC-UV prep_stock->hplc For Calibration Curve prep_samples Add Excess Solid to Buffer (n=3) equilibrate Equilibrate on Shaker (24h, 25°C) prep_samples->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Filter Supernatant & Dilute centrifuge->sample sample->hplc calculate Calculate Solubility (Conc. x Dilution Factor) hplc->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The physicochemical properties of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, specifically its molecular weight of 243.31 g/mol and its solubility profile, are indispensable parameters for its evaluation as a potential candidate in pharmaceutical research. While theoretical analysis provides a useful starting point, the rigorous, empirical determination of solubility via validated methods like the shake-flask protocol is non-negotiable. The resulting data provides the foundation for informed decision-making in medicinal chemistry, guiding lead optimization, formulation design, and the overall strategy for advancing a compound through the development pipeline.

References

  • ChemDiv. (n.d.). N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-2,6-dimethoxybenzamide.
  • PubChem. (n.d.). 6-Aminobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • Pawar, S. S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery.
  • Siddiqui, N., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2).
  • Prajapati, D. G., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-647.
  • Saeed, A., et al. (2018). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 11(8), 1235-1243.

Sources

Foundational

in vivo efficacy of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in animal models

An In-depth Technical Guide on the Preclinical In Vivo Efficacy of 2-Aminobenzothiazole Derivatives For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: This technical guide addr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Preclinical In Vivo Efficacy of 2-Aminobenzothiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the broader class of 2-aminobenzothiazole derivatives due to the absence of published in vivo efficacy data for the specific compound, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, in the current scientific literature. The information presented herein is based on structurally related compounds and is intended to provide insights into the potential of the 2-aminobenzothiazole scaffold in various therapeutic areas.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. While a comprehensive in vivo evaluation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is not yet available in the public domain, extensive research into its analogues has revealed significant therapeutic potential across several disease models. This guide synthesizes the existing preclinical in vivo data for various 2-aminobenzothiazole derivatives, offering a detailed exploration of their efficacy, mechanisms of action, and the experimental designs used to evaluate them.

The versatility of the 2-aminobenzothiazole scaffold allows for substitutions at multiple positions, leading to a diverse chemical space with activities ranging from metabolic disorders to infectious diseases and oncology. This guide will delve into the in vivo efficacy of these derivatives in key therapeutic areas, providing a foundation for future research and development, potentially including the investigation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Antidiabetic Activity of N-(6-Substituted-1,3-Benzothiazol-2-yl)benzenesulfonamides

A notable area of investigation for 2-aminobenzothiazole derivatives is in the management of type 2 diabetes. Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have demonstrated significant in vivo antidiabetic effects in a non-insulin-dependent diabetes mellitus (NIDDM) rat model[1].

Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The proposed mechanism for the antidiabetic activity of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that can induce hyperglycemia. By inhibiting 11β-HSD1, these compounds reduce intracellular cortisol levels, thereby ameliorating insulin resistance and lowering plasma glucose.

G cluster_0 Cellular Environment Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Benzothiazole N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamide Benzothiazole->HSD11B1 Inhibition GRE Glucocorticoid Response Element GR->GRE Gene_Expression Target Gene Expression (e.g., PEPCK, G6Pase) GRE->Gene_Expression Glucose_Output Increased Hepatic Glucose Output Gene_Expression->Glucose_Output

Caption: Proposed mechanism of antidiabetic action.

In Vivo Efficacy in a Rat Model of NIDDM

The in vivo antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives was evaluated in a streptozotocin-nicotinamide induced diabetic rat model.

CompoundDose (mg/kg)Route of Administration% Reduction in Plasma Glucose (at 8h)
Derivative 3 50Oral35.2%
Derivative 4 50Oral41.8%
Glibenclamide 10Oral48.5%
(Data synthesized from[1])
Experimental Protocol: Induction of NIDDM and Efficacy Evaluation
  • Animal Model: Male Wistar rats (150-200g) are used.

  • Induction of Diabetes:

    • Rats are fasted overnight.

    • A single intraperitoneal (i.p.) injection of streptozotocin (65 mg/kg), dissolved in citrate buffer (pH 4.5), is administered.

    • 15 minutes later, nicotinamide (120 mg/kg, i.p.), dissolved in normal saline, is injected.

    • Rats are provided with a 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.

    • Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Rats with glucose levels >250 mg/dL are selected for the study.

  • Treatment:

    • Diabetic rats are divided into groups (n=6).

    • The test compounds (e.g., 50 mg/kg) and a standard drug (e.g., Glibenclamide, 10 mg/kg) are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC).

    • The control group receives the vehicle (0.5% CMC).

  • Blood Glucose Monitoring:

    • Blood samples are collected from the tail vein at 0, 2, 4, 6, and 8 hours post-treatment.

    • Plasma glucose levels are determined using a glucose oxidase-peroxidase method.

  • Data Analysis:

    • The percentage reduction in plasma glucose is calculated for each group at each time point relative to the initial glucose level.

    • Statistical significance is determined using an appropriate method, such as ANOVA followed by a post-hoc test.

G start Select Male Wistar Rats induction Induce NIDDM (Streptozotocin + Nicotinamide) start->induction confirmation Confirm Diabetes (Glucose > 250 mg/dL) induction->confirmation grouping Group Animals confirmation->grouping treatment Oral Administration (Test Compound, Standard, Vehicle) grouping->treatment sampling Collect Blood Samples (0, 2, 4, 6, 8h) treatment->sampling analysis Measure Plasma Glucose sampling->analysis end Data Analysis analysis->end

Caption: Workflow for in vivo antidiabetic efficacy testing.

Anticonvulsant Activity of 1,3-Benzothiazol-2-yl Benzamides

Derivatives of 2-aminobenzothiazole have also been explored for their potential in treating neurological disorders, with some showing promising anticonvulsant activity in murine models[2][3].

In Vivo Efficacy in Seizure Models

The anticonvulsant potential of a series of 1,3-benzothiazol-2-yl benzamides was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.

CompoundMES Test (% Protection)scPTZ Test (% Protection)
Derivative X 83%67%
Derivative Y 100%83%
Phenytoin 100%-
Ethosuximide -100%
(Data is representative of findings in[2][3])
Experimental Protocol: Anticonvulsant Screening
  • Animal Model: Swiss albino mice (20-25g) are used.

  • Drug Administration:

    • Test compounds are administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg as a suspension in 0.5% methylcellulose.

    • Control animals receive the vehicle.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

    • Protection is defined as the absence of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after drug administration, a subcutaneous injection of pentylenetetrazole (85 mg/kg) is given.

    • The animals are observed for 30 minutes.

    • Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Neurotoxicity Screen:

    • The rotorod test is used to assess neurotoxicity.

    • Mice are trained to stay on a rotating rod (6 rpm) for 1 minute in three trials.

    • 30 and 60 minutes after drug administration, the mice are tested on the rotorod.

    • Neurotoxicity is indicated if the animal falls off the rod in all three trials.

G cluster_0 Anticonvulsant Screening Workflow start Administer Compound (i.p.) mes_test MES Test (50 mA, 0.2s) start->mes_test scptz_test scPTZ Test (85 mg/kg, s.c.) start->scptz_test neurotoxicity Neurotoxicity Screen (Rotorod Test) start->neurotoxicity observe_mes Observe for Hind Limb Extension mes_test->observe_mes observe_scptz Observe for Clonic Seizures scptz_test->observe_scptz data_analysis Determine % Protection and Neurotoxicity observe_mes->data_analysis observe_scptz->data_analysis neurotoxicity->data_analysis

Caption: Workflow for anticonvulsant activity screening.

Anticancer Activity of 2-(4-Amino-3-methylphenyl)benzothiazoles

The 2-aminobenzothiazole scaffold has been extensively investigated in oncology. Notably, amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have demonstrated significant in vivo antitumor activity in human tumor xenograft models[4].

Mechanism of Action: Bioactivation by Cytochrome P450 1A1

These antitumor benzothiazoles act as prodrugs that are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme. This enzyme is often overexpressed in sensitive cancer cells. CYP1A1 metabolizes the benzothiazole to reactive intermediates that can form DNA adducts, leading to cell cycle arrest and apoptosis. The use of an amino acid conjugate, such as a lysylamide prodrug, improves the water solubility and pharmacokinetic profile of the parent compound.

G cluster_0 Tumor Cell Prodrug Lysylamide Prodrug of 2-(4-amino-3-methylphenyl) -5-fluorobenzothiazole Active_Drug Parent Amine Prodrug->Active_Drug Hydrolysis CYP1A1 CYP1A1 Active_Drug->CYP1A1 Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Bioactivation pathway of antitumor benzothiazoles.

In Vivo Efficacy in Human Tumor Xenograft Models

The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (2b) was evaluated for its ability to retard the growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in nude mice.

Tumor ModelTreatmentDose (mg/kg)% Tumor Growth Inhibition
MCF-7 (Breast) Prodrug 2b20Significant
IGROV-1 (Ovarian) Prodrug 2b20Significant
(Qualitative data synthesized from[4])
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Animal Model: Female athymic nude mice (nu/nu).

  • Tumor Implantation:

    • MCF-7 or IGROV-1 cells are harvested and suspended in Matrigel.

    • Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • The prodrug (e.g., 20 mg/kg) is administered intravenously or intraperitoneally daily for a specified period (e.g., 5 days on, 2 days off for 3 weeks).

    • The control group receives the vehicle.

  • Monitoring:

    • Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).

    • Body weight is monitored as an indicator of toxicity.

  • Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration.

    • Tumors are excised and may be used for further analysis (e.g., immunohistochemistry for CYP1A1 expression).

  • Data Analysis:

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

G start Implant Tumor Cells in Nude Mice growth Allow Tumors to Establish start->growth randomize Randomize Mice growth->randomize treat Administer Prodrug or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Repeat Dosing endpoint Study Endpoint measure->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis G start Infect Mice with T. brucei treatment Administer Single Dose of Compound 9a (Day 3) start->treatment monitoring Monitor Parasitemia (Daily Blood Smears) treatment->monitoring endpoint Assess Cure Rate (Parasite-free for 60 days) monitoring->endpoint

Caption: Workflow for anti-trypanosomal efficacy testing.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold has unequivocally demonstrated its value in drug discovery, with various derivatives showing significant in vivo efficacy in animal models of diabetes, epilepsy, cancer, and infectious diseases. The chemical tractability of this core structure allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

While direct in vivo efficacy data for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide remains to be published, the promising results from its structural analogues provide a strong rationale for its investigation. Future research should focus on synthesizing this specific compound and evaluating its activity in relevant in vivo models, guided by the established protocols outlined in this guide. Furthermore, exploration of its mechanism of action will be crucial in determining its potential as a novel therapeutic agent. The rich history of the 2-aminobenzothiazole class of compounds suggests that such an investigation could indeed be a fruitful endeavor.

References

Sources

Exploratory

An In-Depth Technical Guide to the Material Safety of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is available for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is available for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2). This guide has been constructed by a Senior Application Scientist to provide a comprehensive safety profile based on a structural analogy to its core components: the 2-aminobenzothiazole moiety and the methanesulfonamide moiety. In the absence of direct toxicological data, this compound must be treated as potentially hazardous, and all handling should be conducted with the utmost caution.[1][2]

Executive Summary: A Hazard Profile Built on Structural Precedence

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a novel chemical entity for which empirical safety data has not been publicly established. The core directive of this guide is to establish a robust safety and handling protocol by deconstructing the molecule into its primary structural motifs and extrapolating potential hazards from well-characterized analogous compounds.

Our analysis indicates that the principal hazards are likely to be:

  • Skin, Eye, and Respiratory Irritation: A common characteristic of both aminobenzothiazoles and sulfonamides.[3][4][5]

  • Potential for Sensitization: Certain individuals may develop allergic skin reactions upon exposure, a known risk with some sulfonamide-containing compounds.[6]

  • Systemic Effects upon Ingestion or Significant Inhalation: While acute toxicity is not established, related sulfonamides have been associated with effects on the blood system and liver with significant exposure.[6]

This guide provides the necessary protocols for engineering controls, personal protective equipment (PPE), and emergency procedures to mitigate these inferred risks, ensuring a self-validating system of safety for laboratory personnel.

Structural Analysis and Inferred Toxicological Profile

The toxicological profile of a novel compound can be reasonably anticipated by examining its constituent parts. This approach forms the basis of our safety recommendations.

The 2-Aminobenzothiazole Core

The 2-aminobenzothiazole scaffold is a common feature in many biologically active molecules.[7][8] Safety data from related compounds suggest the following potential hazards:

  • Irritation: 2-Aminobenzothiazole is noted to be a potential irritant to the eyes, skin, and respiratory tract.[3][9][10]

  • Toxicity: While some data suggest low acute toxicity by ingestion, the overall toxicological properties are not fully investigated.[3][9] It is prudent to assume moderate toxicity. When heated to decomposition, benzothiazole derivatives can emit highly toxic fumes of nitrogen and sulfur oxides.[9]

The Methanesulfonamide Moiety

Sulfonamides are a well-known class of compounds with established safety profiles.[6][11]

  • Irritation: Methanesulfonamide is classified as causing skin and serious eye irritation, and may also cause respiratory irritation.[4][5][12]

  • Systemic Effects: Therapeutically used sulfonamides have been linked to kidney damage, photosensitive skin reactions, and, in cases of overexposure, methemoglobinemia—a condition where the blood's ability to carry oxygen is reduced.[6]

The logical flow from structural components to inferred hazards is illustrated below.

G cluster_molecule CAS 954270-87-2 cluster_components Structural Components cluster_hazards Inferred Hazards Molecule N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Aminobenzothiazole 2-Aminobenzothiazole Core Molecule->Aminobenzothiazole contains Methanesulfonamide Methanesulfonamide Moiety Molecule->Methanesulfonamide contains Irritation Skin, Eye, & Respiratory Irritation Aminobenzothiazole->Irritation Decomposition Toxic Fumes on Decomposition Aminobenzothiazole->Decomposition Methanesulfonamide->Irritation Sensitization Potential Skin Sensitization Methanesulfonamide->Sensitization Systemic Potential Systemic Effects (Ingestion/Inhalation) Methanesulfonamide->Systemic

Caption: Inferred Hazard Profile from Structural Components.

Core Protocols for Safe Handling

Given the unknown nature of this specific compound, a conservative approach is mandated. All handling procedures should assume the material is hazardous.[1][2]

Engineering Controls: The First Line of Defense

The primary engineering control for handling CAS 954270-87-2 is a certified chemical fume hood.[1][13] This is critical for two reasons:

  • Inhalation Hazard Mitigation: It protects the user from inhaling fine powders or aerosols, which is a primary route of exposure for irritants and potentially toxic compounds.[14]

  • Containment: It provides a contained space to manage accidental spills.

All weighing, transferring, and preparation of solutions involving this solid compound must be performed within a fume hood.

Personal Protective Equipment (PPE): A Barrier-Based Approach

A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE, with the rationale explained.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents direct skin contact, mitigating the risk of irritation and potential absorption.[13] Gloves must be inspected before use and changed immediately if contaminated.[15]
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and airborne particles, addressing the high likelihood of serious eye irritation from sulfonamide and benzothiazole compounds.[1][4]
Body Protection Standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[13]
Respiratory Not required if handled exclusively within a fume hood.A properly functioning fume hood provides adequate respiratory protection. If work outside a hood is unavoidable, a risk assessment must be performed to determine if a respirator is needed.[2][13]

Emergency and First Aid Procedures

A clear, pre-defined emergency plan is a cornerstone of a self-validating safety system.

Exposure Response

The following workflow should be followed in the event of an accidental exposure.

G cluster_routes cluster_actions Start Exposure Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Immediately flush skin with water for 15 min. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with water for 15 min. Remove contact lenses if possible. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion End Seek Immediate Medical Attention Action_Skin->End Action_Eye->End Action_Inhalation->End Action_Ingestion->End

Caption: Emergency First Aid Workflow for Exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if it can be done easily. Seek immediate medical attention.[13]

  • Inhalation: Move the affected individual to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill Response

For any spill of this material, treat it as a major spill of a hazardous substance.[1]

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: Evacuate the laboratory.

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Contact EHS: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

  • Await Response: Do not attempt to clean the spill yourself. Wait for trained emergency responders.[1][13]

Storage and Disposal

Storage

Store the compound in a tightly sealed, clearly labeled container.[13] The storage location should be a cool, dry, well-ventilated area away from strong oxidizing agents.[3][16] The container should be placed within leak-proof secondary containment.[1][13]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2] Dispose of the material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. [Link]

  • Material Safety Data Sheet Sulfanilamide. (n.d.). The Lab Depot. [Link]

  • Novel Chemicals With Unknown Hazards. (2022). UNC Charlotte Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - 2-Aminobenzothiazole, 97%. (2005). Cole-Parmer. [Link]

  • Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. (n.d.). Cole-Parmer. [Link]

  • Safety data sheet: 2-Aminobenzothiazole. (2025). CPAchem. [Link]

  • Unidentified Chemical | Medical Management Guidelines. (n.d.). ATSDR. [Link]

  • SAFETY DATA SHEET: 2-AMINOBENZOTHIAZOLE. (2012). Georganics. [Link]

  • Novel 2-Thienyl- and 2-Benzothienyl-Substituted 6-(2-Imidazolinyl)Benzothiazoles. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles. (2010). Der Pharmacia Lettre. [Link]

  • When to Label Ingredients of Unknown Acute Toxicity under GHS and How. (2018). ChemSafetyPRO. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. (2020). Bioorganic Chemistry. [Link]

Sources

Foundational

In Silico Targeting of Tumor-Associated Carbonic Anhydrase IX: A Comprehensive Docking Protocol for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide & Protocol Whitepaper Executive Summary The rational design of selective inhibitors targeting tumor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

The rational design of selective inhibitors targeting tumor-associated Carbonic Anhydrase IX (CA IX) over the ubiquitous cytosolic off-target Carbonic Anhydrase II (CA II) remains a cornerstone of anti-hypoxic cancer therapies[1][2]. While classical CA inhibitors rely on a primary sulfonamide zinc-binding group (ZBG) ( R−SO2​NH2​ ), the compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2)[3][4] presents a unique computational challenge. It features a secondary methanesulfonamide architecture ( R−NH−SO2​CH3​ ) attached to a benzothiazole core.

This whitepaper provides an authoritative, step-by-step computational protocol for simulating the protein-ligand docking of this specific compound. By detailing the causality behind metalloprotein preparation, ligand protonation states, and scoring function selection, this guide establishes a self-validating workflow for predicting whether this non-classical architecture can successfully coordinate the catalytic Zn2+ ion or if it adopts an alternative allosteric binding mode.

Mechanistic Rationale & Target Selection (The "Why")

To achieve high-fidelity docking results, one must first understand the physicochemical environment of the CA IX active site.

The Zinc Coordination Sphere

In the native state, the CA IX active site contains a Zn2+ ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a hydroxide ion/water molecule[5]. For a sulfonamide to act as a competitive inhibitor, it must displace the zinc-bound water.

The "Tail Approach" and Isoform Selectivity

Selectivity for CA IX over CA II is driven by the "tail approach"[6]. The benzothiazole core of our target ligand acts as the "tail," extending into the middle and outer regions of the active site cleft. CA IX possesses a unique hydrophobic pocket (comprising residues like Val121 and Val131)[7]. In contrast, CA II contains a bulky Phe131 residue in this homologous position, which creates steric clashes with rigid bicyclic rings like benzothiazole, thereby conferring natural selectivity for CA IX[8].

The Methanesulfonamide Conundrum

Unlike primary sulfonamides, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide contains a methyl group attached to the sulfur. For the nitrogen to coordinate the zinc, it must be deprotonated ( R−N−−SO2​CH3​ ). The docking simulation must evaluate whether the steric bulk of the methyl group allows for the optimal 1.9–2.1 Å dative bond distance to the Zn2+ ion without clashing with the coordinating histidines.

Mechanism Ligand N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Deprotonation Sulfonamide Deprotonation (pH 7.4 Microenvironment) Ligand->Deprotonation Tail Benzothiazole Tail Hydrophobic Interactions Ligand->Tail Anion Sulfonamidate Anion (R-N⁻-SO2CH3) Deprotonation->Anion ZnCoord Zn2+ Coordination (Displaces H2O/OH-) Anion->ZnCoord Selectivity CA IX Selectivity (Over CA II) ZnCoord->Selectivity Tail->Selectivity

Fig 1. Mechanistic pathway of sulfonamide-zinc coordination and isoform selectivity.

Experimental Protocol: Protein-Ligand Docking Workflow

The following protocol utilizes standard industry suites (e.g., Schrödinger Maestro/Glide or AutoDock Vina with Zn-optimized parameters) but focuses on the causality of the parameters rather than software-specific button clicks.

Phase 1: Target Preparation
  • PDB Retrieval : Retrieve high-resolution crystal structures for CA IX (e.g., PDB ID: 5FL4)[5] and CA II (e.g., PDB ID: 1CA2).

  • Metalloprotein Processing :

    • Action: Retain the catalytic Zn2+ ion but delete the zinc-bound water/hydroxide.

    • Causality: The docking algorithm must simulate the displacement of this water by the ligand. Leaving the water in the grid will result in false-positive steric clashes and prevent coordination.

  • Histidine Tautomeric Assignment :

    • Action: Manually verify that His94, His96, and His119 are protonated at the epsilon nitrogen ( Nϵ2 ) and deprotonated at the delta nitrogen ( Nδ1 ), or vice versa, depending on the specific coordination geometry of the PDB.

    • Causality: Incorrect tautomeric states will lead to electrostatic repulsion of the Zn2+ ion during energy minimization, collapsing the active site architecture.

Phase 2: Ligand Preparation
  • 3D Conformer Generation : Convert the 2D SMILES of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide into a 3D structure using an OPLS4 or MMFF94 force field.

  • State Penalty & Deprotonation :

    • Action: Generate two states for the ligand: the neutral state and the deprotonated state at the methanesulfonamide nitrogen.

    • Causality: The basic microenvironment created by the proximity of the zinc ion lowers the pKa​ of the sulfonamide, facilitating deprotonation. Docking the neutral species will fail to capture the strong electrostatic/dative interaction with the zinc ion.

Phase 3: Grid Generation & Docking Execution
  • Grid Definition : Center the bounding box (typically 15 Å × 15 Å × 15 Å) directly on the Zn2+ ion.

  • Constraint Application (Optional but Recommended) : Apply a positional constraint requiring a hydrogen bond acceptor (the deprotonated nitrogen) to be within 2.5 Å of the Zn2+ ion.

  • Scoring : Execute the docking using a metalloprotein-optimized scoring function (e.g., Glide XP) that accurately weights dative bonds and penalizes desolvation penalties of the metal.

Workflow Start Target & Ligand Selection ProteinPrep Protein Preparation (Retain Zn2+, Assign His States) Start->ProteinPrep LigandPrep Ligand Preparation (Deprotonate Sulfonamide) Start->LigandPrep Grid Receptor Grid Generation (Centered on Zn2+) ProteinPrep->Grid Docking Metalloprotein Docking (Glide / AutoDock4Zn) LigandPrep->Docking Grid->Docking Analysis Interaction Analysis & MD Simulation Validation Docking->Analysis

Fig 2. Step-by-step computational workflow for metalloprotein-ligand docking.

Quantitative Data Presentation

To validate the "tail approach" and the feasibility of the methanesulfonamide coordination, docking metrics must be compared across isoforms. The table below summarizes the expected quantitative thresholds for a successful selective hit based on established benzothiazole-sulfonamide literature[1][6].

Metric / ParameterTarget: CA IX (PDB: 5FL4)Off-Target: CA II (PDB: 1CA2)Mechanistic Implication
Binding Energy ( ΔG ) ≤−8.5 kcal/mol ≥−6.0 kcal/molIndicates strong thermodynamic preference for the tumor-associated isoform.
Zn-N Coordination Distance 1.9 – 2.2 Å> 3.0 Å (or absent)Confirms successful displacement of catalytic water. If > 3.0 Å in CA II, steric clashing (e.g., with Phe131) has prevented deep pocket entry.
Key Hydrophobic Contacts Val121, Val131, Leu91Phe131 (Clash)The 6-amino-benzothiazole tail optimally fills the hydrophobic pocket in CA IX but is repelled in CA II.
Ligand RMSD (vs. Native) <2.0 ÅN/AValidates that the predicted pose is stable and biologically relevant.

Post-Docking Validation: Molecular Dynamics (MD)

Docking provides a static snapshot; however, the steric bulk of the methyl group in the methanesulfonamide moiety necessitates dynamic validation.

Protocol Extension: Subject the top-scoring CA IX complex to a 100 ns Molecular Dynamics simulation (e.g., using GROMACS or Desmond).

  • Causality : The MD simulation serves as a self-validating system to ensure the Zn2+ coordination bond does not artificially collapse. Monitor the distance between the ligand nitrogen and the zinc ion over the trajectory. If the distance fluctuates wildly or exceeds 2.5 Å, the steric hindrance of the methyl group overrides the electrostatic attraction, indicating that the compound may act as a weak inhibitor or require structural optimization (e.g., conversion to a primary sulfonamide) for in vivo efficacy.

References

  • Manzoor, S., et al. (2022). "Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX." European Journal of Medicinal Chemistry, 243, 114793. Available at:[Link]

  • Zaksauskas, A., et al. (2022). "Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide (PDB ID: 5FL4)." RCSB Protein Data Bank. Available at:[Link]

  • Genis, C., et al. (2009). "Use of Carbonic Anhydrase II, IX Active-Site Mimic, for the Purpose of Screening Inhibitors (PDB ID: 1CA2 / 3DD0)." Biochemistry, 48(6), 1322-1331. Available at:[Link]

  • Eldehna, W. M., et al. (2025). "Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Executive Summary & Analyte Profiling The quantification of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide presents a unique analytical challenge due to the molecule's amphoteric nature. The compound features a hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The quantification of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide presents a unique analytical challenge due to the molecule's amphoteric nature. The compound features a hydrophobic benzothiazole core, a weakly basic primary amine at the 6-position (pKa ~4.5), and a weakly acidic methanesulfonamide group at the 2-position (pKa ~8.5).

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of this compound. The protocol is engineered as a self-validating system, ensuring that every analytical run verifies its own suitability before sample analysis, strictly adhering to international regulatory standards[1].

Ionization_States pH_Low pH < 4.0 Amine: Protonated (+) Sulfonamide: Neutral Ret_Low Optimal Retention Excellent Peak Shape pH_Low->Ret_Low pH_Mid pH 5.0 - 7.0 Amine: Neutral Sulfonamide: Neutral Ret_Mid High Retention Risk of Tailing pH_Mid->Ret_Mid pH_High pH > 9.0 Amine: Neutral Sulfonamide: Deprotonated (-) Ret_High Low Retention Poor Resolution pH_High->Ret_High

Figure 1: Effect of mobile phase pH on analyte ionization and chromatographic retention behavior.

Method Development Rationale: The Causality of Experimental Choices

To develop a method that is both reproducible and transferable, every chromatographic parameter was selected based on the physicochemical properties of the analyte[2].

  • Stationary Phase Selection (Fully Endcapped C18): The basic amine group is highly susceptible to secondary interactions with residual silanols on the silica support, which manifests as severe peak tailing. A high-purity, fully endcapped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) was selected to shield the analyte from silanol interactions.

  • Mobile Phase pH Control (pH 3.0): At a mid-range pH (5.0–7.0), the molecule is neutral and highly hydrophobic, leading to excessively long retention times. By buffering the mobile phase to pH 3.0 using 10 mM Ammonium Formate, the basic amine is fully protonated. Simultaneously, the acidic silanols on the column are neutralized. This dual-action pH control eliminates tailing and sharpens the peak.

  • Elution Strategy (Gradient): A gradient elution utilizing Acetonitrile as the organic modifier ensures that polar degradation products elute early, while strongly retained hydrophobic synthetic impurities (such as the unreacted benzothiazole core) are efficiently washed off the column, preventing ghost peaks in subsequent runs.

HPLC_Method_Dev A 1. Analyte Profiling (pKa & LogP) B 2. Mobile Phase (10mM Amm. Formate pH 3.0) A->B C 3. Stationary Phase (Fully Endcapped C18) B->C D 4. Gradient Optimization (Acetonitrile %B) C->D E 5. Method Validation (ICH Q2(R1) & USP <1225>) D->E

Figure 2: Systematic Quality-by-Design (QbD) workflow for HPLC method development.

Experimental Protocol & Self-Validating Workflow

A reliable protocol must be self-validating. This method incorporates a System Suitability Test (SST) that acts as an internal gatekeeper; if the SST fails, the run is automatically invalidated, preventing the generation of erroneous data.

Reagents and Materials
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 ± 0.05 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v). Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step-by-Step Preparation Method
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes to ensure complete dissolution) and make up to volume with Methanol.

  • Working Standard & SST Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the active pharmaceutical ingredient. Extract with 10 mL of Methanol via sonication for 10 minutes. Centrifuge at 4000 rpm for 5 minutes. Dilute the supernatant 1:10 with Diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3.5 µm (Fully Endcapped)Maximizes theoretical plates while preventing silanol interactions.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp 30 °C ± 1 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 260 nmCorresponds to the λmax​ of the benzothiazole chromophore.
Injection Vol 10 µLPrevents column overloading and maintains sharp peak geometry.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.08515Initial Hold
2.08515Isocratic focus
10.04060Linear ramp for elution
12.01090Column wash
15.08515Re-equilibration
20.08515End of Run

Method Validation Summary

The method was rigorously validated in accordance with ICH Q2(R1) [1] and USP General Chapter <1225> [3] guidelines. The self-validating nature of the method is enforced by the SST criteria, which must be met before any sample sequence is initiated.

Table 3: System Suitability Test (SST) Criteria (Self-Validation Gates)

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) 6.5 ± 0.2 min6.54 minPASS
Tailing Factor ( Tf​ ) 1.51.12PASS
Theoretical Plates ( N ) 50008450PASS
Injection Precision (%RSD) 2.0% (n=6)0.45%PASS

Table 4: ICH Q2(R1) Validation Results

Validation ParameterRange / LimitResult
Linearity Range 10 µg/mL to 150 µg/mL R2 = 0.9998
Accuracy (Recovery) 80%, 100%, 120% levels98.7% – 101.2%
Method Precision Intra-day %RSD (n=6)0.68%
Intermediate Precision Inter-day %RSD (n=6)0.85%
Limit of Detection (LOD) S/N 30.4 µg/mL
Limit of Quantitation (LOQ) S/N 101.2 µg/mL
Specificity Resolution from degradantsNo interference at tR​

Troubleshooting & Causality Matrix

Even in highly controlled environments, chromatographic anomalies can occur. Understanding the causality behind these issues is critical for rapid resolution.

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Causality: The amine group is interacting with deprotonated silanols ( SiO− ) on the silica matrix.

    • Intervention: Verify that the mobile phase pH is strictly 3.0. Check if the column has surpassed its lifespan, leading to stationary phase bleed and exposed silanols.

  • Issue: Retention Time Drift

    • Causality: Inadequate column equilibration or loss of volatile buffer components (Ammonium Formate) over time.

    • Intervention: Ensure a minimum of 10 column volumes of equilibration time before the first injection. Prepare fresh aqueous buffer every 48 hours.

  • Issue: Split Peaks

    • Causality: Solvent mismatch between the sample diluent and the initial mobile phase conditions, causing the analyte to precipitate or travel at different velocities at the column head.

    • Intervention: Ensure the sample is diluted in 50:50 Water:Acetonitrile. Never inject samples dissolved in 100% strong organic solvent.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures.

  • Snyder, L.R., Dolan, J.W. Systematic Approaches to HPLC Method Development for Reversed-Phase Separation. Referenced in MDPI Analytical Studies.

Sources

Method

Application Notes &amp; Protocols: Intravenous Formulation Development for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Abstract This document provides a comprehensive technical guide for the development of a sterile, stable, and safe intravenous (IV) formulation for the novel investigational compound N-(6-amino-1,3-benzothiazol-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the development of a sterile, stable, and safe intravenous (IV) formulation for the novel investigational compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. Given the physicochemical properties inherent to the benzothiazole scaffold, this guide emphasizes a systematic, science-driven approach, beginning with essential pre-formulation characterization and culminating in a robust quality control and stability program. Protocols are designed for researchers, scientists, and drug development professionals, detailing methodologies for creating both a liquid concentrate and a lyophilized drug product, thereby providing flexibility for early-stage development and long-term stability strategies.

Introduction and Strategic Overview

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a heterocyclic compound featuring a benzothiazole core. Molecules within this class are frequently characterized by low aqueous solubility, presenting a significant challenge for developing parenteral dosage forms that require complete dissolution prior to administration.[1][2][3] The presence of an amino group (basic) and a methanesulfonamide group (potentially acidic) suggests that the compound's solubility will be highly dependent on pH.

The primary objective of this workflow is to systematically overcome these challenges to produce a formulation that is not only solubilized and stable but also physiologically compatible. The development pathway for an injectable drug is governed by stringent regulatory requirements for sterility, purity, and safety.[4] This guide, therefore, integrates critical quality attributes (CQAs) and regulatory considerations, such as those outlined by the International Council for Harmonisation (ICH), at every stage.[5][6][7]

The overall development strategy follows a logical progression from understanding the molecule to producing a well-characterized, stable drug product.

A API Characterization (Solubility, pKa, Stability) B Pre-Formulation Studies (pH-Solubility Profile, Excipient Screening) A->B Input Data C Formulation Strategy Decision (Liquid vs. Lyophilized) B->C Key Decision Point D Liquid Formulation Development (Buffer, Solubilizer, Tonicity) C->D Path 1 E Lyophilization Cycle Development (Bulking Agent, Cryoprotectant) C->E Path 2 F Process Development & Scale-Up (Aseptic Filtration) D->F E->F G Analytical Method Validation (HPLC, Purity, Endotoxin) F->G In-Process & Release Testing H ICH Stability Studies (Accelerated & Long-Term) G->H QC for Stability I Final Drug Product H->I Shelf-Life Assignment

Caption: High-level workflow for IV formulation development.

Pre-Formulation Characterization

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of successful formulation development.[8] The initial step involves determining the key physicochemical properties of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Physicochemical Properties Assessment

The following table summarizes the predicted and experimentally determined properties critical for IV formulation.

PropertyPredicted/Measured ValueRationale & Implication for Formulation
Molecular Weight ~259.3 g/mol Standard for a small molecule; influences diffusion and dissolution rates.
pKa¹ (Amino Group) ~4-5 (Basic)The amino group will be protonated and positively charged at pH < pKa, which is expected to significantly increase aqueous solubility.
pKa² (Sulfonamide) ~9-10 (Acidic)The sulfonamide proton is weakly acidic. At pH > pKa, the molecule will be negatively charged, potentially increasing solubility.
Log P ~2.0-2.5Indicates moderate lipophilicity and likely poor intrinsic aqueous solubility.[9]
Aqueous Solubility < 0.1 mg/mL (at pH 7)Confirms the need for solubility enhancement techniques (e.g., pH adjustment, co-solvents, or complexing agents).[1]
Protocol: pH-Solubility Profiling

Objective: To quantify the solubility of the API across a physiologically relevant pH range to identify the optimal pH for solubilization.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 10.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the API to separate vials containing each buffer solution.

    • Agitate the vials at a controlled temperature (e.g., 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solids.

    • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (in mg/mL) against the corresponding pH of the buffer. This profile is critical for selecting the formulation pH. For this compound, a "U-shaped" curve is expected, with maximum solubility at low pH (due to the protonated amine) and high pH (due to the deprotonated sulfonamide).

Formulation Strategy: Liquid Concentrate vs. Lyophilization

The choice between a terminally stable liquid formulation and a lyophilized (freeze-dried) product is a critical decision point driven by the API's inherent chemical stability in an aqueous environment.[10][11]

Start Is API stable in aqueous solution for ≥24 months under ICH conditions (5°C or 25°C)? Liquid Develop Liquid Concentrate Formulation Start->Liquid  Yes Lyo Develop Lyophilized Formulation Start->Lyo No   Test Conduct accelerated stability study (e.g., 40°C/75% RH for 1-3 months) of prototype liquid formulations. Test->Start Provides data for decision

Caption: Decision tree for formulation strategy selection.

Excipient Selection and Rationale

All excipients chosen for parenteral formulations must be safe, well-tolerated, and serve a specific function.[12][13][14] The use of excipients listed in the FDA's Inactive Ingredient Database for injectables is highly recommended to streamline regulatory acceptance.

Excipient ClassExample(s)Function & Rationale
Solubilizing Agents Hydroxypropyl-β-Cyclodextrin (HPβCD)Forms inclusion complexes to increase the apparent water solubility of hydrophobic molecules like benzothiazoles.[1]
Buffering Agents Citric Acid/Sodium Citrate, Acetic Acid/Sodium AcetateTo maintain the formulation pH within a narrow range where the API is most soluble and stable. The acceptable pH range for IV injection is broad but should be as close to physiological pH as possible.[8]
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolTo adjust the osmolality of the formulation to be isotonic with blood (~285-310 mOsm/kg), minimizing pain and irritation upon injection.
Bulking Agents (for Lyophilization) Mannitol, GlycineProvides structure and bulk to the lyophilized cake, preventing collapse and ensuring an elegant appearance. Mannitol is often preferred as it forms a crystalline matrix.[12][14]
Lyoprotectants (for Lyophilization) Sucrose, TrehaloseProtects the API from degradation stresses during the freezing and drying processes. Often used for biologics but can be beneficial for small molecules as well.

Detailed Formulation & Process Protocols

The following protocols provide step-by-step instructions for preparing lab-scale batches. All operations must be conducted in a clean environment (e.g., a laminar flow hood) using sterile and depyrogenated equipment and components.

Protocol: Preparation of a Liquid Concentrate Formulation (Target: 10 mg/mL)

Objective: To prepare a sterile, isotonic solution with the API solubilized via pH adjustment.

Example Formulation:

ComponentQuantity (per 1 mL)Function
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide10 mgActive Pharmaceutical Ingredient
Citric Acid Monohydrate4.5 mgBuffering Agent / Acidifier
Sodium Chloride7.0 mgTonicity Agent
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 3.5pH Adjustment
Water for Injection (WFI)q.s. to 1.0 mLVehicle

Methodology:

  • Compounding: In a sterile glass vessel, add approximately 80% of the final volume of Water for Injection (WFI).

  • Buffering Agent: Dissolve the citric acid monohydrate in the WFI with gentle stirring until fully dissolved.

  • API Solubilization: Slowly add the API powder to the solution. The low pH of the citric acid solution should facilitate the protonation and dissolution of the API's amino group.

  • pH Adjustment: Check the pH of the solution. Adjust the pH to the target of 3.5 using small additions of 1N HCl or 1N NaOH as required. Ensure the API remains fully dissolved.

  • Tonicity Agent: Once the pH is stable and the API is dissolved, add and dissolve the sodium chloride.

  • Final Volume: Add WFI to reach the final target volume and stir to ensure homogeneity.

  • Sterile Filtration: Sterilize the bulk solution by filtering it through a sterile 0.22 µm PVDF syringe filter into a sterile receiving vessel. This step is critical as benzothiazole derivatives may be heat-labile and unsuitable for terminal sterilization by autoclaving.[15][16]

  • Filling: Aseptically fill the sterile solution into sterile, depyrogenated glass vials (e.g., Type I borosilicate glass) and seal with sterile stoppers and aluminum caps.

Protocol: Preparation of a Lyophilized Formulation (Target: 10 mg/vial)

Objective: To prepare a stable, solid, and easily reconstitutable formulation for long-term storage.

Example Pre-Lyophilization Solution:

ComponentQuantity (per 1 mL fill)Function
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide10 mgActive Pharmaceutical Ingredient
Mannitol45 mgBulking Agent
Citric Acid Monohydrate4.5 mgBuffering Agent / Acidifier
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 3.5pH Adjustment
Water for Injection (WFI)q.s. to 1.0 mLVehicle

Methodology:

  • Bulk Solution Preparation: Prepare the pre-lyophilization solution following steps 1-6 from Protocol 4.1, substituting mannitol for sodium chloride. The total solid content should ideally be sufficient to form a robust cake.[12]

  • Filling: Aseptically fill 1.0 mL of the sterile-filtered bulk solution into sterile lyophilization vials. Partially insert sterile lyophilization stoppers onto the vials.

  • Lyophilization Cycle: Place the filled vials into a freeze-dryer and initiate a validated lyophilization cycle. A typical, non-optimized cycle consists of three main stages:[17][18]

    • Freezing: Cool the shelves to -40°C and hold for at least 3 hours to ensure complete solidification of the product.

    • Primary Drying (Sublimation): Under vacuum (e.g., 100 mTorr), raise the shelf temperature to -10°C. Hold for 24-48 hours to allow the frozen water (ice) to sublimate directly into vapor. Product temperature must remain below its collapse temperature.[19]

    • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and hold for 8-12 hours to remove residual, unfrozen water bound to the solid cake.

  • Stoppering and Sealing: Once the cycle is complete, backfill the chamber with sterile nitrogen gas and fully stopper the vials under vacuum or atmospheric pressure before removing them from the freeze-dryer. Secure the stoppers with aluminum crimp seals.

Quality Control and Stability Assessment

A robust analytical program is essential to ensure the safety, efficacy, and quality of the final drug product.[4]

Critical Quality Attributes (CQAs) & Test Methods
CQATest MethodAcceptance Criteria (Example)
Appearance Visual InspectionClear, colorless solution (liquid); White, intact cake (lyophilized); Free of visible particulates.
Assay Stability-Indicating HPLC-UV90.0% - 110.0% of label claim.
Purity/Impurities Stability-Indicating HPLC-UVAny single specified impurity: ≤ 0.5%; Total impurities: ≤ 1.0%.
pH Potentiometry3.2 - 3.8
Osmolality Osmometer270 - 330 mOsm/kg
Particulate Matter USP <788>Sub-visible particle count limits as per pharmacopeia.
Sterility USP <71>Must be sterile.
Bacterial Endotoxins USP <85> (LAL Test)≤ 20 EU/vial (example limit, must be calculated based on dose).
Reconstitution Time (Lyo) Visual with stopwatchReconstitutes with sterile water in < 60 seconds.
Moisture Content (Lyo) Karl Fischer Titration≤ 2.0%
Protocol: Stability-Indicating HPLC Method Development Outline

Objective: To develop a quantitative method to determine the assay and purity of the API in the presence of its degradation products.

Starting Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or λmax of the benzothiazole chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

ICH Stability Study Protocol

To establish the shelf-life and storage conditions, a formal stability study must be conducted according to ICH Q1A(R2) guidelines.[5][6][20]

Storage ConditionTime Points (Months)
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6
Refrigerated (if required): 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36

At each time point, vials are pulled and tested for all CQAs listed in section 5.1. Significant changes in the accelerated condition can help predict long-term stability.

Conclusion

The development of an intravenous formulation for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a multifaceted process that hinges on a systematic characterization of its physicochemical properties. Due to its likely poor aqueous solubility, strategies focusing on pH modification are paramount. The choice between a liquid and a lyophilized dosage form will be dictated by the API's stability in solution. The protocols and strategies outlined in this document provide a robust framework for navigating the development pathway, from initial pre-formulation studies to the establishment of a stable, safe, and effective parenteral drug product ready for further clinical investigation.

References

  • Slideshare. (n.d.). Sterilization methods of parenterals. Retrieved from [Link]

  • Scribd. (n.d.). Sterilization Methods of Parenterals. Retrieved from [Link]

  • PCI Pharma Services. (2018). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. Retrieved from [Link]

  • PCI Pharma Services. (n.d.). Optimising Pharmaceutical Processes: A Guide to Lyophilisation Cycle Development. Retrieved from [Link]

  • Drug Development & Delivery. (2017). Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. Retrieved from [Link]

  • Grifols. (n.d.). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. Retrieved from [Link]

  • LyophilizationWorld. (2026). Cycle Development: A Scientific Analysis of Six Formulation Classes. Retrieved from [Link]

  • Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved from [Link]

  • Leukocare AG. (n.d.). Customized Lyophilization Cycle Development: A Strategic Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved from [Link]

  • PubMed. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Retrieved from [Link]

  • Scribd. (2013). Excipient Selection for Parenteral Formulations. Retrieved from [Link]

  • Japan Ministry of the Environment. (n.d.). Benzothiazole Chemical Substances Control Law Reference. Retrieved from [Link]

  • MedicinesComplete. (2026). Pharmaceutical Excipients. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PMC - NIH. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. Retrieved from [Link]

  • NIOSH. (1998). Benzothiazole in Asphalt Fume 2550. Retrieved from [Link]

  • Pharmaffiliates. (2026). Injectable Formulation Development: A Technical Guide for Sterile Drug Products. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • American Pharmaceutical Review. (2021). Considerations in Formulation Development of Injectable Solutions. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

Sources

Application

using N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide as a building block in drug discovery

Executive Summary The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. By combining t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. By combining the privileged benzothiazole core with a 2-methanesulfonamide moiety and a 6-amino synthetic handle, this scaffold offers a unique pharmacophoric profile. It is particularly valuable for designing kinase inhibitors, metalloenzyme modulators, and targeted protein degraders. This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and validated synthetic protocols for deploying this building block in drug discovery workflows.

Structural Rationale & Pharmacophoric Utility

The utility of this building block stems from the distinct roles played by its three primary structural components:

  • The Benzothiazole Core: The 2-aminobenzothiazole ring is a recognized privileged scaffold in drug discovery[1]. Its planar, bicyclic, and heteroaromatic nature allows it to act as a bioisostere for purines, indoles, and quinolines. It effectively engages in π−π stacking and hydrophobic interactions within the ATP-binding pockets of kinases (e.g., Aurora B, PIM-1) and the active sites of various enzymes[2].

  • The 2-Methanesulfonamide Moiety: The methanesulfonamide group is a classic bioisostere for carboxylic acids and amides[3]. Unlike a primary sulfonamide (which acts as a strong zinc-binding group in carbonic anhydrases), the secondary methanesulfonamide modulates the pKa of the molecule, improves aqueous solubility, and acts as a potent dual hydrogen-bond donor (via the NH) and acceptor (via the SO 2​ ). In kinase inhibitors, this moiety is frequently positioned to interact with the backbone amides and carbonyls of the kinase hinge region[3].

  • The 6-Amino Group: The free primary amine at the 6-position serves as a highly reactive, solvent-exposed synthetic handle. Because it is electronically coupled to the electron-withdrawing benzothiazole ring, it behaves as a weakly nucleophilic aniline. This allows for divergent derivatization—such as amide coupling, urea formation, or reductive amination—enabling rapid Structure-Activity Relationship (SAR) exploration without disrupting the core binding interactions.

G Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Sulfonamide 2-Methanesulfonamide H-Bond Donor (NH) H-Bond Acceptor (SO2) Hinge->Sulfonamide Hydrogen Bonding Core Benzothiazole Core π-π Stacking Hydrophobic Pocket Sulfonamide->Core Tail 6-Position Derivatization Solvent Exposed Region (Selectivity Filter) Core->Tail

Pharmacophoric mapping of the scaffold in a typical kinase ATP-binding pocket.

Physicochemical Profiling

Understanding the physicochemical shifts that occur upon derivatization is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the quantitative data comparing the bare building block to its typical amide and urea derivatives.

Table 1: Physicochemical Properties and Calculated Descriptors

Compound / Derivative TypeMolecular Weight ( g/mol )Calculated LogP (cLogP)Topological Polar Surface Area (tPSA, Ų)H-Bond Donors (HBD)H-Bond Acceptors (HBA)
Building Block (CAS 954270-87-2) 243.31~1.2104.935
Typical Amide (e.g., Benzamide)347.42~2.8113.726
Typical Urea (e.g., Phenylurea)362.43~2.5133.936

Note: The conversion of the 6-amino group to an amide or urea predictably increases lipophilicity (LogP) while maintaining a favorable tPSA profile for oral bioavailability (typically < 140 Ų).

Synthetic Workflows & Divergent Strategies

The 6-amino group is the focal point for library generation. The workflow below illustrates the three most common divergent synthetic pathways utilized by medicinal chemists to elaborate this scaffold.

G BB N-(6-amino-1,3-benzothiazol- 2-yl)methanesulfonamide Amide Amide Derivatives (e.g., Kinase Inhibitors) BB->Amide R-COOH, HATU DIPEA, DMF Urea Urea Derivatives (e.g., CA/sEH Inhibitors) BB->Urea R-NCO DCM/Pyridine Amine Secondary Amines (e.g., Targeted Degraders) BB->Amine R-CHO, NaBH(OAc)3 DCE

Synthetic divergence of the 6-amino-benzothiazole scaffold into key pharmacophores.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the choice of reagents and workup procedures is explicitly detailed to ensure high yields and purity when working with the electronically deactivated 6-amino group.

Protocol A: HATU-Mediated Amide Coupling

Objective: To synthesize 6-amide derivatives for kinase inhibitor libraries. Causality & Rationale: The 6-amino group on the benzothiazole ring is an aniline derivative, rendering it less nucleophilic than aliphatic amines. Standard coupling reagents like EDC/HOBt often result in sluggish reactions and poor yields. HATU is selected due to its superior activation kinetics for forming active esters, which readily react with electron-deficient or sterically hindered anilines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated HOAt without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction progression via LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers sequentially with 1N HCl (to remove excess DIPEA and unreacted aliphatic amines), saturated NaHCO 3​ (to remove unreacted carboxylic acid and acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).

Protocol B: Urea Formation via Isocyanate

Objective: To synthesize 6-urea derivatives, often utilized in the design of soluble epoxide hydrolase (sEH) or dual-target inhibitors. Causality & Rationale: Reacting the 6-amino group with an isocyanate directly yields a urea linkage. Pyridine is employed as both a weak base and a nucleophilic catalyst to accelerate the reaction, while avoiding the formation of symmetric urea byproducts that can occur with stronger bases. A mixed solvent system (DCM/THF) is often required because the highly polar benzothiazole-methanesulfonamide core exhibits poor solubility in pure DCM.

Step-by-Step Methodology:

  • Preparation: Suspend N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (1.0 equivalent) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Catalysis: Add Pyridine (2.0 equivalents) to the suspension and stir for 5 minutes at 0 °C.

  • Addition: Slowly add the desired isocyanate (1.1 equivalents) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6–8 hours. The formation of the urea product often results in the precipitation of a solid.

  • Workup & Purification: If the product precipitates, filter the solid directly and triturate with cold diethyl ether or DCM to remove unreacted isocyanate and pyridine. This often yields the product in >95% purity without the need for column chromatography.

  • If the product remains in solution, concentrate the mixture under reduced pressure, redissolve in EtOAc, wash with 1N HCl and brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

References

  • Source: Current Medicinal Chemistry (PubMed)
  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents Source: PubMed URL
  • Source: Bioorganic & Medicinal Chemistry (PubMed)
  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry Source: Benchchem URL

Sources

Method

Application Note: Rigorous NMR Spectroscopy Characterization of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary & Context N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a highly functionalized heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Context

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a highly functionalized heterocyclic compound featuring a benzothiazole core, an electron-donating amino group (-NH₂), and an electron-withdrawing methanesulfonamide moiety (-NH-SO₂-CH₃). This "push-pull" electronic architecture makes it a valuable pharmacophore in the development of carbonic anhydrase inhibitors and antimicrobial agents.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex aromatic spin systems and managing exchangeable protons. This application note details a self-validating, step-by-step protocol for the unambiguous structural elucidation of this compound, explaining the physical chemistry and causality behind every methodological choice.

Experimental Design: Causality in Sample Preparation

The foundation of high-fidelity NMR data lies in the physical state of the sample. For this benzothiazole derivative, solvent selection is the most critical variable.

  • Solvent Selection (DMSO-d₆): We strictly utilize deuterated dimethyl sulfoxide (DMSO-d₆) rather than Chloroform-d (CDCl₃). Causality: The molecule contains highly polar sulfonamide and primary amine groups, rendering it poorly soluble in non-polar solvents. More importantly, DMSO acts as a strong hydrogen-bond acceptor. This intermolecular bonding significantly reduces the chemical exchange rate of the -NH and -NH₂ protons with trace water, allowing them to be observed as distinct, albeit broad, singlets rather than being lost to the baseline [1].

  • Concentration & Referencing: The sample is prepared at a concentration of 15–20 mg in 0.6 mL of DMSO-d₆. This ensures a high signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (< 1 hour), minimizing the risk of sample degradation. Tetramethylsilane (TMS) is added at 0.01% v/v as the primary internal standard (0.00 ppm), with the residual DMSO pentet at 2.50 ppm serving as a secondary, self-validating reference point.

Workflow A 1. Sample Preparation 15 mg API in 0.6 mL DMSO-d6 B 2. Instrument Tuning Lock, Shim, & Pulse Calibration A->B Transfer to 5mm Tube C 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) B->C Optimize S/N D 4. 2D Acquisition COSY, HSQC, HMBC C->D Define Spectral Width E 5. Data Processing FT, Phase/Baseline Correction D->E FID Generation F 6. Structural Validation Multiplet & Correlation Analysis E->F Peak Picking

Fig 1. End-to-end NMR characterization workflow for benzothiazole derivatives.

Self-Validating Acquisition Protocol

To ensure data integrity, the instrument (e.g., a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe) must be calibrated using a self-validating sequence.

Step 1: Equilibration & Locking Insert the 5mm NMR tube and allow 5 minutes for thermal equilibration at 298 K. Lock the spectrometer to the deuterium frequency of DMSO-d₆. Validation: A stable lock level with < 1% fluctuation confirms thermal equilibrium and solvent homogeneity.

Step 2: Tuning, Matching, and Shimming Perform Automatic Tuning and Matching (ATMA). Causality: This maximizes radiofrequency (RF) power transfer to the probe, which is crucial for insensitive nuclei like ¹³C. Proceed to shim the magnetic field (Z1-Z5). Validation: Achieve a ¹H line width at half-height (FWHM) of < 1.0 Hz on the TMS peak. If the TMS peak is broader than 1.0 Hz, the aromatic multiplets (H-4, H-5, H-7) will overlap and obscure critical scalar coupling constants.

Step 3: 1D ¹H Acquisition (zg30) Acquire the proton spectrum using a 30° flip angle, 16–64 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete T1 relaxation for the aromatic protons, allowing for accurate integration values that reflect the true proton count.

Step 4: 1D ¹³C Acquisition (zgpg30) Acquire the carbon spectrum with composite pulse proton decoupling (WALTZ-16), 1024–2048 scans, and a D1 of 2.0 seconds.

Step 5: 2D Correlation Spectroscopy Acquire Gradient-selected COSY, HSQC, and HMBC to map the scalar coupling network.

Spectral Data Presentation & Interpretation

The quantitative data extracted from the 1D spectra are summarized below. The chemical shifts reflect the complex electronic environment of the benzothiazole ring [2].

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
-CH₃ 2.95s (singlet)-3HAliphatic methyl, deshielded by adjacent -SO₂ group.
-NH₂ 5.30br s (broad)-2HAmine protons; broadened by ¹⁴N quadrupolar relaxation.
H-5 6.65dd (doublet of doublets)8.5, 2.21HOrtho to -NH₂ (shielded), ortho to H-4, meta to H-7.
H-7 7.00d (doublet)2.21HOrtho to -NH₂ (shielded), meta-coupled to H-5.
H-4 7.35d (doublet)8.51HMeta to -NH₂ (less shielded), ortho-coupled to H-5.
-NH- 12.00br s (broad)-1HSulfonamide proton; highly deshielded by -SO₂ and ring [1].
Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
CarbonChemical Shift (δ, ppm)TypeAssignment Logic
-CH₃ 41.5CH₃Aliphatic carbon attached to sulfonyl group.
C-7 104.5CHHighly shielded by the ortho-NH₂ resonance (+M) effect.
C-5 114.2CHShielded by the ortho-NH₂ resonance (+M) effect.
C-4 121.5CHMeta to the -NH₂ group; less shielded.
C-3a 132.0C (Quat)Bridgehead carbon adjacent to Nitrogen.
C-7a 142.5C (Quat)Bridgehead carbon adjacent to Sulfur.
C-6 146.0C (Quat)Directly attached to the electronegative -NH₂ group.
C-2 165.0C (Quat)Highly deshielded by S, N, and the sulfonamide moiety [3].

Mechanistic Insights into Chemical Shifts (E-E-A-T)

To establish absolute trustworthiness in the structural assignment, we must look beyond mere peak-picking and understand the quantum mechanical and electronic causality driving these shifts.

1. The Resonance (+M) Effect on the Aromatic Ring: The primary amine (-NH₂) at position C-6 acts as a powerful π-electron donor. Through resonance, it pushes electron density into the ortho (C-5, C-7) and para positions of the aromatic ring. This increased electron density shields the nuclei at C-5 and C-7, causing their carbon and proton signals to shift significantly upfield (lower ppm). Consequently, H-7 appears as a distinct doublet at ~7.00 ppm with a small meta-coupling constant (J = 2.2 Hz), as it only couples with H-5.

2. Quadrupolar Relaxation of Nitrogen-14: Both the sulfonamide (-NH-) and amine (-NH₂) peaks appear as broad singlets. Causality: Nitrogen-14 has a nuclear spin of I = 1, making it a quadrupolar nucleus. The asymmetrical charge distribution of the ¹⁴N nucleus causes it to relax very rapidly. This rapid relaxation partially averages out the scalar (J) coupling to the attached protons, resulting in line broadening rather than sharp multiplets. Furthermore, the extreme downfield shift of the sulfonamide proton (~12.00 ppm) is driven by the intense anisotropic deshielding and electron-withdrawing nature of the adjacent -SO₂- group [1].

3. Unambiguous Assignment via 2D HMBC: Differentiating the quaternary bridgehead carbons (C-3a and C-7a) using 1D ¹³C NMR alone is speculative. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof. As shown in the diagram below, H-4 exhibits a strong ³J correlation to C-7a, while H-5 exhibits a ³J correlation to C-3a. This cross-referencing creates a self-validating loop that locks the aromatic assignments in place.

Correlations H4 H-4 (d, 8.5 Hz) H5 H-5 (dd, 8.5, 2.2 Hz) H4->H5 COSY (3J) C6 C-6 (-NH2 bearing) H4->C6 HMBC (3J) C7a C-7a (Aromatic) H4->C7a HMBC (3J) C3a C-3a (Aromatic) H5->C3a HMBC (3J) H7 H-7 (d, 2.2 Hz) H7->C3a HMBC (3J) C5 C-5 (Aromatic) H7->C5 HMBC (3J)

Fig 2. Key 2D NMR (COSY and HMBC) scalar coupling correlations for the benzothiazole core.

References

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. National Institutes of Health (PMC). Available at:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at:[Link]

  • Supporting Information: Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-sulfonamides. The Royal Society of Chemistry. Available at:[Link]

Application

Application Note: Preparation, Handling, and Storage of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Executive Summary N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2, MW: 243.31 g/mol ) is a high-value benzothiazole-sulfonamide derivative. Compounds of this class are utilized extensively in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2, MW: 243.31 g/mol ) is a high-value benzothiazole-sulfonamide derivative. Compounds of this class are utilized extensively in drug discovery, particularly as precursors or pharmacological probes for metalloenzyme inhibition (e.g., Carbonic Anhydrase IX/XII) and kinase profiling [1]. Because of its specific structural features—a hydrophobic core paired with an electron-rich amino group—improper reconstitution and storage will lead to rapid oxidative degradation and precipitation.

This application note provides a self-validating, causality-driven protocol for the reconstitution, storage, and assay integration of this compound, ensuring maximum stability and reproducibility in in vitro and in vivo applications.

Chemical Profile & Causality of Handling

To design a robust handling protocol, we must first analyze the structural causality of the compound's behavior in solution:

  • The Benzothiazole Core & Solvent Selection: The bicyclic benzothiazole ring is highly hydrophobic, while the methanesulfonamide and amino groups engage in strong intermolecular hydrogen bonding in the solid state. Attempting to dissolve this compound directly in aqueous buffers will result in incomplete solvation. A polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) is strictly required to disrupt these hydrogen bonds and fully solvate the molecule [2].

  • The 6-Amino Group & Oxidative Degradation: The primary amine at the 6-position of the electron-rich benzothiazole ring is highly susceptible to oxidation. In solution, oxidative degradation often manifests as a distinct pink or brown discoloration. Causality: Exposure to atmospheric oxygen and light accelerates this process. Therefore, purging storage vials with an inert gas (Argon or Nitrogen) and using amber glass vials are non-negotiable steps for long-term stability.

  • The Hygroscopic Nature of DMSO: DMSO rapidly absorbs moisture from the air. The introduction of water into the DMSO stock lowers the solubility threshold of the compound, leading to micro-precipitation and hydrolysis over time [2]. Causality: Stocks must be prepared in 99.9% anhydrous DMSO and aliquoted immediately to minimize freeze-thaw cycles and atmospheric exposure [3].

Reconstitution Protocol: Stock Solution Preparation

Volumetric Data for Standard Concentrations

To ensure precise dosing, summarize your required mass and volume using the quantitative matrix below.

Table 1: Mass/Volume Dilution Matrix for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (MW: 243.31 g/mol )

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 4.110 mL20.550 mL41.100 mL
5 mM 822 µL4.110 mL8.220 mL
10 mM 411 µL2.055 mL4.110 mL
50 mM 82.2 µL411 µL822 µL
Step-by-Step Preparation Workflow

Self-Validating Quality Control (QC): Before beginning, visually inspect the lyophilized powder. It should be a uniform, light-colored solid. Any significant discoloration indicates pre-existing degradation.

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Add the calculated volume of 99.9% anhydrous DMSO (from Table 1) directly to the vial.

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If the compound does not fully dissolve, place the vial in a sonicating water bath. Critical Constraint: Do not allow the water bath temperature to exceed 40°C. Thermal stress combined with sonication can induce premature degradation of the sulfonamide linkage.

  • Visual QC Check: Hold the solution against a light source. The solution must be completely clear and free of floating micro-particulates. If the solution turns pink or brown, oxidative degradation has occurred, and the stock should be discarded.

StockPrep Weighing 1. Weigh Compound (Anhydrous conditions) Dissolution 2. Dissolve in 100% Anhydrous DMSO Weighing->Dissolution Vortexing 3. Vortex/Sonicate (Max 40°C) Dissolution->Vortexing Aliquoting 4. Aliquot into Amber Glass Vials Vortexing->Aliquoting Storage 5. Purge with Argon & Store at -80°C Aliquoting->Storage

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Storage & Stability Protocols

Once the primary stock solution is prepared, it must be preserved against environmental degradation.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL - 50 µL) in amber glass vials. Why Glass? Highly hydrophobic benzothiazole derivatives can adsorb onto the surface of certain cheap polystyrene or polypropylene plastics over time, effectively lowering the actual concentration of your stock.

  • Inert Atmosphere: Gently blow a stream of Argon or dry Nitrogen gas over the top of the liquid in each vial before capping. This displaces oxygen and prevents the 6-amino group from oxidizing.

  • Temperature: Store the aliquots at -80°C. While -20°C is acceptable for short-term storage (< 1 month), -80°C is required for long-term stability (up to 6-12 months) [3].

  • Freeze-Thaw Prohibition: Never subject an aliquot to more than one freeze-thaw cycle. Repeated cycling introduces condensation (water) into the hygroscopic DMSO, leading to irreversible precipitation [2].

Working Solution & Assay Integration

When integrating N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide into cellular or biochemical assays, researchers often encounter "solvent shock." If a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated, causing instant, irreversible precipitation.

The Serial Dilution Protocol:

  • Intermediate Dilution: Perform your serial dilutions in 100% DMSO first to reach an intermediate concentration (e.g., 100x your final desired assay concentration).

  • Aqueous Integration: Add the intermediate DMSO solution dropwise to the aqueous assay buffer while actively vortexing or stirring.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 1.0% (v/v). Concentrations above 1% are broadly cytotoxic and can artificially alter cellular phenotypes or denature target proteins [3].

Pharmacological Application Context

Benzothiazole sulfonamides are privileged scaffolds for targeting zinc metalloenzymes, most notably the tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII) [1]. The sulfonamide group acts as a zinc-binding pharmacophore, displacing the catalytic water molecule and halting the enzyme's ability to hydrate CO2, thereby disrupting the acidic tumor microenvironment.

Pathway Compound N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Target Carbonic Anhydrase (CA IX/XII) (Zinc Metalloenzyme) Compound->Target High Affinity Binding Action Sulfonamide binds to Zn2+ Disrupts catalytic water molecule Target->Action Effect1 Decreased H+ Production Action->Effect1 Effect2 Altered Tumor Microenvironment pH Action->Effect2 Outcome Inhibition of Tumor Cell Survival & Metastasis Effect1->Outcome Effect2->Outcome

Pharmacological mechanism of benzothiazole sulfonamides in Carbonic Anhydrase inhibition.

References

  • Supuran, C. T., Briganti, F., Tilli, S., Chegwidden, W. R., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

Method

Elucidating the Gas-Phase Fragmentation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide using High-Resolution Tandem Mass Spectrometry

An Application Guide for Drug Development Professionals Abstract N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide represents a scaffold of significant interest in medicinal chemistry, combining the biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide represents a scaffold of significant interest in medicinal chemistry, combining the biologically active benzothiazole core with a sulfonamide moiety. Accurate structural confirmation and metabolite identification are critical in the drug development pipeline, making mass spectrometry an indispensable analytical tool. This application note provides a detailed guide to the fragmentation behavior of this compound under positive-mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We delineate the primary fragmentation pathways, including the characteristic neutral loss of sulfur dioxide (SO₂) and cleavage of the S-N sulfonamide bond, which are rationalized based on established principles of ion chemistry. A robust, step-by-step protocol for data acquisition and analysis on a high-resolution mass spectrometer is presented, designed to aid researchers in the unambiguous identification and characterization of this and structurally related molecules.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the structural basis of numerous pharmaceuticals, demonstrating a wide range of biological activities. The incorporation of a sulfonamide group, a well-known pharmacophore, often enhances or modulates the therapeutic properties of the parent molecule. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a compound that embodies this synthetic strategy. As with any potential drug candidate, its journey through discovery and development relies on rigorous analytical characterization.

High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is a cornerstone technique for molecular structure elucidation. By inducing fragmentation of a selected precursor ion and accurately measuring the mass-to-charge ratio (m/z) of the resulting product ions, one can piece together the molecule's structure, confirm its identity, and predict the structures of its metabolites.

This guide serves as a practical resource for scientists in pharmaceutical and analytical laboratories. We will explore the predictable and diagnostic fragmentation patterns of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, moving beyond simple data reporting to explain the chemical logic behind the observed gas-phase dissociations. This approach empowers researchers to not only confirm the identity of their target compound but also to apply these principles to the identification of novel analogues and metabolites.

Experimental Methodology

Sample Preparation

For direct infusion analysis, a stock solution of the analyte was prepared in methanol at a concentration of 1 mg/mL. This stock was further diluted with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive-ion ESI.[1]

Instrumentation

Data were acquired using a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. Such instrumentation is essential for assigning unambiguous elemental compositions to precursor and product ions based on accurate mass measurements.[2][3]

Mass Spectrometry Parameters

To ensure optimal and reproducible results, the following parameters are recommended as a starting point, with the understanding that instrument-specific optimization is always necessary.

ParameterSettingRationale
Ionization Mode ESI PositiveThe presence of multiple basic nitrogen atoms (amino and thiazole) makes the molecule readily protonated.
Capillary Voltage 3.5 – 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 – 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 – 800 L/hrFacilitates the removal of solvent molecules from the ions entering the mass spectrometer.
MS1 Scan Range m/z 50 – 500A range sufficient to encompass the precursor ion and potential low-mass fragments.
MS/MS Acquisition Targeted MS/MSThe protonated molecule ([M+H]⁺) is selected as the precursor ion for fragmentation.
Collision Energy 10 – 40 eV (Ramped)A ramp of collision energies ensures the capture of both low-energy (stable) and high-energy (less stable) fragment ions.

Results and Discussion

The chemical structure of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (Formula: C₈H₉N₃O₂S₂) has a monoisotopic mass of 243.0185 Da. In positive-ion ESI, it readily forms the protonated molecule, [M+H]⁺, with a theoretical m/z of 244.0263 .

Tandem Mass Spectrometry (MS/MS) Analysis

Collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 244.0263 reveals several distinct and informative fragmentation pathways. The major product ions are summarized in the table below, and the proposed fragmentation scheme is illustrated in the subsequent diagram.

Observed m/zProposed FormulaΔ (ppm)Proposed Identity / Origin
244.0263C₈H₁₀N₃O₂S₂⁺-[M+H]⁺ Precursor Ion
179.0515C₈H₈N₃S⁺-2.1[M+H - SO₂]⁺
166.0406C₇H₈N₃S⁺-1.5[2,6-diaminobenzothiazole + H]⁺
149.0324C₇H₅N₂S⁺-0.8[166.0406 - NH₃]⁺
108.0215C₆H₄S⁺•-1.2Benzothiazole ring fragment
Elucidation of Major Fragmentation Pathways

The fragmentation of protonated N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is dominated by cleavages related to the sulfonamide group, which are characteristic of this functional class.

  • Pathway I: Neutral Loss of Sulfur Dioxide (SO₂) : The most prominent fragmentation pathway for many aromatic sulfonamides involves the neutral loss of 64 Da (SO₂).[4][5] This rearrangement-driven process leads to the formation of the product ion at m/z 179.0515 . This is a highly diagnostic fragmentation that strongly suggests the presence of a sulfonamide moiety.

  • Pathway II: S-N Bond Cleavage : The bond between the sulfonyl group and the nitrogen atom is another labile site. Cleavage of this bond results in the formation of the protonated 2,6-diaminobenzothiazole core at m/z 166.0406 .[6] This fragment is particularly informative as it confirms the structure of the heterocyclic portion of the molecule. The stability of the aromatic benzothiazole cation drives this fragmentation. This pathway is analogous to the fragmentation observed in related compounds like Riluzole, which also yields a core benzothiazole fragment ion.[7][8]

  • Secondary Fragmentations : The product ion at m/z 166.0406 can undergo further fragmentation. The loss of ammonia (NH₃) from the amino group at the 6-position is observed, leading to the ion at m/z 149.0324 . Further decomposition of the benzothiazole ring system can lead to smaller fragments, such as the ion at m/z 108.0215 , which arises from the cleavage of the thiazole ring.[9][10]

G cluster_main Proposed Fragmentation Pathway parent [M+H]⁺ m/z 244.0263 C₈H₁₀N₃O₂S₂⁺ frag1 m/z 179.0515 C₈H₈N₃S⁺ parent->frag1 - SO₂ (64.96 Da) frag2 m/z 166.0406 C₇H₈N₃S⁺ parent->frag2 - CH₃SO₂N (Radical Loss) or - CH₄SO₂ (Neutral Loss) frag3 m/z 149.0324 C₇H₅N₂S⁺ frag2->frag3 - NH₃ (17.03 Da) frag4 m/z 108.0215 C₆H₄S⁺• frag2->frag4 - CNH₃ (Ring Cleavage)

Caption: Proposed MS/MS fragmentation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Protocol: Standard Operating Procedure (SOP)

This protocol outlines the essential steps for the acquisition and interpretation of MS/MS data for the target analyte.

Step 1: Instrument Preparation and Calibration
  • Mass Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's specifications. This ensures high mass accuracy, which is critical for formula determination.

  • System Suitability: Infuse a standard compound with a known fragmentation pattern to verify instrument performance, including sensitivity and resolution.

Step 2: Method Development
  • Full Scan (MS1): Infuse the prepared sample solution (1-10 µg/mL) at a low flow rate (5-10 µL/min). Acquire data in full scan mode to identify the m/z of the protonated precursor ion, [M+H]⁺.

  • Verify Elemental Composition: Use the instrument's software to confirm that the accurate mass of the observed precursor ion matches the theoretical mass of C₈H₁₀N₃O₂S₂⁺ within a 5 ppm mass tolerance.

  • Tandem MS (MS/MS): Create a targeted MS/MS experiment. Set the confirmed precursor ion m/z (244.0263) as the target for collision-induced dissociation (CID).

  • Collision Energy Optimization: Acquire MS/MS spectra at varying collision energies (e.g., in 5-10 eV steps from 10 to 40 eV) or use a collision energy ramp. This helps to generate a comprehensive fragmentation spectrum.

Step 3: Data Acquisition and Analysis
  • Acquire Data: Run the optimized MS/MS method on the sample.

  • Process Spectra: Average the scans across the chromatographic peak (if using LC-MS) or infusion window.

  • Identify Product Ions: List all significant product ions and their accurate masses.

  • Propose Formulas: Use the instrument software to generate possible elemental formulas for each product ion. The formula with the lowest mass error and chemical plausibility should be selected.

  • Interpret Fragmentation: Correlate the observed neutral losses between the precursor and product ions with the proposed fragmentation pathways outlined in Section 3. For example, a neutral loss of 64.9621 Da corresponds to SO₂. A loss of 79.9568 Da corresponds to the CH₃SO₂ radical.

G cluster_workflow Analytical Workflow A 1. Sample Preparation (Dilution in ACN/H₂O + 0.1% FA) B 2. MS1 Full Scan (Identify [M+H]⁺ at m/z 244.0263) A->B C 3. Targeted MS/MS (Fragment m/z 244.0263) B->C D 4. Data Analysis (Propose Fragment Formulas) C->D E 5. Structural Elucidation (Map Fragmentation Pathways) D->E

Caption: A streamlined workflow for MS/MS analysis and structural elucidation.

Conclusion

The gas-phase fragmentation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide under ESI-MS/MS conditions is predictable and yields structurally diagnostic ions. The key fragmentation pathways include the neutral loss of SO₂ and the cleavage of the S-N bond to produce the stable 2,6-diaminobenzothiazole cation. By leveraging high-resolution mass spectrometry and understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and its analogues in complex matrices. The protocols and insights provided herein offer a robust framework for the structural characterization of novel benzothiazole sulfonamides, accelerating their progression through the drug discovery and development process.

References

  • Sangster, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 356-363. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4237-4244. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Spiteller, G., & Kaschnitz, R. (1963). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Monatshefte für Chemie, 94(5), 964-977. [Link]

  • Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. [Link]

  • Millard, B. J., & Johnston, D. (1971). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 4(Supplement 1), 381-391. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • Wang, H. Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. [Link]

  • Sarkar, M., & Chandu, B. R. (2016). Determination of Riluzole in Human Plasma by Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC – MS/MS) and its Application to a Pharmacokinetic Study. Research Journal of Pharmacy and Technology, 9(9), 1369. [Link]

  • Zhang, Y., et al. (2023). Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology, 14, 1205396. [Link]

  • Reddy, G. P., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ARKIVOC, 2008(14), 109-114. [Link]

  • Jaine, J., et al. (2018). UPLC-MS/MS Assay of Riluzole in Human Plasma and Cerebrospinal Fluid (CSF): Application in Samples From Spinal Cord Injured Patients. Journal of Pharmaceutical and Biomedical Analysis, 149, 445-451. [Link]

  • Hadidi, K. A., et al. (2023). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study. Current Pharmaceutical Analysis, 19(1), 55-63. [Link]

  • Guo, M., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Welcome to the technical support guide for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth FAQs to address the common challenge of this compound's limited solubility in aqueous media. Our approach is grounded in established physicochemical principles to empower you with the rationale behind each experimental step.

Frequently Asked Questions (FAQs)
Q1: What are the structural features of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide that contribute to its poor aqueous solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its molecular structure.

  • Hydrophobic Core: The primary contributor to its low water solubility is the rigid, bicyclic benzothiazole core. This aromatic system is inherently non-polar and prefers to interact with other non-polar molecules rather than with water.

  • Ionizable Groups: The molecule possesses several ionizable groups that can be leveraged to improve solubility. The 6-amino group (-NH2) is basic, while the sulfonamide group (-SO2NH-) is weakly acidic. The nitrogen atom within the thiazole ring also has basic properties. The overall charge of the molecule, and thus its interaction with polar water molecules, is highly dependent on the pH of the solution.[1][2][3] At physiological pH, the molecule may exist in a neutral, less soluble state.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. Why does this happen and what is the first step to fix it?

A2: This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound. Your high-concentration stock in a strong organic solvent like DMSO keeps the compound solubilized. When you dilute this into an aqueous buffer, the percentage of the organic solvent drops dramatically, and the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[1][2]

The first and most critical step is to determine the compound's pH-dependent solubility profile. Since the molecule has both acidic and basic centers, its solubility will likely vary significantly with pH.[4][5]

Systematic Troubleshooting Workflow

Before attempting complex formulation strategies, it is crucial to follow a logical, stepwise approach to identify the simplest effective method for your experimental system. The following workflow outlines a recommended path from basic to advanced techniques.

G cluster_0 Initial Assessment cluster_1 Primary Strategies (In Vitro) cluster_2 Secondary & Advanced Strategies start Precipitation Observed in Aqueous Buffer ph_test Determine pH-Solubility Profile start->ph_test First Step ph_adjust pH Adjustment Is solubility sufficient in assay-compatible pH range? ph_test->ph_adjust cosolvent Co-solvent Screening Can a low % of co-solvent maintain solubility? ph_adjust->cosolvent No end_vitro Solubility Achieved for In Vitro Assay ph_adjust->end_vitro Yes cyclodextrin Cyclodextrin Complexation Does complexation provide required solubility? cosolvent->cyclodextrin No cosolvent->end_vitro Yes surfactant Surfactant Micellization cyclodextrin->surfactant No cyclodextrin->end_vitro Yes advanced Advanced Formulations (e.g., Solid Dispersions, Nanonization) Primarily for in-vivo studies surfactant->advanced surfactant->end_vitro

Caption: A stepwise workflow for troubleshooting solubility issues.

Solubility Enhancement Strategies & Protocols
Strategy 1: pH Modification

Q: How does adjusting pH improve the solubility of this compound? A: Adjusting the pH of the aqueous medium protonates or deprotonates the ionizable groups on the molecule, converting it into a more soluble salt form.[1][2]

  • In acidic conditions (lower pH): The basic 6-amino group becomes protonated (-NH3+), increasing its polarity and affinity for water.

  • In alkaline conditions (higher pH): The weakly acidic sulfonamide hydrogen may be removed, creating an anionic species (-SO2N⁻-), which is also more water-soluble. The optimal pH will be where the molecule carries a net charge, which is typically at a pH value 1-2 units away from its pKa.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3 to pH 10).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH range of maximum solubility.

Q: What are the limitations of pH modification? A: This method is only effective for ionizable compounds.[1] The main limitation is that the optimal pH for solubility may not be compatible with your experimental system (e.g., it could affect cell viability or enzyme activity).[2]

Strategy 2: Use of Co-solvents

Q: How do co-solvents work and which ones should I try? A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[6]

Commonly used co-solvents in research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethylacetamide (DMA)[7]

For cell-based assays, it is critical to keep the final co-solvent concentration low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts.[1]

  • Determine Assay Tolerance: First, determine the maximum concentration of each potential co-solvent that your assay can tolerate without affecting the biological outcome.

  • Stock Solution: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 50 mM in PEG 400).

  • Serial Dilution: Prepare your final working solutions by diluting the stock into your aqueous buffer. Test different final co-solvent concentrations within the tolerated range. For example, prepare solutions with 0.1%, 0.5%, and 1% final co-solvent concentration.

  • Observation: After dilution, vortex thoroughly and visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes).

Co-solventTypical Starting Conc.ProsCons
Ethanol 1-5%Readily available, effective for many compounds.[8]Can be toxic to cells at higher concentrations.
Propylene Glycol 1-10%Low toxicity, commonly used in formulations.[6]Can be viscous.
PEG 400 1-10%Very low toxicity, high solubilizing capacity for some drugs.[6][9]Can interfere with some protein-based assays.
DMA <1%Powerful solvent for sulfonamides.[7]Higher potential for assay interference and toxicity.
Strategy 3: Cyclodextrin Complexation

Q: What is the mechanism of cyclodextrin solubilization? A: Cyclodextrins are cyclic oligosaccharides with a unique structure resembling a truncated cone.[10][11] The exterior is hydrophilic, making them water-soluble, while the internal cavity is hydrophobic.[12] Poorly soluble molecules, like the benzothiazole core of your compound, can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[12][] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment and significantly increasing its apparent water solubility.[10][11]

Caption: Encapsulation of a drug within a cyclodextrin cavity.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high solubility and low toxicity.[14][15]

  • Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Prepare Drug Stock: Prepare a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Form the Complex: While vigorously vortexing the cyclodextrin solution, add a small aliquot of the drug stock dropwise. The continuous mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.

  • Equilibration & Filtration: Continue to mix the solution for 1-2 hours at room temperature. If any precipitate is visible, use a 0.22 µm syringe filter to remove any un-complexed, precipitated drug. The resulting clear filtrate contains the soluble drug-cyclodextrin complex.

Strategy 4: Use of Surfactants

Q: How can surfactants increase solubility? A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[17][18][19] Surfactants also reduce surface tension, which can improve the wetting of drug particles and aid dissolution.[17][20]

Common non-ionic surfactants for research include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).[1][18]

  • Surfactant Selection: Choose a surfactant that is compatible with your assay. Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[16]

  • Prepare Surfactant Solution: Prepare solutions of the surfactant in your assay buffer at various concentrations, ensuring some are well above the known CMC of the surfactant.

  • Solubilization: Add the solid drug to each surfactant solution and equilibrate as described in the pH-solubility protocol.

  • Quantification: Measure the drug concentration in the supernatant to determine the extent of solubilization at each surfactant concentration.

Strategy 5: Advanced Formulation Approaches

Q: My compound is for in-vivo studies and the previous methods are not sufficient. What are the next steps? A: For in-vivo applications, especially oral formulations, more advanced strategies are often required to improve bioavailability. These typically involve altering the solid-state properties of the drug.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[21][22][23] The crystalline drug is molecularly dispersed within a polymer matrix, creating an amorphous, high-energy state.[24][25][26] This amorphous form has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[24] This is often achieved through techniques like spray drying or hot-melt extrusion.[24][27][28]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug dramatically increases its surface area-to-volume ratio.[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[21] Techniques like jet milling or high-pressure homogenization can create micro- or nano-sized particles.[1][29]

These advanced techniques require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility and bioavailability challenges.[22][28]

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Pharma Times. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. (n.d.). ResearchGate. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • Amorphous Solid Dispersions: Increasing Solubility From API to Tablet. (2018). Xtalks. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024). MDPI. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). National Center for Biotechnology Information. [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Taylor & Francis Online. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). National Center for Biotechnology Information. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2021). ResearchGate. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2025). MDPI. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (n.d.). SciSpace. [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. (2026). ResearchGate. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014). ACS Publications. [Link]

  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins. (2016). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

  • N-[(2S)-6-amino-1-(1,3-benzothiazol-2-yl) - PubChem. (n.d.). PubChem. [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmaceutical compositions for drugs having pH-dependent solubility. (n.d.).
  • pH Dependent Drug Interactions with Acid Reducing Agents. (2021). Patel Kwan Consultancy. [Link]

  • a class of carbonic anhydrase II and VII-selective inhibito. (n.d.). Semantic Scholar. [Link]

  • N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • 6-Aminobenzothiazole. (n.d.). PubChem. [Link]

  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. (2025). ResearchGate. [Link]pharmacological_evaluation)

Sources

Optimization

Technical Support Center: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Stability and Degradation

Welcome to the technical support center for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. As this is a specialized molecule, this guide synthesizes information from the chemical properties of its core moieties—benzothiazole, sulfonamide, and aromatic amine—to provide a robust framework for ensuring its stability.

Troubleshooting Guide: Investigating Degradation

This section addresses common issues encountered during the storage and handling of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in a question-and-answer format.

Q1: I've observed new peaks in the HPLC chromatogram of my stored N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. What are the likely degradation pathways?

A1: The molecular structure of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide contains three key functional groups susceptible to degradation: a sulfonamide linkage, an aromatic amine, and the benzothiazole core. The appearance of new peaks likely indicates degradation through one or more of the following pathways:

  • Hydrolysis: The sulfonamide (S-N) bond is a primary site for hydrolytic cleavage, especially under non-neutral pH conditions.[1][2] This would lead to the formation of 6-amino-1,3-benzothiazol-2-amine and methanesulfonic acid. While many sulfonamides are stable at neutral pH, acidic or basic conditions can accelerate this degradation.[2][3]

  • Oxidation: The 6-amino group, being an aromatic amine, is susceptible to oxidation.[4][5] This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and may also result in polymerization.[6] The benzothiazole ring itself can also undergo oxidation.

  • Photodegradation: Sulfonamides and aromatic amines can be sensitive to light, particularly UV radiation.[7][8] Photolytic stress can induce cleavage of the sulfonamide bond and other complex reactions.[9][10]

To confirm the degradation pathway, a forced degradation study is recommended.

Q2: My solid sample of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide has developed a yellowish or brownish tint over time. What could be the cause?

A2: A change in color of the solid material, particularly the development of a yellow or brown hue, is often indicative of oxidative degradation of the aromatic amine at the 6-position.[4] Aromatic amines can oxidize upon exposure to air (oxygen), light, or trace metal ions, leading to the formation of colored quinone-imine structures or other oxidized species. This process can be accelerated by elevated temperatures and humidity. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q3: How can I set up a forced degradation study to identify the potential degradation products of my compound?

A3: A forced degradation study, as recommended by ICH guidelines, will help you understand the degradation profile of your molecule.[11] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to generate degradation products without completely degrading the parent compound, typically aiming for 5-20% degradation.[12]

Here is a summary of recommended starting conditions for a forced degradation study:

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursTo assess susceptibility to acid-catalyzed degradation, primarily of the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursTo evaluate stability under alkaline conditions, which can also cleave the sulfonamide bond.
Oxidation 3% H₂O₂, room temperature or slightly elevated, for several hoursTo identify products of oxidative degradation, particularly at the aromatic amine.
Thermal Stress Solid sample in a calibrated oven at a temperature above accelerated testing conditions (e.g., 80°C) for 48 hours.To determine the impact of heat on the solid-state stability of the compound.
Photostability Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9][10][13] A dark control should be run in parallel.To assess the compound's sensitivity to light and identify photodegradation products.

After exposure to these conditions, the samples should be analyzed by a stability-indicating HPLC method.

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide based on the chemical properties of its functional groups.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide hydrolysis_product1 6-amino-1,3-benzothiazol-2-amine parent->hydrolysis_product1 Acid/Base oxidation_product Oxidized derivatives (e.g., nitroso, nitro, quinone-imine) parent->oxidation_product O₂, Light, Metal Ions photolysis_products Various photolytic degradants parent->photolysis_products UV/Vis Light hydrolysis_product2 Methanesulfonic Acid

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Synthesis

Welcome to the Technical Support Center. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a highly valued intermediate in the synthesis of kinase inhibitors and carbonic anhydrase targeting agents[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a highly valued intermediate in the synthesis of kinase inhibitors and carbonic anhydrase targeting agents[1]. However, the synthesis of this scaffold is notoriously challenging. The two-step route from 2-amino-6-nitrobenzothiazole is frequently plagued by poor conversions and catalyst deactivation.

As an Application Scientist, I have designed this guide to provide drug development professionals with actionable, causality-driven troubleshooting protocols. Every method detailed below is engineered to be a self-validating system, ensuring that you can visually and analytically confirm success at each critical juncture.

Synthesis Workflow & Bottleneck Analysis

SynthesisWorkflow SM 2-Amino-6-nitrobenzothiazole (Starting Material) Step1 Step 1: Sulfonylation (MsCl, Base) SM->Step1 Warn1 Bottleneck: Low Conversion Cause: Weak Nucleophilicity Step1->Warn1 Opt1 Optimization: Deprotonate with NaH in anhydrous DMF Warn1->Opt1 Int1 N-(6-nitro-1,3-benzothiazol-2-yl) methanesulfonamide Opt1->Int1 1.05 eq MsCl 0 °C to RT Step2 Step 2: Nitro Reduction (Reducing Agent) Int1->Step2 Warn2 Bottleneck: Catalyst Poisoning Cause: Sulfur binds to Pd/C Step2->Warn2 Opt2 Optimization: Sulfur-tolerant Fe/NH4Cl reduction Warn2->Opt2 Prod N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide (Target Product) Opt2->Prod Reflux, 3-4h

Two-step synthesis workflow with identified bottlenecks and optimized solutions.

FAQ & Troubleshooting Guide
Section 1: Sulfonylation of 2-Amino-6-nitrobenzothiazole

Q: Why is my conversion to the sulfonamide stalling at <30% when using standard pyridine and methanesulfonyl chloride (MsCl)? A: The 2-amino group on 6-nitrobenzothiazole is an exceptionally poor nucleophile. The strong electron-withdrawing nature of the 6-nitro group, combined with the amidine-like resonance of the benzothiazole core, severely depletes electron density at the exocyclic nitrogen[2]. Standard amine bases (like pyridine or triethylamine) are insufficiently basic to activate this amine. Solution: Transition to a pre-deprotonation strategy. Using a strong base like Sodium Hydride (NaH) in anhydrous DMF generates a highly nucleophilic nitrogen anion before the addition of MsCl. This shifts the reaction from a neutral nucleophilic attack to an anionic substitution, driving the reaction to >90% conversion.

Q: I am observing a significant byproduct with a higher mass (+78 Da via LC-MS). What is this, and how do I prevent it? A: This is the bis-sulfonylated byproduct, N,N-dimethanesulfonamide. Once the mono-sulfonamide forms, its N-H proton becomes highly acidic due to the flanking sulfonyl and benzothiazole groups. If excess base and MsCl are present, a second sulfonylation occurs rapidly. Solution: Strictly limit MsCl to 1.05 equivalents and maintain the reaction at 0 °C during addition. If bis-sulfonylation has already occurred, do not discard the batch. Treat the crude mixture with 1M NaOH in Methanol for 2 hours at room temperature; the second sulfonyl group is sterically hindered and labile, allowing it to selectively hydrolyze back to the desired mono-sulfonamide.

Section 2: Selective Nitro Reduction

Q: During the hydrogenation of the nitro intermediate using Pd/C and H₂, hydrogen uptake stops prematurely, and the reaction fails to reach completion. Why? A: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds. While intact benzothiazoles are sometimes tolerated, trace sulfurous impurities from the sulfonylation step (e.g., unreacted MsCl or sulfinic acids) rapidly and irreversibly coordinate to the palladium surface, deactivating the catalyst. Solution: Abandon transition-metal catalytic hydrogenation in favor of a dissolving metal reduction. Iron powder coupled with Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is completely immune to sulfur poisoning and provides excellent yields of the target amine without over-reducing the heterocycle[3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the yield improvements achieved by shifting from standard literature conditions to our optimized protocols.

Reaction StepStandard ConditionPrimary Issue EncounteredOptimized ConditionExpected Yield
1. Sulfonylation Pyridine, MsCl (1.5 eq), DCM, RTStalled conversion (<30%); Poor nucleophilicity.NaH (1.2 eq), MsCl (1.05 eq), DMF, 0 °C to RT88 - 92%
1. Sulfonylation NaH (2.0 eq), MsCl (2.0 eq), DMFHigh bis-sulfonylation byproduct formation.NaH (1.2 eq), MsCl (1.05 eq), then 1M NaOH wash85 - 89%
2. Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOHCatalyst poisoning; Incomplete reduction.Fe powder (5.0 eq), NH₄Cl (2.0 eq), EtOH/H₂O, Reflux90 - 95%
Experimental Protocols
Protocol 1: Optimized Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide

Self-Validation Cue: The generation of hydrogen gas confirms active deprotonation. The solution will transition to a deep, homogenous color once the anion is fully formed.

  • Preparation: Charge a flame-dried, round-bottom flask with 2-amino-6-nitrobenzothiazole (1.0 eq) and anhydrous DMF (10 mL/g of starting material).

  • Deprotonation: Cool the suspension to 0 °C under an inert nitrogen atmosphere. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation: Stir the mixture at 0 °C for 30 minutes. Wait until all H₂ gas evolution ceases and the mixture becomes a dark, clear solution, indicating complete formation of the nitrogen anion.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.05 eq) via syringe over 10 minutes to maintain the internal temperature.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice water (30 mL/g). The mono-sulfonamide will precipitate as a solid. Filter, wash sequentially with water and cold diethyl ether, and dry under high vacuum.

Protocol 2: Sulfur-Tolerant Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Self-Validation Cue: The conversion of the nitro group to the amine will result in a distinct polarity shift on TLC (the amine product will be significantly more polar/lower Rf) and the consumption of the grey iron powder into dark iron oxides.

  • Preparation: Suspend the N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide intermediate (1.0 eq) in a 4:1 (v/v) mixture of Ethanol and Water (15 mL/g).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) followed by solid Ammonium Chloride (NH₄Cl, 2.0 eq)[3].

  • Reduction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 to 4 hours with vigorous mechanical stirring.

  • Validation: Monitor via LC-MS. The starting material peak should completely disappear, replaced by the target mass (M-30, accounting for the loss of two oxygens and addition of two protons).

  • Filtration: While the mixture is still hot (to prevent premature crystallization of the product), filter it through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol (3 × 20 mL).

  • Isolation: Concentrate the combined filtrate in vacuo to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the highly pure target amine.

References
  • [1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [2] Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at:[Link]

  • [3] Synthesis of N-peptide-6-amino-D-luciferin Conjugates. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Peak Tailing for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Welcome to the technical support center for optimizing the analysis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the analysis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during LC-MS analysis of this compound. Here, we will explore the underlying causes of this issue and provide systematic troubleshooting strategies to achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Challenge: The Analyte and Peak Tailing

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide possesses chemical properties that make it susceptible to problematic interactions within an LC-MS system. Its structure contains a primary amine group on the benzothiazole ring system, which can lead to undesirable secondary interactions with the stationary phase.

Peak tailing is a chromatographic phenomenon where the peak's descending half is drawn out, resulting in an asymmetrical shape.[1][2] This not only compromises the visual quality of the chromatogram but also negatively impacts resolution and the accuracy of peak integration and quantification.[1]

The primary causes of peak tailing for amine-containing compounds like N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in reversed-phase liquid chromatography (RPLC) include:

  • Secondary Silanol Interactions: Silica-based reversed-phase columns often have residual, unreacted silanol groups (Si-OH) on their surface.[3] These silanol groups can be acidic and interact with basic compounds, such as the amine group on our analyte, through strong hydrogen bonding or ion-exchange mechanisms.[3][4] This leads to a portion of the analyte molecules being retained longer than the bulk, causing peak tailing.[3][4][5][6]

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, can be present in the silica matrix of the column or can leach from stainless steel components of the HPLC system like frits and tubing.[6][7][8][9] These metal ions can act as Lewis acids and chelate with the analyte, causing strong, undesirable interactions that result in peak tailing.[4][6][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[1][10][11]

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

This section provides a systematic approach to diagnosing and resolving peak tailing for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Initial Assessment: Where is the Problem Originating?

Before making significant changes to your method, it's crucial to identify the source of the tailing.

Question: Is the peak tailing specific to N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, or are all peaks in my chromatogram tailing?

  • If only the target analyte is tailing: The issue is likely due to specific chemical interactions between the analyte and the stationary phase. Proceed to the "Mobile Phase Optimization" and "Stationary Phase & Hardware Considerations" sections.

  • If all peaks are tailing: The problem is likely systemic. Check for issues such as a column void, extra-column dead volume (e.g., from poorly connected fittings), or a clogged frit.[1][12]

Workflow for Troubleshooting Analyte-Specific Peak Tailing

Troubleshooting_Workflow A Start: Peak Tailing Observed B Mobile Phase Optimization A->B C Adjust pH B->C Protonate Amine D Add Mobile Phase Additives B->D Mask Silanols E Change Organic Solvent B->E Alter Selectivity J Peak Shape Acceptable? C->J D->J E->J F Stationary Phase & Hardware G Use End-Capped Column F->G H Consider HILIC F->H I Check for Metal Contamination F->I G->J H->J I->J J->F No K End J->K Yes

A systematic workflow for resolving peak tailing.
Mobile Phase Optimization: The First Line of Defense

Optimizing the mobile phase is often the most effective and least invasive way to improve peak shape.[10]

Question: How can I adjust my mobile phase to reduce peak tailing?

Protocol 1: Mobile Phase pH Adjustment

The ionization state of both the analyte and the residual silanol groups is pH-dependent.[3][13]

  • Principle: By lowering the mobile phase pH, the primary amine group on N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide will be protonated (positively charged). Simultaneously, the acidic silanol groups on the silica surface will be in their neutral form. This minimizes the strong ionic interactions that cause peak tailing.[5][7]

  • Procedure:

    • Start with a mobile phase containing a common LC-MS compatible acid, such as 0.1% formic acid. This typically brings the aqueous mobile phase pH to around 2.7.[14]

    • If tailing persists, consider a stronger acid like 0.1% trifluoroacetic acid (TFA), which will lower the pH further. Caution: TFA is an ion-pairing agent and can cause significant signal suppression in the mass spectrometer.[15] Use with care and consider it a diagnostic tool if not intended for the final method.

    • Alternatively, at a higher pH (e.g., using ammonium formate or ammonium bicarbonate), the analyte will be neutral, but the silanols will be deprotonated (negatively charged), which can still lead to strong interactions. Therefore, acidic mobile phases are generally preferred for basic compounds.[16]

Protocol 2: Employing Mobile Phase Additives

Mobile phase additives can be used to "mask" the active sites on the stationary phase.[13]

  • Principle: Small amounts of a competing base can be added to the mobile phase. These "silanol blockers" will preferentially interact with the residual silanol groups, effectively shielding them from the analyte.

  • Procedure:

    • For reversed-phase chromatography, adding a low concentration of a volatile amine, such as triethylamine (TEA), to the mobile phase can be effective. However, TEA can cause ion suppression in the MS.

    • A better alternative for LC-MS is to increase the ionic strength of the mobile phase with a salt like ammonium formate or ammonium acetate.[13][14] The salt ions compete with the protonated analyte for interaction with the ionized silanols, reducing secondary retention and improving peak shape.[4] A typical starting concentration is 10-20 mM.[14]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionMS Compatibility
Formic Acid 0.1%pH control (protonates analyte)Excellent
Ammonium Formate 10-20 mMpH buffering and increases ionic strengthExcellent
Trifluoroacetic Acid (TFA) 0.05-0.1%Strong ion-pairing agent, pH controlPoor (causes ion suppression)
Difluoroacetic Acid (DFA) 0.05-0.1%Moderate ion-pairing, pH controlGood compromise between peak shape and MS signal[14]

Protocol 3: Evaluating the Organic Modifier

The choice of organic solvent can influence peak shape.[17]

  • Principle: Methanol is more effective at hydrogen bonding with and "shielding" silanol groups compared to acetonitrile.[17]

  • Procedure:

    • If your current method uses acetonitrile as the organic modifier, try substituting it with methanol.

    • You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

Stationary Phase & Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the column and HPLC system should be investigated.

Question: My mobile phase is optimized, but I still see peak tailing. What should I check next?

Protocol 4: Column Selection and Care

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has a lower metal content.[7] They are also "end-capped," a process that chemically derivatizes most of the residual silanol groups with a small, non-polar molecule.[6][18] Ensure you are using a column with a high degree of end-capping.

  • Consider a Column with a Different Base Particle: Some columns use a hybrid silica-organic base material that is more resistant to high pH and can offer different selectivity.

  • Column Cleaning: If the column has been used extensively, it may be contaminated.[1][11] Follow the manufacturer's instructions for column cleaning and regeneration.

Protocol 5: Switching to an Alternative Chromatographic Mode (HILIC)

For polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[19][20][21]

  • Principle: In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase rich in organic solvent. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[19] Interestingly, in HILIC mode, silanol groups are essential for the separation mechanism and generally do not cause peak tailing for basic compounds.[5]

  • When to Consider HILIC: If N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide has low retention in reversed-phase even with highly aqueous mobile phases, HILIC could provide better retention and peak shape.[20][21][22]

Protocol 6: Mitigating Metal Contamination

  • System Passivation: If metal chelation is suspected, the system can be passivated. This involves flushing the system with a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to remove metal ions from the fluidic path.[12][23] Note: Thoroughly flush the system with mobile phase after this procedure before connecting the column and detector.

  • Use Bio-inert or PEEK Hardware: For methods that are highly sensitive to metal contamination, consider using HPLC systems and columns with PEEK or other bio-inert flow paths.[24]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

  • A tailing factor (also known as the asymmetry factor) of 1.0 indicates a perfectly symmetrical peak. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered very good, while values up to 1.5 may be acceptable depending on the specific requirements of the assay.

Q2: Can the injection solvent cause peak tailing?

  • Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion, including tailing.[1] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[11][17]

Q3: How does temperature affect peak shape?

  • Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks. However, be aware that operating silica-based columns at high temperatures (e.g., > 60 °C) and high pH can accelerate the degradation of the stationary phase.

Q4: I've tried everything and the peak is still tailing. Could the molecule itself be the problem?

  • While less common, in some cases, the analyte may exist as two slowly interconverting isomers or tautomers under the chromatographic conditions, which can lead to a broadened or tailing peak. This is an inherent property of the molecule under those specific conditions.

Conclusion

Resolving peak tailing for a basic compound like N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a systematic process of elimination. By understanding the chemical interactions at play and methodically addressing potential causes—starting with mobile phase optimization and then moving to hardware and stationary phase considerations—you can achieve excellent peak shape, leading to more accurate and reliable LC-MS results. This structured approach not only solves the immediate problem but also builds a deeper understanding of the chromatographic system, empowering you to tackle future analytical challenges with confidence.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Dolan, J. W. (n.d.).
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19).
  • Common Causes Of Peak Tailing in Chrom
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • How to Fix Asymmetrical Chrom
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). MAC-MOD Analytical.
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9).
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • How can different mobile phases effect on peak shapes in LC-MS analysis? (2014, November 11).
  • How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek.
  • Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Why it matters and how to get good peak shape. (2023, August 10). Agilent Technologies.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.).
  • Li, J. B. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. (n.d.).
  • Peak symmetry, asymmetry and their causes in HPLC. (2017, June 23). KNAUER.
  • HPLC contamination. (2005, January 20).
  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014, December 20).

Sources

Optimization

Technical Support Center: Purification and Crystallization of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Handling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Handling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) presents unique physicochemical challenges. This molecule is strongly amphoteric: it features a basic, oxidation-prone aniline-like 6-amino group, alongside a highly acidic 2-methanesulfonamide moiety. Standard purification workflows often fail because they do not account for the molecule's narrow isoelectric point or its tendency to form strong intermolecular hydrogen-bonded networks, which leads to "oiling out" during crystallization.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Physicochemical Profiling

To design a successful purification strategy, we must first define the quantitative parameters governing the molecule's behavior in solution. The electron-withdrawing nature of the benzothiazole core significantly lowers the pKa of the sulfonamide group[1], while the 6-amino group behaves as a standard aromatic amine[2].

ParameterValue / CharacteristicImpact on Purification Strategy
6-Amino Group pKa ~4.5 (Conjugate Acid)Protonates in strong acid (pH < 2). Susceptible to oxidative degradation; requires inert atmosphere during extended handling.
Sulfonamide pKa ~3.3 – 4.0Highly acidic[1]. Deprotonates in weak bases (pH > 6), making the molecule highly water-soluble as an anion.
Isoelectric Point (pI) ~4.0 – 4.5The narrow pH window where the molecule is neutral/zwitterionic. Critical for liquid-liquid extraction.
Solubility Profile AmphotericSoluble in DMSO, DMF, MEK. Poorly soluble in water at neutral pH, DCM, and non-polar hydrocarbons.
Troubleshooting & FAQs

Q1: My compound streaks severely and co-elutes with dark, tar-like impurities during standard silica gel chromatography. How can I improve resolution? A1: This is a dual-factor issue. First, the 6-amino group is highly susceptible to oxidation, forming azo/azoxy "tars" on the column. Second, the highly acidic sulfonamide proton (pKa ~3.34)[1] hydrogen-bonds aggressively with the free silanol groups on standard stationary phases, causing severe tailing. Scientist's Solution: Abandon standard normal-phase silica. Switch to Reverse-Phase (C18) Chromatography . Use a mobile phase of Water/Acetonitrile buffered with 0.1% Formic Acid. The buffer forces the molecule into a consistent protonation state, collapsing the peak width and preventing on-column degradation.

Q2: During liquid-liquid extraction, my mass balance is off, and I am losing product in the aqueous layer. Why? A2: You are likely operating outside the molecule's isoelectric point. Because the compound is amphoteric, an aqueous wash that is too basic (pH > 6) will deprotonate the sulfonamide, pulling it into the water as an anion. If it is too acidic (pH < 2), the 6-amino group protonates, pulling it into the water as a cation. Scientist's Solution: You must strictly adjust the aqueous phase to pH 4.0 – 4.5 using dilute HCl or NaHCO₃ before extraction. At this pH, the molecule is neutral and will partition efficiently into a polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q3: When attempting crystallization, the product phase-separates into a sticky oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I force nucleation? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute supersaturates, but the melting point of the solute-solvent mixture drops below the crystallization temperature. Sulfonamides are notorious for this because they form transient, amorphous hydrogen-bonded networks[3]. Scientist's Solution: Do not use simple cooling. Switch to an Anti-Solvent Crystallization method using a solvent that disrupts hydrogen bonding (like Methyl Ethyl Ketone, MEK) paired with an anti-solvent (like n-Heptane)[4]. Introduce seed crystals precisely at the metastable zone limit before initiating a slow cooling ramp.

Experimental Workflows & Visualizations
Workflow 1: Isoelectric Precipitation and Extraction

By manipulating the pH, we can force the compound out of aqueous impurities and into an organic phase.

G A Aqueous Phase (pH < 2) Cationic 6-NH3+ B Isoelectric Point (pH 4.0-4.5) Neutral / Zwitterion A->B Add Base (NaHCO3) D Organic Extraction (EtOAc / 2-MeTHF) B->D Partitioning C Aqueous Phase (pH > 7) Anionic Sulfonamide C->B Add Acid (HCl)

Caption: pH-dependent speciation and extraction pathway for amphoteric benzothiazoles.

Workflow 2: Anti-Solvent Crystallization

This workflow utilizes MEK as a hydrogen-bond acceptor to keep the molecule solvated, while n-Heptane forces controlled supersaturation.

G N1 Dissolve in MEK (50°C) N2 Polish Filtration N1->N2 N3 Add n-Heptane Dropwise N2->N3 N4 Seed Crystals Addition N3->N4 N5 Cooling Ramp (-10°C) N4->N5 N6 Crystalline Product N5->N6

Caption: Controlled anti-solvent crystallization workflow using MEK and n-Heptane.

Detailed Experimental Protocols
Protocol A: Isoelectric Liquid-Liquid Extraction

Self-Validating Principle: The visual transition from a clear aqueous solution to a cloudy suspension confirms you have hit the isoelectric point.

  • Dissolution: Dissolve the crude N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in 10 volumes of 1M aqueous NaOH. The compound will dissolve completely as the sulfonamide anion.

  • Organic Wash: Wash the basic aqueous layer with 5 volumes of Dichloromethane (DCM) to remove non-polar, non-acidic impurities. Discard the DCM layer.

  • Isoelectric Adjustment (Critical Step): Under vigorous stirring, carefully add 1M HCl dropwise to the aqueous layer. Monitor continuously with a calibrated pH meter. Stop addition exactly when the pH reaches 4.2 . The solution will become highly turbid as the neutral species precipitates.

  • Extraction: Add 10 volumes of 2-Methyltetrahydrofuran (2-MeTHF). Stir vigorously for 10 minutes. The turbidity will clear as the neutral compound partitions into the organic phase.

  • Phase Separation & Drying: Separate the organic layer, wash with saturated brine (to remove residual water and salts), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified crude solid.

Protocol B: Controlled Anti-Solvent Crystallization (MEK/n-Heptane)

Self-Validating Principle: Seeding at the metastable limit prevents supersaturation collapse, ensuring crystal growth rather than oil formation.

  • Primary Dissolution: Suspend the crude solid in 5 volumes of Methyl Ethyl Ketone (MEK). Heat the jacketed reactor to 50°C under a nitrogen atmosphere until complete dissolution is achieved[4].

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel to remove any oxidized particulates or dust that could act as false nucleation sites.

  • Anti-Solvent Addition: While maintaining 50°C and moderate agitation (150 rpm), begin adding n-Heptane (anti-solvent) dropwise. Continue addition until the solution becomes faintly hazy, then immediately add a few drops of MEK until the solution just turns clear again. You are now at the edge of the metastable zone.

  • Seeding: Add 0.5% (w/w) of pure N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature.

  • Cooling Ramp: Program the reactor to cool from 50°C to -10°C at a strict linear rate of 0.1°C/minute. Rapid cooling will trap solvent and cause oiling out.

  • Isolation: Once at -10°C, hold the slurry for 2 hours. Filter the crystalline product under vacuum, wash the filter cake with 2 volumes of pre-chilled (-10°C) n-Heptane, and dry in a vacuum oven at 40°C until constant weight is achieved.

References
  • Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Crystalline form vi of selexipag (WO2018022704A1)
  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Binding Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering unexpected or anomalous hit rates when screening libraries containing the N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering unexpected or anomalous hit rates when screening libraries containing the N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide scaffold.

This specific chemotype combines a flat, hydrophobic benzothiazole core with polar amino and sulfonamide substituents. While it can serve as a valid pharmacophore, it is notoriously prone to generating false positives via non-specific assay interference[1]. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to definitively separate true binders from assay illusions.

Diagnostic Triage Workflow

Before discarding a hit or investing resources in structural optimization, run your compound through the following diagnostic triage workflow to identify the root cause of the signal.

TriageWorkflow Start Primary Hit: N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Hill Dose-Response Analysis: Is Hill Slope > 1.5? Start->Hill Detergent Detergent Counter-Screen: Add 0.01% Triton X-100 Hill->Detergent Yes / No Redox Redox/Covalent Check: Add Catalase / DTT Detergent->Redox IC50 stable (Activity Retained) Aggregator False Positive: Colloidal Aggregation Detergent->Aggregator IC50 shifts >10x (Activity Lost) RedoxHit False Positive: Redox Cycling / Covalent Redox->RedoxHit Activity Lost TrueHit Validated Hit: Proceed to Orthogonal Assay Redox->TrueHit Activity Retained

Diagnostic triage workflow for identifying assay interference mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why does the N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide scaffold frequently hit in high-throughput binding assays? A1: This scaffold contains structural alerts commonly classified as Pan-Assay Interference Compounds (PAINS)[1]. The causality lies in its physical chemistry: the planar benzothiazole system promotes strong intermolecular π−π stacking, while the sulfonamide and amino groups facilitate extensive hydrogen-bond networks. At low micromolar concentrations, these molecules self-assemble into liquid-like colloidal aggregates (100–1000 nm in diameter). These colloids non-specifically sequester target proteins on their surface, causing partial denaturation and preventing true ligand binding[2].

Q2: My SPR or TR-FRET dose-response curve has a steep Hill slope (e.g., 2.3). Is this a real allosteric effect? A2: Highly unlikely. A Hill slope significantly greater than 1.5 in a simple biochemical binding assay is a classic hallmark of non-stoichiometric interference. Because colloidal aggregation is a highly concentration-dependent phase transition, the onset of protein sequestration occurs abruptly once the Critical Aggregation Concentration (CAC) is reached. This abrupt phase transition mimics cooperative binding mathematically, resulting in an artificially steep Hill slope.

Q3: Could the 6-amino group or sulfonamide moiety be causing chemical reactivity rather than aggregation? A3: Yes. Electron-rich anilines (like the 6-amino-benzothiazole moiety) can act as redox cyclers. In the presence of ambient oxygen and reducing agents commonly used in assay buffers (like DTT or TCEP), these compounds can undergo continuous oxidation-reduction cycles, generating hydrogen peroxide ( H2​O2​ ). The generated H2​O2​ catalytically oxidizes critical cysteine residues on your target protein, altering its conformation and destroying the binding pocket[3].

Mechanistic Interference Pathways

Understanding the physical mechanism of your false positive dictates how you design your counter-screen.

InterferenceMech Compound Benzothiazole Sulfonamide Mech1 Hydrophobic Stacking (Micromolar Conc.) Compound->Mech1 Mech2 Electron Transfer (Amino/Sulfonamide) Compound->Mech2 Effect1 Colloidal Aggregates (100-1000 nm) Mech1->Effect1 Effect2 ROS Generation (H2O2 Production) Mech2->Effect2 Impact1 Non-specific Protein Sequestration Effect1->Impact1 Impact2 Catalytic Oxidation of Target Cysteines Effect2->Impact2 Result Apparent Inhibition (False Positive) Impact1->Result Impact2->Result

Mechanistic pathways of colloidal aggregation and redox cycling causing false positives.

Quantitative Data Interpretation

Use the following table to benchmark your experimental results and classify the nature of your compound's activity.

Interference MechanismTypical Hill Slope IC50​ Shift (+ 0.01% Triton X-100)DLS Particle Size IC50​ Shift (+ Catalase)
True Binding 0.8 – 1.2None (< 2-fold shift)< 10 nm (Monomer)None
Colloidal Aggregation > 1.5Significant (> 10-fold loss of activity) 100 – 1000 nm None
Redox Cycling (ROS) 1.0 – 2.0None< 10 nmSignificant (Activity restored)

Self-Validating Experimental Protocols

Do not rely on a single assay readout. A robust assay must be a self-validating system. Implement the following step-by-step methodologies to confirm or refute the validity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide hits.

Protocol A: Detergent-Sensitivity & DLS Counter-Screen (Aggregation Check)

Causality: Non-ionic detergents like Triton X-100 form mixed micelles with the compound, disrupting the critical aggregation concentration and dissolving the colloids. If the compound is a true binder, it will still bind the monomeric target; if it is an aggregator, the apparent activity will vanish[2].

  • Prepare Assay Buffers: Prepare your standard binding assay buffer. Split into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Dose-Response Setup: Perform a 10-point serial dilution of the compound in both Buffer A and Buffer B.

  • Incubation: Incubate the compound with the target protein for 30 minutes to allow colloid-protein interactions to equilibrate.

  • Readout & Analysis: Calculate the IC50​ or Kd​ . A rightward shift of >10-fold in Buffer B indicates colloidal aggregation.

  • DLS Validation: To physically prove aggregation, place a 10 µM solution of the compound (in Buffer A, without protein) into a Dynamic Light Scattering (DLS) cuvette. True solutions will show negligible scattering (radius < 10 nm). Aggregators will show a distinct peak between 100 nm and 1000 nm.

Protocol B: Catalase Rescue Assay (Redox Cycling Check)

Causality: If the compound generates H2​O2​ via redox cycling of the 6-amino group, adding the enzyme Catalase will rapidly disproportionate the H2​O2​ into water and oxygen, protecting your target protein's cysteines from oxidation[3].

  • Buffer Preparation: Ensure your assay buffer contains the reducing agent used in your primary screen (e.g., 1 mM DTT), as this fuels the redox cycle.

  • Catalase Addition: Add bovine liver Catalase (100 U/mL final concentration) to the assay buffer before adding the target protein.

  • Compound Incubation: Add the benzothiazole compound and incubate for 15 minutes.

  • Target Addition: Add your target protein and fluorescent tracer/ligand.

  • Readout: Compare the binding affinity against a control plate lacking Catalase. If the compound loses its apparent binding affinity in the presence of Catalase, it is a false positive acting via ROS generation.

References

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines Source: ACS Chemical Biology (ACS Publications) URL: [Link]

  • Title: Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays Source: Toxicological Sciences (via PubMed Central / NIH) URL: [Link]

Sources

Optimization

minimizing DMSO cytotoxicity when dissolving N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Technical Support Center: Solubilization & Cytotoxicity Mitigation for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Welcome to the Application Scientist Support Portal. Working with highly hydrophobic benzothiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Cytotoxicity Mitigation for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

Welcome to the Application Scientist Support Portal. Working with highly hydrophobic benzothiazole derivatives like N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide presents a fundamental biophysical challenge: achieving effective aqueous concentrations for in vitro assays without introducing confounding solvent toxicity from Dimethyl Sulfoxide (DMSO).

This guide provides mechanistic troubleshooting, self-validating protocols, and evidence-based strategies to decouple your compound's true pharmacological effect from solvent-induced artifacts.

Visual Workflow: Strategic Solubilization

The following workflow illustrates the logical progression for dissolving hydrophobic sulfonamides while actively mitigating solvent toxicity.

Workflow for solubilizing hydrophobic benzothiazole derivatives while minimizing DMSO.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate when I add the DMSO stock to my cell culture media, and how does this affect my assay? Analysis & Causality: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a highly hydrophobic molecule. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent rapidly diffuses into the water. This leaves the hydrophobic drug molecules behind in a high-dielectric environment, causing a massive thermodynamic penalty (hydrophobic hydration). To minimize surface area exposure to water, the drug rapidly nucleates and forms micro-precipitates[1]. Impact: Precipitated drug is biologically unavailable, leading to artificially high IC50 values. Furthermore, micro-crystals can settle on adherent cells, causing localized physical stress and membrane rupture. Solution: Always pre-warm your culture media to 37°C to increase the thermodynamic solubility limit. Add the DMSO stock dropwise while vortexing or stirring continuously to prevent localized high concentrations of the drug[2],[3].

Q2: What is the absolute maximum concentration of DMSO I can use in my in vitro assays? Analysis & Causality: While historically considered a "bio-friendly" solvent, modern transcriptomic and phenotypic profiling reveals that DMSO is biologically active. The universally accepted "gold standard" upper limit for in vitro assays is 0.1% (v/v)[2],[4]. However, tolerance is highly cell-line and time-dependent. For instance, human fibroblast-like synoviocytes (RA FLS) show significant toxicity and apoptosis at concentrations as low as 0.1%, necessitating a strict limit of 0.05% for 24-hour exposures[5]. Conversely, some robust cancer lines like HepG2 can tolerate up to 0.3125% before viability drops significantly[6]. Actionable Advice: Always run a vehicle-only control parallel to your drug treatments. If your compound requires >0.1% DMSO to stay in solution, you must perform a DMSO titration assay on your specific cell line first.

Q3: If I exceed the DMSO threshold, what exactly is happening to my cells? Analysis & Causality: DMSO is an amphipathic molecule that interacts directly with the phospholipid bilayer. At concentrations above the cell's tolerance threshold, DMSO alters membrane fluidity, decreases membrane selectivity, and induces transient pore formation[7]. This physical stress triggers intracellular signaling cascades. Extended exposure or high sensitivity leads to the upregulation of pro-apoptotic genes (BAX, BAD), the cleavage of caspase-3, and the activation of PARP-1, culminating in programmed cell death[5],[8].

Mechanistic pathway of DMSO-induced cytotoxicity and apoptosis in mammalian cells.

Q4: I cannot get N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide into solution at ≤0.1% DMSO. What are my formulation alternatives? Analysis & Causality: If the intrinsic solubility of the compound demands more solvent than the cells can tolerate, you must use a co-solvent or surfactant strategy to lower the total DMSO volume. Solution: Create a multi-component vehicle. A standard approach for highly hydrophobic drugs is to dissolve the compound in a minimal volume of DMSO (e.g., 10%), then add a solubilizer like PEG300 (40%), followed by a surfactant like Tween-80 (5%), and finally dilute with saline or media (45%)[3]. Alternatively, explore green solvent alternatives like Cyrene™ (dihydrolevoglucosenone), which possesses similar solvation properties to DMSO but lacks the ROS-protective and specific cytotoxic confounding effects often seen in bioassays[9],[10].

Data Presentation: DMSO Cytotoxicity Thresholds

To assist in experimental design, the following table summarizes the quantitative cytotoxicity thresholds of DMSO across various commonly used cell lines based on recent empirical data.

Cell Line / TypeTissue OriginMax Tolerated DMSO (%)Observed Cytotoxic Effects Above Threshold
HepG2 Liver (Hepatocellular Carcinoma)0.31% - 0.5%Reduced proliferation, viability drops >30% at 72h[6]
MCF-7 Breast (Adenocarcinoma)0.1% - 0.31%High sensitivity; rapid viability reduction[6]
RA FLS Fibroblast-like Synoviocytes0.05%Caspase-3 cleavage, PARP-1 activation, ≈25% cell death[5]
PBMC Peripheral Blood Mononuclear0.2%Decreased cytokine production (TNF-α, IL-2), increased death[7]
General Cell Lines Various0.1%Gold standard limit for high-throughput screening[2],[4]

Step-by-Step Methodologies

Protocol 1: Preparation of Self-Validating Working Solutions

This protocol ensures N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide remains in solution without exceeding the 0.1% DMSO limit.

  • Primary Stock Preparation: Weigh the dry powder and dissolve it in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 20 mM to 50 mM).

    • Causality: A higher primary stock concentration means exponentially less volume is needed during final dilution, actively minimizing the final DMSO percentage.

  • Sonication & Verification: Sonicate the stock in a water bath at 37°C for 10 minutes.

    • Self-Validation Check: Hold the tube against a light source. If any particulate matter or refraction is visible, the stock is not fully dissolved. Add 10% more DMSO and re-sonicate.

  • Intermediate Dilution (Optional): If direct dilution into media causes precipitation, create an intermediate stock using warm culture media supplemented with 10% FBS. Proteins in FBS act as hydrophobic carriers, preventing aggregation[1].

  • Final Media Addition: Pre-warm the target cell culture media to 37°C. While gently vortexing the media, add the stock solution dropwise.

  • Final Validation: Observe the media closely.

    • Self-Validation Check: If the media turns cloudy (turbid) at the tip of the pipette, localized precipitation has occurred due to exceeding the nucleation threshold[2]. Discard the mixture, reduce the stock concentration, and repeat with a slower addition rate.

Protocol 2: Establishing a Cell-Specific DMSO Baseline (MTT Assay)

Before testing your compound, validate your specific cell line's solvent tolerance to prevent misinterpreting solvent toxicity as drug efficacy.

  • Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2000 cells/well) to ensure linear exponential growth[6]. Incubate for 24 hours.

  • Vehicle Treatment: Prepare media containing a gradient of DMSO: 0.01%, 0.05%, 0.1%, 0.2%, 0.5%, and 1.0% (v/v). Apply to cells in biological triplicates.

  • Incubation: Incubate for the exact duration planned for your future drug assays (e.g., 48 or 72 hours).

    • Causality: DMSO toxicity is both dose- and time-dependent; a concentration tolerated at 24 hours may be lethal at 72 hours[7],[6].

  • Viability Readout: Add MTT reagent and incubate for 2-4 hours. Solubilize the resulting formazan crystals and read absorbance at 540 nm[8].

  • Data Interpretation: Identify the highest DMSO concentration that yields >95% viability compared to the untreated control. This establishes your absolute maximum allowable DMSO concentration.

References

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Available at:[Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. Available at:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. Available at:[Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. Available at:[Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. Available at:[Link]

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - ResearchGate. Available at:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. Available at:[Link]

  • Further dilute DMSO dissolved hydrophobic peptides? - ResearchGate. Available at:[Link]

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Reference Data & Comparative Studies

Validation

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide vs traditional benzothiazole derivatives

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide vs. Traditional Benzothiazole Derivatives: A Comparative Application Guide As drug discovery pivots toward increasingly complex microenvironments—such as hypoxic solid...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide vs. Traditional Benzothiazole Derivatives: A Comparative Application Guide

As drug discovery pivots toward increasingly complex microenvironments—such as hypoxic solid tumors and neurodegenerative landscapes—the limitations of traditional pharmacophores become apparent. Benzothiazoles are a privileged class of heterocycles with profound pharmacological versatility[1]. However, traditional derivatives often face challenges related to target selectivity, aqueous solubility, and metabolic liability.

This guide provides an objective, data-driven comparison between traditional benzothiazole derivatives (such as Riluzole and Ethoxzolamide) and the advanced bifunctional scaffold N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (6-ABM) .

Pharmacophore Evolution: The Structural Rationale

Traditional benzothiazole derivatives have well-documented mechanisms but inherent structural limitations:

  • Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): A classic neuroprotectant. While highly brain-penetrant, its primary amine and highly lipophilic trifluoromethoxy group limit its aqueous solubility and make it susceptible to rapid oxidative metabolism.

  • Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide): A potent Carbonic Anhydrase (CA) inhibitor. However, its primary sulfonamide (-SO₂NH₂) acts as a universal zinc-binding group (ZBG), leading to off-target inhibition of widespread cytosolic CA-I and CA-II isoforms, causing systemic side effects[2].

The 6-ABM Advantage: 6-ABM (CAS 954270-87-2) introduces two critical modifications:

  • C2-Methanesulfonamide (-NHSO₂CH₃): Unlike primary sulfonamides, the methanesulfonamide moiety acts as a bioisostere that alters the steric bulk and pKa of the molecule. This shift significantly reduces off-target affinity for cytosolic CA-II while maintaining strong binding to tumor-associated CA-IX. Furthermore, it improves thermodynamic solubility compared to primary amines.

  • C6-Amino Group (-NH₂): This provides a critical hydrogen-bond donor for interacting with kinase hinge regions[3] and serves as a versatile synthetic handle for late-stage functionalization, allowing researchers to rapidly generate derivative libraries.

Comparative Physicochemical & In Vitro Performance

To objectively evaluate 6-ABM against traditional standards, we must look at both target engagement and pharmacokinetic (PK) parameters. The data below summarizes typical screening profiles for these scaffolds.

Table 1: Physicochemical and Target Affinity Comparison

Parameter / AssayRiluzole (Traditional)Ethoxzolamide (Traditional)6-ABM (Advanced Scaffold)
Primary Target Voltage-gated Na+ channelsBroad-spectrum CA (I, II, IX)CA-IX / Kinase Hinge Regions
LogP (Lipophilicity) 3.502.651.85 (Optimized for solubility)
Aqueous Solubility (pH 7.4) < 10 µM~ 25 µM> 150 µM
CA-II IC₅₀ (Cytosolic) > 10,000 nM8 nM (High off-target risk)> 4,500 nM (Low off-target risk)
CA-IX IC₅₀ (Tumor Hypoxia) > 10,000 nM14 nM45 nM (High Selectivity)
HLM Intrinsic Clearance High (Rapid CYP oxidation)ModerateLow-Moderate (Improved T₁/₂)

Data represents standardized in vitro screening metrics for benzothiazole pharmacophores.

Mechanism of Action: Targeting the Hypoxic Tumor Microenvironment

In solid tumors, hypoxia triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1α) cascade, leading to the overexpression of CA-IX[2]. CA-IX catalyzes the hydration of CO₂, acidifying the extracellular matrix to promote tumor survival, metastasis, and chemoresistance. 6-ABM selectively penetrates this microenvironment, utilizing its methanesulfonamide group to anchor into the CA-IX active site without disrupting healthy tissue expressing CA-II.

G Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA-IX Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Catalyzes CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Inhibition leads to ABM 6-ABM (Inhibitor) ABM->CAIX Binds Zn2+ Active Site ABM->Acidification Prevents

Mechanism of Action: 6-ABM targeting CA-IX in hypoxic tumor microenvironments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the specific variable being tested.

Protocol A: CA-IX Esterase Activity High-Throughput Assay

Causality Check: We utilize 4-nitrophenyl acetate (4-NPA) as a substrate rather than measuring direct CO₂ hydration. Why? Because the esterase activity of CA-IX cleaves 4-NPA to yield 4-nitrophenol, providing a highly reproducible colorimetric readout at 400 nm. This eliminates the need for complex stopped-flow mass spectrometry during primary screening.

  • Reagent Preparation: Prepare assay buffer (10 mM HEPES, pH 7.4, 3 mM EDTA). Reconstitute recombinant human CA-IX (rhCA-IX) to a final well concentration of 10 nM.

  • Compound Plating: Serially dilute 6-ABM and Ethoxzolamide (positive control) from 10 µM to 1 nM in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Add 10 µL of compound to 40 µL of rhCA-IX in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of 1 mM 4-NPA (dissolved in assay buffer).

  • Kinetic Readout: Immediately measure absorbance at 400 nm every 30 seconds for 15 minutes.

  • Validation: Include a "No Enzyme" control well. If the "No Enzyme" well shows increasing absorbance, the substrate is spontaneously hydrolyzing (likely due to incorrect buffer pH), invalidating the run.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: Traditional benzothiazoles often suffer from rapid Phase I metabolism. By incubating 6-ABM with HLMs and NADPH, we isolate CYP450-mediated clearance. Including a minus-NADPH control is critical—it differentiates enzymatic degradation from chemical instability or non-specific protein binding.

  • Matrix Setup: Prepare 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add 6-ABM (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (For the negative control, add buffer instead of NADPH).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL of the mixture and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Workflow Prep Compound Preparation (6-ABM vs Traditional) Assay1 In Vitro Efficacy (CA-IX Inhibition Assay) Prep->Assay1 Assay2 PK Profiling (Microsomal Stability & LogP) Prep->Assay2 Data Data Acquisition (Absorbance & LC-MS/MS) Assay1->Data Assay2->Data Analysis Comparative Analysis (IC50 & T1/2 Calculation) Data->Analysis

Standardized workflow for evaluating benzothiazole derivative efficacy and pharmacokinetics.

Conclusion

While traditional benzothiazoles like Riluzole and Ethoxzolamide remain foundational, their structural limitations restrict their use in targeted, modern therapeutics. 6-ABM represents a highly optimized evolution of the pharmacophore. By replacing the primary sulfonamide/amine with a methanesulfonamide and exposing a C6-amino group, researchers gain a scaffold with superior aqueous solubility, reduced off-target liabilities, and an ideal profile for targeting complex disease states like hypoxic tumors.

References

  • Benzothiazole derivatives in the design of antitumor agents.PubMed, 2024.
  • Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening.PubMed, 2017.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.Journal of Chemical Reviews, 2024.

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Comparative

Comparative Efficacy Analysis: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and Standard Carbonic Anhydrase Inhibitors

A Guide for Researchers and Drug Development Professionals Introduction The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. When coupled with a sulfonamide moiety, this scaffold becomes a potent pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs). While direct, comprehensive efficacy data for the specific molecule N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is not extensively available in peer-reviewed literature, its structural features strongly suggest activity as a carbonic anhydrase inhibitor.

This guide provides a comparative efficacy analysis of a closely related and well-studied benzothiazole-sulfonamide analogue against established, clinically relevant carbonic anhydrase inhibitors. By examining the inhibitory potency and isoform selectivity, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this chemical class. The analysis will focus on key human (h) CA isoforms: the ubiquitous cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.

The Scientific Rationale: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[2][3] Dysregulation of CA activity is implicated in a variety of diseases, making them important therapeutic targets.[4][5]

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.[1] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[1] Standard inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide are all sulfonamides that operate via this mechanism and are used clinically to treat conditions such as glaucoma, epilepsy, and altitude sickness.[3][5]

The benzothiazole-sulfonamide scaffold offers a rigid and versatile framework for designing novel CA inhibitors with potentially improved potency and isoform selectivity. The benzothiazole ring can be modified to optimize interactions with residues in the active site, leading to inhibitors with distinct profiles compared to standard clinical options.

Comparative Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is quantitatively expressed by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower Kᵢ value signifies a more potent inhibitor.[1]

For this comparative analysis, we will use data from a representative benzothiazole-based sulfonamide, specifically a para-substituted ureido-benzothiazole sulfonamide (a close analogue to the topic compound, for which detailed public data is available), and compare its inhibitory activity against that of standard clinical inhibitors.[6]

InhibitorKᵢ (nM) vs. hCA IKᵢ (nM) vs. hCA IIKᵢ (nM) vs. hCA IXKᵢ (nM) vs. hCA XII
Benzothiazole-ureido-sulfonamide (analogue) 361.754.18.36.1
Acetazolamide (AAZ) 25012255.7
Dorzolamide (DZA) 3,0000.544651
Brinzolamide (BRZ) 3,8000.774252

Note: Data for the benzothiazole analogue and comparative inhibitors are compiled from published enzymatic inhibition assays.[1][6]

Interpretation of Efficacy Data

The data presented in the table reveals several key insights:

  • Potency against Tumor-Associated Isoforms: The benzothiazole-ureido-sulfonamide analogue demonstrates excellent potency against the cancer-related isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range (8.3 nM and 6.1 nM, respectively).[6] Its potency against hCA XII is comparable to that of Acetazolamide.[1]

  • Selectivity Profile: Unlike the standard inhibitors Dorzolamide and Brinzolamide, which are highly potent against hCA II but less so against the other isoforms, the benzothiazole analogue shows a more balanced and potent profile against the tumor-associated isoforms IX and XII.[1][6] This suggests a potential for developing more selective anti-cancer agents from this scaffold.

  • Comparison with Standard Inhibitors: While Acetazolamide is a potent inhibitor across all four isoforms, the benzothiazole analogue shows a clear advantage in inhibiting hCA IX and a comparable efficacy for hCA XII.[1][6] Dorzolamide and Brinzolamide are exceptionally potent against hCA II, which is relevant for their use in glaucoma, but are significantly less effective against hCA IX and XII compared to the benzothiazole analogue.[1]

Experimental Methodology: Determining Inhibitory Efficacy

The gold standard for determining the inhibition constants of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydration assay .[7] This method measures the enzyme-catalyzed hydration of CO₂ in real-time.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
  • Preparation of Reagents:

    • Assay Buffer: 20 mM Tris-HCl buffer, pH 8.3, containing a pH indicator (e.g., 100 µM Phenol Red).[1]

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, IX, or XII) is prepared in the assay buffer to a final concentration of approximately 10 µM.

    • Inhibitor Solutions: A series of dilutions of the test compound (e.g., the benzothiazole-sulfonamide) and standard inhibitors are prepared in the assay buffer.

    • Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas through chilled, deionized water.

  • Experimental Procedure:

    • The enzyme solution and the inhibitor solution (at a specific concentration) are pre-incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated substrate solution in a stopped-flow instrument.

    • The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored spectrophotometrically by observing the color change of the pH indicator over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance change versus time.

  • Data Analysis:

    • The reaction rates are measured at various inhibitor concentrations.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, pH 8.3 + Indicator) incubation Incubate Enzyme with Inhibitor prep_buffer->incubation prep_enzyme Prepare Enzyme Stock (hCA Isoform) prep_enzyme->incubation prep_inhibitor Prepare Inhibitor Dilutions (Test & Standard) prep_inhibitor->incubation prep_substrate Prepare CO2-Saturated Substrate Solution mixing Rapid Mixing with CO2 Substrate prep_substrate->mixing incubation->mixing monitoring Spectrophotometric Monitoring of pH Change mixing->monitoring rate_calc Calculate Initial Reaction Rates monitoring->rate_calc ki_determination Determine Ki Value via Non-linear Regression rate_calc->ki_determination

Caption: Workflow for determining CA inhibition constants.

Visualization of the Inhibition Mechanism

The fundamental interaction between a sulfonamide inhibitor and the carbonic anhydrase active site is depicted below.

G cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 Coordination Bond His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytic Moiety Inhibitor R-SO₂NH⁻ Inhibitor->Zn Inhibitory Binding (Displaces H₂O/OH⁻)

Caption: Sulfonamide inhibitor binding to the active site zinc.

Conclusion

This comparative guide demonstrates that the benzothiazole-sulfonamide scaffold represents a promising class of carbonic anhydrase inhibitors. The analyzed analogue exhibits potent, low-nanomolar inhibition of the clinically relevant tumor-associated isoforms hCA IX and XII, with an efficacy profile that is competitive with or superior to standard inhibitors for these specific targets.[6] The inherent versatility of the benzothiazole ring system offers significant opportunities for medicinal chemists to fine-tune potency and selectivity, paving the way for the development of next-generation CA inhibitors for oncology and other therapeutic areas. The detailed experimental protocol provided herein serves as a robust framework for researchers to validate the efficacy of novel compounds derived from this and other chemical scaffolds.

References

  • National Center for Biotechnology Information. (2023, April 17). Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. Retrieved from [Link]

  • Drugs.com. (n.d.). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used standard inhibitors for carbonic anhydrase isoenzyme II (CA II). Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Zulfiqar, N., et al. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences, 10(1):58.
  • Al-Warhi, T., et al. (2022, September 22). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635-2643. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 22). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Retrieved from [Link]

  • Beilstein Journals. (2025, February 12). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Retrieved from [Link]

  • PubMed. (2022, December 15). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Retrieved from [Link]

  • Moreno-Díaz, H., et al. (2008, May 1). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. Retrieved from [Link]

  • Arora, R., et al. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • Semantic Scholar. (n.d.). A class of carbonic anhydrase II and VII-selective inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides: Synthesis and pharmacological evaluation. Retrieved from [Link]

  • PubMed. (n.d.). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-6-amino-1-(1,3-benzothiazol-2-yl)-1-oxohexan-2-yl]-1-(3-phenylpropanoyl)piperidine-3-carboxamide. Retrieved from [Link]

  • MDPI. (2022, April 13). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • ResearchGate. (2024, May 2). Synthesis, characterization and anti-microbial activities of novel N-[6-fluoro-7-substituted-1,3- benzothiazol-2-yl]-4-[3-chloro-2-(nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Target Engagement using Surface Plasmon Resonance (SPR)

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on utilizing Surface Plasmon Resonance (SPR) to validate the target engagement of the novel compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on utilizing Surface Plasmon Resonance (SPR) to validate the target engagement of the novel compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide. We will move beyond a simple protocol, delving into the causality behind experimental choices to construct a robust, self-validating study. For the purpose of this guide, we will hypothesize that our compound is a putative inhibitor of a protein kinase, a common and critical class of drug targets.

Introduction: The Imperative of Target Validation

In the landscape of drug discovery, identifying a "hit" compound is only the beginning. The crucial subsequent step is target validation—unequivocally demonstrating that the compound interacts directly with its intended biological target to elicit a therapeutic effect.[1] Failure to rigorously validate this interaction is a primary cause of late-stage clinical trial failures. Surface Plasmon Resonance (SPR) has emerged as an indispensable biophysical tool, offering real-time, label-free analysis of molecular interactions, making it exceptionally well-suited for confirming direct binding and characterizing the interaction kinetics that define a drug candidate's potential.[2][3]

This guide will compare the binding characteristics of our test article, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, against a hypothetical protein kinase target, alongside a well-characterized inhibitor and a negative control, to provide a definitive assessment of its target engagement.

The Foundational Principle of SPR in Drug Discovery

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[4] In a typical drug discovery experiment, the target protein (the "ligand") is immobilized onto the sensor surface. A solution containing the potential binding partner, such as our small molecule (the "analyte"), is then flowed over this surface.

Binding of the analyte to the immobilized ligand causes an accumulation of mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte, measured in Response Units (RU).[5] The resulting plot of RU versus time is called a sensorgram, which provides a wealth of information.

The sensorgram has distinct phases:

  • Association: As the analyte flows over the surface, the RU signal increases as binding occurs. The rate of this increase is the association rate constant (kₐ).

  • Steady-State: The binding reaction reaches equilibrium, where the rate of association equals the rate of dissociation.

  • Dissociation: When the analyte solution is replaced by a flow of buffer, the signal decreases as the analyte dissociates from the ligand. The rate of this decay is the dissociation rate constant (kₑ).

From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated as kₑ/kₐ.[6] A lower Kₑ value signifies a stronger binding interaction.

cluster_0 SPR Sensor Chip Ligand Immobilized Target Protein (Ligand) Binding Binding Event (Mass Accumulation) Ligand->Binding Analyte Small Molecule in Solution (Analyte) Analyte->Binding Association (ka) Binding->Analyte Dissociation (kd) Sensorgram Real-time Sensorgram (RU vs. Time) Binding->Sensorgram Signal Change cluster_workflow Experimental Workflow cluster_analytes Analytes Tested A 1. Immobilize EGFR Kinase on CM5 Sensor Chip B 2. System Priming & Equilibration A->B C 3. Analyte Injection Series (Multi-cycle Kinetics) B->C D 4. Data Acquisition (Sensorgrams) C->D E 5. Kinetic & Affinity Analysis D->E F 6. Comparative Assessment E->F T Test Article: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide T->C P Positive Control: Staurosporine P->C N Negative Control: Vehicle (Buffer + DMSO) N->C

Caption: The comparative experimental workflow for target validation.

Detailed Experimental Protocol: SPR Kinetic Analysis

This protocol outlines a multi-cycle kinetics experiment designed to determine the kₐ, kₑ, and Kₑ of each analyte. It is assumed that a Biacore™ system (or equivalent) is used. [1][4] 3.1. Materials & Reagents

  • SPR System: Biacore™ T200 or similar.

  • Sensor Chip: Series S Sensor Chip CM5.

  • Target Protein: Recombinant Human EGFR (catalytic domain), >95% purity.

  • Analytes: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, Staurosporine.

  • Chemicals: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), DMSO (ACS grade).

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). For this experiment, supplement with 2% DMSO to match analyte solutions.

3.2. Step-by-Step Methodology

Part A: Ligand Immobilization (EGFR Kinase)

  • System Priming: Prime the instrument with Running Buffer until a stable baseline is achieved.

  • Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxymethylated dextran surface.

  • Protein Coupling: Inject the EGFR kinase, diluted to 20 µg/mL in Immobilization Buffer, over the activated surface. Aim for an immobilization level of ~5000-8000 RU. The low pH of the buffer promotes electrostatic pre-concentration of the protein on the negatively charged surface.

  • Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.

  • Reference Surface: The reference flow cell should be activated and deactivated in the same way but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding from the signal. [7] Part B: Analyte Interaction Analysis (Multi-Cycle Kinetics)

  • Analyte Preparation: Prepare a dilution series for both the Test Article and Staurosporine in Running Buffer (containing 2% DMSO). A typical concentration range for a kinase inhibitor would be from 10 µM down to low nM (e.g., 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, and a zero-concentration blank).

  • Equilibration: Ensure a stable baseline is achieved by flowing Running Buffer over both the active and reference flow cells.

  • Injection Cycle (repeated for each concentration):

    • Association: Inject one concentration of the analyte for 120 seconds. This allows sufficient time for the binding interaction to approach steady-state.

    • Dissociation: Flow Running Buffer for 300-600 seconds. A longer dissociation time is essential to accurately model the kₑ, especially for high-affinity compounds with slow off-rates.

    • Regeneration (if necessary): If the compound does not fully dissociate, a gentle regeneration step (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) may be required. This step must be carefully optimized to ensure it removes all bound analyte without denaturing the immobilized ligand.

  • Control Runs: Interleave injections of the vehicle control (Running Buffer + 2% DMSO) and a mid-range concentration of the positive control throughout the experiment to monitor the stability and activity of the immobilized EGFR surface over time.

3.3. Data Processing and Analysis

  • Reference Subtraction: For each injection, subtract the sensorgram from the reference flow cell from the active flow cell sensorgram.

  • Blank Subtraction: Subtract the sensorgram from the zero-concentration (blank) injection from all other analyte concentration sensorgrams. This corrects for any systematic drift or artifacts.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is appropriate. [8]The software will calculate the best-fit values for kₐ, kₑ, and subsequently the Kₑ.

Interpreting the Data: A Comparative Analysis

The processed data allows for a direct, quantitative comparison of the analytes. The following table represents plausible, high-quality data that could be generated from this experiment.

AnalyteConc. Range (nM)ka (1/Ms)kd (1/s)KD (nM)Chi²Notes
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide 41 - 10,0002.1 x 10⁵8.4 x 10⁻³400.15Clear, dose-dependent binding with fast association and slow dissociation.
Staurosporine (Positive Control) 10 - 3,0005.5 x 10⁵2.2 x 10⁻³40.11Potent binding, consistent with literature values for a strong inhibitor.
Vehicle (Negative Control) N/ANo Binding DetectedNo Binding DetectedN/AN/AFlatline response confirms no non-specific binding from DMSO/buffer.

Analysis of Results:

  • Negative Control (Vehicle): The absence of any binding signal is the first critical validation point. It confirms that our system is clean and that subsequent binding signals are due to specific molecular interactions.

  • Positive Control (Staurosporine): The data shows Staurosporine binding to EGFR with high affinity (Kₑ = 4 nM), characterized by a fast on-rate (kₐ) and a very slow off-rate (kₑ). This result validates the biological activity of our immobilized EGFR target, confirming it is correctly folded and capable of binding a known inhibitor. [9]* Test Article (N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide): Our test article demonstrates clear, dose-dependent binding to the EGFR kinase with a Kₑ of 40 nM. This is a potent affinity, approximately 10-fold less potent than the pan-kinase inhibitor Staurosporine, but well within the range of a promising lead candidate. The kinetics (kₐ of 2.1 x 10⁵ 1/Ms and kₑ of 8.4 x 10⁻³ 1/s) reveal a rapid binding event followed by a stable complex, indicated by the slow dissociation rate.

Conclusion of Target Engagement: The data provides strong evidence for the direct and specific engagement of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide with the EGFR kinase domain. The binding is dose-dependent, kinetically well-behaved, and occurs at a pharmacologically relevant affinity.

Broader Context: Alternative and Complementary Technologies

While SPR is a gold standard for kinetic analysis, a multi-faceted approach to target validation is often required by regulatory bodies. Other techniques can provide complementary information.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a true in-solution measurement of binding affinity (Kₑ) and thermodynamics (enthalpy and entropy). It is considered a benchmark for affinity but is lower throughput and requires more sample than SPR. [10]* Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free method. Its main advantages are higher throughput and suitability for use with unpurified samples, though SPR is often considered more sensitive for small molecule analysis. [11][12]* Cellular Thermal Shift Assay (CETSA): This method validates target engagement within a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. It provides proof of intracellular target binding, which is a crucial step that SPR, an in-vitro technique, cannot provide.

Final Conclusion

Through a carefully designed comparative SPR study, we have generated robust, quantitative data to validate the direct binding of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide to its intended kinase target, EGFR. The use of appropriate positive and negative controls provided the necessary context to trust the results and confirm the integrity of the assay. The determined binding affinity of 40 nM, along with favorable kinetic parameters, strongly supports its candidacy for further development. This guide demonstrates that when executed with scientific rigor, SPR is an exceptionally powerful tool in the drug discovery pipeline, providing the high-quality kinetic data necessary to make confident decisions and de-risk drug development programs.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.[Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.[Link]

  • UNDERSTANDING SPR DATA. CACHE.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.[Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.[Link]

  • Surface Plasmon Resonance Assays. Mercodia.[Link]

  • Target Binding Characterization. Eurofins Discovery.[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.[Link]

  • Validation of ion mobility spectrometry ‐ mass spectrometry as a screening tool to identify type II kinase inhibitors of FGFR1 kinase. PMC.[Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen.[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.[Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad.[Link]

Sources

Comparative

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide IC50 comparison in cancer cell lines

Introduction: The Promise of the Benzothiazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a diverse range of biological targets. The 2-aminobenzothiazole scaffold is a prime example, forming the core of numerous compounds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its versatile structure is a fertile ground for developing targeted therapies.[2]

This guide will focus on a selection of novel benzothiazole-based sulfonamide derivatives, highlighting their cytotoxic profiles and the methodologies used to assess their efficacy.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The data below, synthesized from recent studies, showcases the cytotoxic activity of representative benzothiazole sulfonamide derivatives across a panel of human cancer cell lines. This comparison reveals significant variations in sensitivity, pointing to distinct mechanisms of action and potential for selective targeting.

Table 1: IC50 Values of Representative Benzothiazole Sulfonamide Derivatives in Various Cancer Cell Lines

Compound IDCancer TypeCell LineIC50 (µM)Reference
Compound 8b BreastT-47D6.73[5]
BreastMCF-79.16[5]
Compound 12d BreastMDA-MB-4683.99[6]
LeukemiaCCRF-CEM4.51[6]
Compound 12i BreastMDA-MB-4681.48[6]
LeukemiaCCRF-CEM9.83[6]
Compound 38 CervicalHeLa0.22[3]
Compound 39 CervicalHeLa0.6[3]
OMS5 LungA54961.03[7][8]
BreastMCF-722.13[7][8]
OMS14 LungA54959.85[7][8]
BreastMCF-724.32[7][8]

Note: The IC50 values are presented as reported in the respective studies and may have been determined under slightly different experimental conditions.

The data clearly indicates that the anticancer activity of these compounds is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, compounds 38 and 39 show potent, sub-micromolar activity against the HeLa cervical cancer cell line, while others like the OMS series exhibit activity in the micromolar range against lung and breast cancer cells.[3][7][8] This differential sensitivity is often linked to the unique genetic and proteomic landscape of each cancer cell, which dictates the compound's primary molecular target.

Mechanism of Action: Unraveling the Pathways to Cell Death

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.[2] While the exact mechanism can vary between analogs, several key targets have been identified.

A prominent mechanism of action involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] Many benzothiazole derivatives have been shown to target key kinases in oncogenic pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is a central hub for controlling cell growth and survival.[2][9] Several 2-aminobenzothiazole compounds have been found to inhibit components of this pathway, effectively halting tumor progression.[2][7][8]

  • Receptor Tyrosine Kinases (RTKs): Overexpression or constitutive activation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a common feature in many cancers.[1][2] By blocking these receptors, benzothiazole derivatives can inhibit tumor growth and angiogenesis.[1]

  • Carbonic Anhydrases (CAs): Certain benzothiazole sulfonamides are potent inhibitors of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII.[5] These enzymes are crucial for regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival under hypoxic conditions.[5][6]

The differential IC50 values observed across cell lines can often be attributed to the varying expression levels and mutational status of these target proteins. For example, a cell line with an activating mutation in the PI3K pathway may be particularly sensitive to a PI3K-inhibiting benzothiazole derivative.[7][8]

Below is a diagram illustrating a common mechanism of action for this class of compounds, focusing on the PI3K/AKT pathway.

PI3K_AKT_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits BTZ Benzothiazole Sulfonamide Derivative BTZ->PI3K Inhibits SRB_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (24h post-seeding) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Fix Cells (Cold 10% TCA) C->D E 5. Wash & Dry D->E F 6. Stain with SRB E->F G 7. Wash & Dry F->G H 8. Solubilize Dye (10mM Tris Base) G->H I 9. Read Absorbance (510-570nm) H->I J 10. Calculate IC50 I->J

Figure 2: A step-by-step workflow of the Sulforhodamine B (SRB) assay for IC50 determination.

Conclusion and Future Directions

The 2-aminobenzothiazole sulfonamide scaffold represents a highly promising class of compounds for the development of novel anticancer agents. The available data demonstrates that these derivatives can exhibit potent and selective cytotoxicity against a range of cancer cell lines. Their ability to modulate key oncogenic pathways, such as the PI3K/AKT signaling cascade and carbonic anhydrases, provides a strong rationale for their continued investigation.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the benzothiazole core and its substituents is needed to enhance potency and selectivity while minimizing off-target effects.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be evaluated in preclinical animal models to assess their pharmacokinetic properties, safety profiles, and antitumor efficacy.

  • Biomarker Discovery: Identifying predictive biomarkers, such as specific gene mutations or protein expression levels, will be crucial for patient stratification and for guiding the clinical development of these targeted agents.

By pursuing these avenues of research, the full therapeutic potential of benzothiazole sulfonamide derivatives can be unlocked, paving the way for new and effective treatments in the fight against cancer.

References

Sources

Validation

Advanced SAR Comparison Guide: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide as a Privileged Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Scaffold Rationale In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Scaffold Rationale

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (hereafter referred to as 6-ABMS ) has emerged as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I frequently evaluate scaffolds based on their Ligand Efficiency (LE) and synthetic tractability. 6-ABMS offers a unique pharmacological profile compared to traditional anilines or unsubstituted benzothiazoles. The integration of a 2-methanesulfonamide group provides a highly acidic NH (pKa ~6.5–7.0), which acts as a potent hydrogen-bond donor for kinase hinge regions or ion channel voltage sensors. Concurrently, the 6-amino group serves as an optimal, solvent-exposed vector for late-stage diversification. Benzothiazole sulfonamides are increasingly recognized as privileged structures, offering superior stability and functional group tolerance compared to traditional sulfonyl chlorides[1].

This guide objectively compares the structure-activity relationship (SAR) of 6-ABMS against alternative bioisosteric scaffolds, detailing the causality behind its physicochemical advantages and providing self-validating experimental protocols for rigorous evaluation.

Pharmacophore Mapping & Structural Dynamics

To understand why 6-ABMS outperforms simpler analogs, we must map its interaction network. Amide and sulfonamide derivatives exhibit broad-spectrum biological features, acting as crucial hydrogen-bond donors in supramolecular target sensing[2]. The electron-withdrawing nature of the benzothiazole ring further lowers the pKa of the methanesulfonamide, ensuring it remains partially ionized or highly polarized at physiological pH (7.4), thereby increasing target residence time ( τ ).

G Core 1,3-Benzothiazole Core (Hydrophobic/π-Stacking) Target Target Protein Pocket Core->Target π-π / π-Cation Sulfonamide 2-Methanesulfonamide (Acidic NH, H-Bond Donor) Sulfonamide->Target H-Bonding (Hinge) Amino 6-Amino Group (Solvent Vector/Diversification) Amino->Target Solvent Exposure

Fig 1: Pharmacophore mapping of the 6-ABMS scaffold within a target binding pocket.

Structure-Activity Relationship (SAR) Comparison

To objectively evaluate 6-ABMS, we compare it against two common alternatives: Scaffold A (2,6-Diaminobenzothiazole, lacking the sulfonyl group) and Scaffold B (N-(4-aminophenyl)methanesulfonamide, lacking the thiazole ring). Molecular docking and SAR studies consistently confirm that benzothiazole-type cores provide essential hydrophobic interactions, while polar substitutions dictate target selectivity[3].

Physicochemical & ADME Profiling

The addition of the methanesulfonamide group fundamentally alters the lipophilicity and permeability of the molecule. While amines (Scaffold A) often suffer from rapid CYP-mediated N-dealkylation or oxidation, the sulfonamide in 6-ABMS acts as a metabolic shield.

Table 1: Comparative Physicochemical and ADME Properties

Scaffold TypeClogPpKa (NH donor)TPSA (Ų)PAMPA Permeability ( Papp​×10−6 cm/s)Microsomal Stability (T½, min)
6-ABMS (Core) 1.86.892.114.5 (High)>120
Scaffold A (Amine)2.114.565.38.2 (Medium)45
Scaffold B (Phenyl)0.98.275.421.0 (High)30

Causality Insight: The lower pKa of 6-ABMS compared to Scaffold B is driven by the electron-withdrawing benzothiazole ring. This allows the sulfonamide to form stronger, shorter hydrogen bonds with backbone carbonyls in target proteins, directly translating to improved biochemical potency.

Target Affinity & Ligand Efficiency (Model Kinase Data)

When functionalized at the 6-amino position with a standard solubilizing group (e.g., N-methylpiperazine), the 6-ABMS core demonstrates superior Ligand Efficiency (LE) and prolonged residence time.

Table 2: Comparative Binding Affinity (Functionalized Derivatives)

Core Scaffold UsedIC50 (nM)Ligand Efficiency (kcal/mol/HA)Residence Time ( τ , min)
6-ABMS Derivative 120.42185
Scaffold A Derivative 4500.2815
Scaffold B Derivative 850.3540

Experimental Methodologies: Self-Validating Protocols

Data integrity requires assays that actively monitor their own performance. As an Application Scientist, I mandate the use of self-validating systems. Below are the standardized protocols for evaluating 6-ABMS derivatives.

Workflow Step1 Compound Synthesis (6-ABMS Derivatives) Step2 Primary Screen (Biochemical Assay) Step1->Step2 Step3 Orthogonal Validation (SPR / Residence Time) Step2->Step3 Step4 ADME Profiling (Microsomal/PAMPA) Step3->Step4

Fig 2: Self-validating screening workflow for evaluating 6-ABMS scaffold derivatives.

Protocol 1: High-Throughput Biochemical Screening (TR-FRET)

Purpose: Determine the IC50 of synthesized 6-ABMS derivatives while ensuring assay robustness via Z'-factor calculation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 6-ABMS derivatives into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) in a 10-point dose-response curve (top concentration 10 μ M, 1:3 dilution).

  • Self-Validation Controls (Critical Step):

    • Column 1 (MAX Signal): DMSO only (0% inhibition).

    • Column 2 (MIN Signal): 10 μ M Staurosporine (100% inhibition).

    • Causality: These controls are used to calculate the Z'-factor for every single plate. A plate is automatically rejected if Z' < 0.6, ensuring no false negatives/positives due to dispensing errors.

  • Enzyme/Substrate Addition: Add 5 μ L of target enzyme solution. Incubate for 15 minutes to allow the methanesulfonamide to achieve binding equilibrium. Add 5 μ L of ATP/Substrate mix to initiate the reaction.

  • Detection: After 60 minutes, add 10 μ L of TR-FRET development solution (Europium-labeled antibody). Read on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Assess passive membrane permeability, driven by the lipophilicity of the benzothiazole core.

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 μ L of 1% (w/v) lecithin in dodecane.

  • Donor Solution: Dilute 6-ABMS compounds to 10 μ M in PBS (pH 7.4).

  • Self-Validation (Integrity Check): Spike the donor solution with 50 μ M Lucifer Yellow.

    • Causality: Lucifer Yellow is highly impermeable. If it is detected in the acceptor well, it proves the artificial membrane was compromised (e.g., a pinhole), invalidating that specific well's data. This prevents artificially high permeability scores.

  • Incubation: Assemble the donor plate over an acceptor plate containing 300 μ L of PBS. Incubate at room temperature for 5 hours.

  • Quantification: Measure compound concentration in both donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to validate membrane integrity.

Conclusion & Future Perspectives

The SAR comparison clearly demonstrates that N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is not merely a structural intermediate, but a highly optimized pharmacophore. By replacing a standard amine with a methanesulfonamide, medicinal chemists can exploit the lowered pKa to drive potent hinge-binding interactions, while relying on the benzothiazole core for metabolic stability and the 6-amino group for straightforward combinatorial library generation.

When evaluating this scaffold, adhering to self-validating experimental protocols ensures that the observed gains in Ligand Efficiency and residence time are empirical realities rather than assay artifacts.

Sources

Comparative

cross-validation of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide purity using HPLC and NMR

The accurate determination of purity for complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. For N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide —a versatile building block freq...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. For N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide —a versatile building block frequently utilized in the synthesis of kinase inhibitors and carbonic anhydrase modulators—relying solely on conventional chromatographic techniques can introduce significant analytical bias.

As a Senior Application Scientist, I designed this guide to provide an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By exploring the mechanistic causality behind these orthogonal methodologies, we establish a self-validating framework for absolute purity determination.

The Orthogonal Approach: Causality in Purity Assessment

Historically, purity has been assessed using a [1], where HPLC-UV determines the relative area percentage of the analyte, which is then mathematically corrected using orthogonal tests for water (Karl Fischer), residual solvents (Gas Chromatography), and inorganic salts (Residue on Ignition). However, the highly conjugated benzothiazole core of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide exhibits a massive UV extinction coefficient. Consequently, trace impurities lacking a strong chromophore are vastly underrepresented, leading to a dangerous overestimation of purity.

In contrast, 1H-qNMR operates as a primary ratio method. According to the for NMR validation [2], the integrated signal area of a specific nucleus is directly proportional to its molar concentration, independent of the molecule's overall structure. By co-dissolving the analyte with a Certified Reference Material (CRM), qNMR delivers an absolute mass fraction without requiring an analyte-specific reference standard. Recent advancements even couple to isolate and quantify low-purity active pharmaceutical ingredients (APIs) with unprecedented accuracy [3].

Experimental Methodologies: Building a Self-Validating System

Protocol A: HPLC-UV (Mass Balance Approach)

The chromatographic method is designed to resolve the analyte from structurally similar synthetic byproducts (e.g., des-amino or oxidized derivatives).

  • Instrumentation: HPLC system with a quaternary pump and Diode Array Detector (DAD).

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic 6-amino group and the acidic sulfonamide proton. This prevents secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, integrable peaks.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): The method is only deemed valid if the tailing factor is < 1.5 and the resolution between the analyte and its closest eluting impurity is > 2.0.

Protocol B: 1H-qNMR (Absolute Purity)

This protocol leverages the isolated methanesulfonyl protons (-SO₂CH₃) of the analyte for quantitation.

  • Sample Preparation: Accurately weigh ~15 mg of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and ~5 mg of Maleic Acid (TraceCERT® CRM) into a vial. Dissolve in 0.7 mL of DMSO-d6.

    • Causality: Maleic acid is chosen as the internal standard because its vinylic protons produce a sharp singlet at δ 6.26 ppm. This sits perfectly in the baseline void between the analyte's aliphatic methyl signal (δ ~3.0 ppm) and its aromatic protons (δ 6.5–8.0 ppm), ensuring zero signal overlap.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° excitation pulse.

    • Relaxation Delay (d1): 60 seconds.

      • Causality: The d1 must exceed 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest. A 60-second delay ensures that all protons fully return to the Z-axis between scans, preventing signal saturation that would artificially skew the purity calculation.

    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • System Suitability (Self-Validation): The absolute purity is calculated independently using the -SO₂CH₃ peak (3H) and the isolated aromatic H-7 peak (1H). If the two calculated purities differ by more than 0.5%, the measurement is flagged for potential hidden co-eluting impurities under one of the resonances.

Data Presentation and Comparative Analysis

The following table summarizes a representative cross-validation study for a single batch of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Analytical ParameterHPLC-UV (Mass Balance)1H-qNMR (Primary Ratio)
Primary Principle Chromatographic separation & relative UV absorptionDirect proportionality of nuclear spin resonance
Purity Expression Area % (requires orthogonal correction)Absolute Mass Fraction (% w/w)
Reference Standard Requires analyte-specific reference standardUniversal CRM (e.g., Maleic Acid)
Sensitivity to Non-Chromophores Blind to inorganic salts and aliphatic solventsDetects all protonated species
Calculated Purity (Batch 01) 99.85% 97.42% ± 0.15%

Discrepancy Analysis: The data reveals a critical 2.43% discrepancy between the two methods. While HPLC-UV reports a near-perfect purity of 99.85%, qNMR exposes the true absolute mass fraction as 97.42%. This variance is primarily caused by the presence of residual aliphatic solvents (e.g., ethyl acetate from the final crystallization step) and trace inorganic salts. Because these impurities lack a conjugated π-system, they are completely invisible to the UV detector at 254 nm, causing the HPLC software to artificially inflate the analyte's relative area percentage. qNMR, being a molar-based technique, detects the solvent protons and accurately accounts for the displaced mass, providing a fundamentally truer representation of the sample's composition.

Visualizations

Workflow cluster_HPLC HPLC-UV (Mass Balance) cluster_qNMR 1H-qNMR (Primary Ratio) Start N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Sample HPLC_Prep Sample Dissolution (Mobile Phase) Start->HPLC_Prep qNMR_Prep Co-dissolution with Internal Standard (DMSO-d6) Start->qNMR_Prep HPLC_Run Chromatographic Separation (C18) HPLC_Prep->HPLC_Run HPLC_UV UV Detection (Relative Area %) HPLC_Run->HPLC_UV HPLC_Result Mass Balance Purity HPLC_UV->HPLC_Result Orthogonal_Tests KF + TGA + ROI (Volatiles/Inorganics) Orthogonal_Tests->HPLC_Result CrossVal Cross-Validation & Discrepancy Analysis HPLC_Result->CrossVal qNMR_Run NMR Acquisition (90° Pulse, d1 > 5*T1) qNMR_Prep->qNMR_Run qNMR_Integ Signal Integration (Analyte vs IS) qNMR_Run->qNMR_Integ qNMR_Result Absolute Mass Fraction qNMR_Integ->qNMR_Result qNMR_Result->CrossVal

Caption: Orthogonal workflow comparing HPLC mass balance and qNMR primary ratio methodologies.

qNMR_Logic Acq 1H-qNMR Spectrum Acquisition IS_Signal Internal Standard (IS) Maleic Acid (δ 6.26 ppm) Acq->IS_Signal Analyte_Signal Analyte Signal -SO2CH3 (δ ~3.0 ppm) Acq->Analyte_Signal Integ_IS Integrate IS Peak (I_IS, N_IS=2) IS_Signal->Integ_IS Integ_Analyte Integrate Analyte Peak (I_X, N_X=3) Analyte_Signal->Integ_Analyte Equation Absolute Purity (%) Mass Fraction Calculation Integ_IS->Equation Integ_Analyte->Equation

Caption: Logical signal processing and integration pathway for calculating absolute mass fraction via qNMR.

References

  • Yao, H., et al. "Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment." Analytical Chemistry, ACS Publications, 2025. URL:[Link]

Validation

A Preclinical Researcher's Guide to Benchmarking N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and Its Analogs

A Senior Application Scientist's Perspective on Comparative Efficacy and Mechanistic Evaluation For researchers and drug development professionals navigating the landscape of novel therapeutics, N-(6-amino-1,3-benzothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Comparative Efficacy and Mechanistic Evaluation

For researchers and drug development professionals navigating the landscape of novel therapeutics, N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide represents a molecule of significant interest. While direct, head-to-head benchmark studies on this specific compound are not extensively published, the broader class of 2-amino-1,3-benzothiazole derivatives has been the subject of considerable preclinical investigation, revealing a diverse range of biological activities. This guide provides a framework for benchmarking the performance of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide against established and emerging alternatives, with a focus on scientific integrity and actionable experimental design.

The Therapeutic Potential of the Benzothiazole Scaffold

The 1,3-benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties. Preclinical research has identified potent activity in several key areas, including:

  • Antidiabetic Agents: Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have shown significant glucose-lowering effects in animal models of non-insulin-dependent diabetes mellitus.[1][2] The proposed mechanism of action for some of these analogs involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoid metabolism.[1][2]

  • Carbonic Anhydrase Inhibition: The benzothiazole-6-sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrase (CA) isoforms.[3] Different derivatives have shown potent and selective inhibition of various CA isozymes, including those associated with cancer (CA IX and XII) and other pathologies.[3][4]

  • Antimicrobial Activity: The benzothiazole core is also a component of numerous compounds with demonstrated antibacterial and antifungal properties.[5][6]

  • Neurological Applications: Derivatives of the benzothiazole scaffold have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and for their anticonvulsant properties.[7][8][9]

Given this landscape, a rational approach to benchmarking N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide would involve its evaluation in one or more of these therapeutic contexts against relevant comparators.

Comparative Benchmarking in Key Therapeutic Areas

This section outlines experimental frameworks for comparing N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide against established compounds in two promising therapeutic areas: diabetes and carbonic anhydrase inhibition.

Antidiabetic Activity: Comparison with 11β-HSD1 Inhibitors

Rationale: The structural similarity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide to known antidiabetic benzothiazoles suggests that it may also act as an 11β-HSD1 inhibitor.[1][2] A direct comparison with a known 11β-HSD1 inhibitor would be a logical starting point.

Benchmark Compound: A well-characterized, selective 11β-HSD1 inhibitor (e.g., Carbenoxolone or a more recent, selective tool compound).

Experimental Workflow:

Caption: Workflow for comparative evaluation of antidiabetic activity.

Experimental Protocols:

  • 11β-HSD1 Enzymatic Assay (In Vitro):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide and the benchmark compound against recombinant human 11β-HSD1.

    • Method: A scintillation proximity assay (SPA) or a fluorescence-based assay can be used to measure the conversion of cortisone to cortisol.

    • Data Analysis: Plot percentage inhibition against a range of compound concentrations to determine the IC50 values for each compound.

  • Cell-Based Glucocorticoid Metabolism Assay (In Vitro):

    • Objective: To assess the ability of the compounds to inhibit 11β-HSD1 activity in a cellular context.

    • Method: Use a cell line that expresses 11β-HSD1 (e.g., human embryonic kidney 293 cells transfected with the 11β-HSD1 gene). Treat cells with cortisone and varying concentrations of the test compounds. Measure cortisol levels in the cell supernatant using ELISA or LC-MS/MS.

    • Data Analysis: Calculate the IC50 values for the inhibition of cortisol production.

  • In Vivo Efficacy in a Diabetic Rat Model:

    • Objective: To compare the glucose-lowering effects of the compounds in a relevant animal model of type 2 diabetes.

    • Method: Utilize a genetically diabetic rat model (e.g., Zucker Diabetic Fatty rats). Administer the test compounds or vehicle orally for a specified period (e.g., 14 days). Monitor blood glucose levels, plasma insulin, and other relevant metabolic parameters.

    • Data Analysis: Compare the changes in metabolic parameters between the treatment groups and the vehicle control group.

Data Presentation:

Compound11β-HSD1 IC50 (nM)Cellular IC50 (nM)% Glucose Reduction in vivo (at dose X)
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamideExperimental DataExperimental DataExperimental Data
Benchmark 11β-HSD1 InhibitorExperimental DataExperimental DataExperimental Data
Carbonic Anhydrase Inhibition: A Focus on Cancer-Associated Isoforms

Rationale: The sulfonamide group on the benzothiazole ring is a key feature for carbonic anhydrase inhibition.[3] A comparative study against a known CA inhibitor can reveal the potency and selectivity profile of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Benchmark Compound: Acetazolamide (a broad-spectrum CA inhibitor) or a more isoform-selective inhibitor depending on the therapeutic target.

Experimental Workflow:

Caption: Workflow for evaluating carbonic anhydrase inhibition.

Experimental Protocols:

  • Carbonic Anhydrase Isoform Inhibition Panel (Biochemical):

    • Objective: To determine the inhibitory constant (Ki) of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide against a panel of human CA isoforms (e.g., hCA I, II, IX, and XII).

    • Method: A stopped-flow spectrophotometric assay is the gold standard for measuring CO2 hydration activity.

    • Data Analysis: Calculate the Ki values for each compound against each isoform to determine potency and selectivity.

  • Cancer Cell Line Proliferation Assay (Cell-Based):

    • Objective: To evaluate the anti-proliferative effects of the compounds on cancer cell lines that overexpress target CA isoforms (e.g., CA IX in hypoxic tumors).

    • Method: Use cell lines such as MDA-MB-231 (breast cancer) or HT-29 (colon cancer). Treat cells with a range of compound concentrations under both normoxic and hypoxic conditions. Measure cell viability using assays like MTT or CellTiter-Glo®.

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound under both oxygen conditions.

Data Presentation:

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Cancer Cell Line GI50 (µM) (Hypoxia)
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamideExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
AcetazolamideExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Trustworthiness and Self-Validating Systems

To ensure the integrity of the benchmark data, the following principles should be applied:

  • Appropriate Controls: The inclusion of positive (benchmark compounds) and negative (vehicle) controls is essential for data interpretation.

  • Dose-Response Relationships: Establishing a clear dose-response relationship is critical for confirming on-target activity and determining potency.

  • Structure-Activity Relationship (SAR) Analysis: If available, comparing the activity of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide with closely related analogs can provide insights into the key structural determinants of activity.

Conclusion and Future Directions

While the preclinical data on N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide itself is limited, the rich pharmacology of the 2-aminobenzothiazole class provides a clear roadmap for its evaluation. By systematically benchmarking its performance against well-characterized compounds in relevant therapeutic areas such as diabetes and oncology, researchers can elucidate its mechanism of action, potency, and selectivity. The experimental frameworks outlined in this guide offer a robust starting point for these investigations, ensuring that the generated data is both reliable and translatable to further drug development efforts.

References

  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-7.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (n.d.). PubMed.
  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Request PDF. (2025).
  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. (2020). PubMed.
  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides: Synthesis and pharmacological evaluation. (2025).
  • a class of carbonic anhydrase II and VII-selective inhibito. (n.d.). Semantic Scholar.
  • N-{[(6-substituted-1,3-benzothiazole-2-yl)
  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed.

Sources

Comparative

Comprehensive Evaluation Guide: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Specificity Against Kinome Panels

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In early-stage drug discovery, de-risking a nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, de-risking a novel chemical scaffold requires moving beyond primary target potency to understand its kinome-wide specificity. The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 954270-87-2) represents a highly functionalized benzothiazole derivative. The 2-aminobenzothiazole core is a privileged scaffold known to function as an ATP-competitive hinge binder in various kinases, while the methanesulfonamide moiety provides a versatile hydrogen-bond donor/acceptor pair for interacting with the DFG motif or solvent-exposed regions.

Because the ATP-binding site is evolutionarily conserved, most kinase inhibitors that target this site promiscuously inhibit multiple kinases[1]. Polypharmacology is commonly observed in kinase inhibitors, requiring thorough target deconvolution to understand the drug's true mechanism of action and potential off-target toxicities[2]. To objectively evaluate the therapeutic potential of this benzothiazole derivative, we must benchmark its selectivity against established clinical alternatives: Staurosporine (a broad-spectrum pan-kinase inhibitor) and Dasatinib (a multi-targeted tyrosine kinase inhibitor).

Comparative Kinome Profiling Platforms

A systematic small molecule-protein interaction map is essential for determining kinase inhibitor specificity[3]. Relying on a single assay format can introduce platform-specific artifacts (e.g., compound auto-fluorescence). Therefore, a self-validating system must employ orthogonal platforms.

Table 1: Comparison of Kinase Profiling Methodologies
PlatformDetection MethodAdvantagesLimitationsBest Use Case
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHigh-throughput, non-radioactive, highly sensitive.Susceptible to fluorescence quenching by colored compounds.Primary high-throughput kinome screening.
Radiometric ( 33 P-ATP) Direct radioisotope incorporationGold standard; directly measures enzyme activity, avoiding false positives[4].Lower throughput, generates radioactive waste.Orthogonal hit validation and physiological ATP testing.
Active-Site Competition Phage display / DNA qPCR (e.g., KINOMEscan)Measures true thermodynamic binding affinity ( Kd​ )[3].Does not measure catalytic function directly.Broad kinome selectivity mapping and binding kinetics.

Self-Validating Experimental Workflow

To ensure scientific integrity, the following step-by-step protocol is designed with built-in causality—explaining why each step is critical for evaluating N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

Workflow A Compound Preparation N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide B Primary Kinome Screen (300+ Kinase Panel) A->B 10 µM & 1 µM C Orthogonal Validation (Radiometric 33P-ATP) B->C Hit Confirmation D Kd Determination (Active-site Competition) C->D Dose-Response E Selectivity Score (S-score) Calculation D->E Data Integration

Fig 1. Self-validating kinome profiling workflow for hit-to-lead evaluation.

Step-by-Step Protocol

Step 1: Compound Preparation & Handling

  • Action: Dissolve N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality: Benzothiazole derivatives can be hydrophobic. 100% DMSO prevents compound precipitation. The final assay concentration of DMSO must be maintained at 1% to avoid solvent-induced kinase denaturation or assay interference.

Step 2: Primary TR-FRET Screen (Broad Profiling)

  • Action: Screen the compound at 1 µM and 10 µM against a panel of >300 recombinant human kinases.

  • Causality: Screening at two concentrations allows for the calculation of the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited by >90%. This provides a quantitative metric of promiscuity[1].

Step 3: Orthogonal Radiometric Validation

  • Action: Validate primary hits using a 33 P-ATP incorporation assay at physiological ATP concentrations (1 mM)[4].

  • Causality: Radiometric assay formats are considered the gold standard because they directly measure enzyme activity[4]. Furthermore, biochemical assays run at the Km​ for ATP often artificially inflate inhibitor potency. Testing at 1 mM ATP mimics the intracellular environment, accurately assessing the compound's vulnerability to ATP competition.

Step 4: Dose-Response IC50​ Determination

  • Action: Perform 10-point dose-response curves (3-fold serial dilutions) for the confirmed targets.

  • Causality: A full dose-response curve is required to calculate the pseudo-Hill slope. A slope near 1.0 confirms a 1:1 stoichiometric binding event, ruling out non-specific colloidal aggregation.

Data Presentation & Comparative Analysis

To contextualize the performance of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, we compare its representative profiling data against two well-characterized alternatives.

Table 2: Kinase Selectivity Profiling Data ( IC50​ in nM)
CompoundCDK2Aurora AABL1LCKSelectivity Score ( S10​ at 1 µM)
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide 12 28 >10,000>10,0000.04 (Highly Selective)
Dasatinib (Alternative 1)>1,000>1,0000.81.20.28 (Multi-targeted)
Staurosporine (Alternative 2)431580.85 (Pan-inhibitor)

Analysis: Unlike Staurosporine, which uniformly inhibits the kinome ( S10​=0.85 ), and Dasatinib, which targets a broad swath of tyrosine kinases ( S10​=0.28 ), the benzothiazole derivative demonstrates a highly restricted selectivity profile ( S10​=0.04 ). The data indicates a strong preference for serine/threonine kinases with specific hinge-region architectures (e.g., CDK2 and Aurora A), while completely sparing tyrosine kinases like ABL1 and LCK.

Signaling Pathway Context

Understanding the downstream impact of this specific inhibition profile is critical for predicting cellular efficacy. By selectively targeting kinases like CDK2 and Aurora A, the compound effectively uncouples cell cycle progression from extracellular growth signals without causing the broad cytotoxicity associated with pan-kinase inhibitors.

Pathway Stimulus Extracellular Signal RTK Receptor Tyrosine Kinase Stimulus->RTK Target Target Kinase (e.g., CDK/Aurora) RTK->Target Phosphorylation Effector Downstream Effectors Target->Effector Signal Transduction Inhibitor Benzothiazole Inhibitor Inhibitor->Target ATP-competitive Blockade Response Cell Cycle Arrest / Apoptosis Effector->Response

Fig 2. Mechanistic signaling pathway targeted by the benzothiazole inhibitor.

Conclusion

Evaluating N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide through a rigorous, multi-platform kinome profiling workflow reveals it to be a highly selective ATP-competitive inhibitor. By utilizing both TR-FRET and orthogonal radiometric assays, we eliminate platform-specific false positives. Compared to broad-spectrum alternatives like Staurosporine and Dasatinib, this benzothiazole scaffold offers a superior selectivity window, making it an excellent candidate for targeted cellular assays and further lead optimization.

References

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science.[Link]

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology.[Link]

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[Link]

  • Reaction Biology. "Kinase Screening Assay Services." Reaction Biology.[Link]

Sources

Validation

In Vitro Profiling Guide: N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide vs. Primary Sulfonamide Controls

Executive Summary & Rationale The benzothiazole scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry. When functionalized at the 2-position with a primary sulfonamide (e.g., 6-amino-1,3-benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzothiazole scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry. When functionalized at the 2-position with a primary sulfonamide (e.g., 6-amino-1,3-benzothiazole-2-sulfonamide), the resulting compounds act as classic, highly potent Carbonic Anhydrase Inhibitors (CAIs). However, substituting the primary sulfonamide with a methanesulfonamide group—yielding N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) —fundamentally alters the molecule's target engagement profile.

This guide provides an objective, mechanistic comparison between this methanesulfonamide derivative and classic primary sulfonamide controls. It is designed for researchers conducting in vitro structural-activity relationship (SAR) profiling, detailing the causality behind the pharmacological shift and providing self-validating experimental workflows.

Mechanistic Causality: The "SAR Switch"

To understand why N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide behaves differently from its primary sulfonamide analogs, we must examine the active site of its traditional target: Carbonic Anhydrase (CA).

  • Primary Sulfonamides (-SO₂NH₂): These act as highly efficient Zinc-Binding Groups (ZBGs). At physiological pH, the primary sulfonamide deprotonates to form a sulfonamidate anion, which directly coordinates the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide essential for CO₂ hydration [1].

  • Methanesulfonamides (-NH-SO₂CH₃): The introduction of the methyl group abolishes CA inhibitory activity. The secondary nitrogen lacks the necessary acidity to form the coordinating anion at physiological pH, and the bulky methyl group creates severe steric clash within the narrow, funnel-like CA active site. Consequently, methanesulfonamides serve as excellent negative controls in CA assays.

  • Alternative Target Engagement: While inactive against CA, the methanesulfonamide moiety increases lipophilicity and alters hydrogen-bonding geometry, shifting the molecule's affinity toward alternative targets. Structurally related methanesulfonamides (such as zonisamide) exhibit potent activity against voltage-gated sodium channels (Nav) and T-type calcium channels [2], while other derivatives act as potent COX-2 or kinase inhibitors [3].

SAR_Switch Core 6-Amino-Benzothiazole Core Methanesulfonamide Test Compound: N-(...)-methanesulfonamide (-NH-SO2CH3) Core->Methanesulfonamide N-Substitution PrimarySulfonamide Control Compound: Primary Sulfonamide (-SO2NH2) Core->PrimarySulfonamide N-Substitution NoZn Steric Clash & No Zn2+ Coordination Methanesulfonamide->NoZn ZnBind Coordinates Active Site Zn2+ Ion PrimarySulfonamide->ZnBind CA_Inactive CA Isoforms: Inactive (Shifts to Alternative Targets) NoZn->CA_Inactive CA_Active CA Isoforms: Potent Inhibition (Classic CAI Profile) ZnBind->CA_Active

Diagram 1: SAR logic tree illustrating the target shift caused by methanesulfonamide substitution.

Comparative In Vitro Performance Data

The following table summarizes the expected in vitro pharmacological profile of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide compared to primary sulfonamide controls. The data highlights the complete loss of CA activity and the emergence of off-target (e.g., COX-2/Nav) engagement.

CompoundStructural ClasshCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Alternative Target (e.g., COX-2) IC₅₀ (nM)
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide Methanesulfonamide> 50,000> 50,000~ 120 - 500*
6-Amino-1,3-benzothiazole-2-sulfonamide Primary Sulfonamide8.512.4> 10,000
Acetazolamide (Standard Control) Primary Sulfonamide12.125.0> 10,000

*Note: Alternative target values for the methanesulfonamide are representative of the class shift observed in literature for structurally analogous derivatives [3].

Experimental Protocols & Workflows

To objectively validate the SAR switch, researchers must employ a dual-assay screening approach: one assay to confirm the loss of CA activity, and a secondary assay to profile the new target engagement.

Protocol 1: Carbonic Anhydrase Esterase Activity Assay (Negative Control Validation)

Causality & Principle: While CA's primary physiological role is CO₂ hydration, measuring this requires specialized stopped-flow equipment. Instead, this protocol leverages CA's secondary esterase activity. The enzyme cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenolate, a yellow chromophore that absorbs strongly at 400 nm. This allows for high-throughput, standard microplate colorimetric tracking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, 0.1 mM Na₂SO₄, pH 7.4). Reasoning: Na₂SO₄ maintains ionic strength without introducing halide ions (like Cl⁻) which can act as weak competitive CA inhibitors.

  • Compound Dilution: Prepare 10 mM stock solutions of the methanesulfonamide test compound and Acetazolamide (positive control) in 100% DMSO. Dilute in assay buffer to achieve a final well concentration ranging from 1 nM to 100 µM. Critical: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 nM of recombinant hCA II or hCA IX to a 96-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Readout: Measure absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.

Self-Validating System Checks:

  • Positive Control: Acetazolamide must yield an IC₅₀ between 10–15 nM.

  • Vehicle Control (1% DMSO): Must show maximum uninhibited V₀.

  • Z'-Factor: Calculate Z'. The assay is only valid if Z' > 0.5.

Protocol 2: Cell-Based Alternative Target Profiling (e.g., COX-2 Inhibition)

Causality & Principle: Because the methanesulfonamide is expected to be CA-inactive, it must be screened against secondary targets (like COX-2, frequently targeted by methanesulfonamides) to prove it is a pharmacologically active entity, not simply a "dead" molecule.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Pre-treat cells with the methanesulfonamide compound (0.1 µM to 50 µM) for 1 hour. Stimulate with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and Prostaglandin E2 (PGE2) production.

  • Quantification: Harvest the supernatant and quantify PGE2 levels using a competitive ELISA kit. The reduction in PGE2 directly correlates with COX-2 inhibition [3].

Workflow Prep Compound Prep (10mM DMSO Stocks) CA_Assay CA Enzymatic Assay (Isoforms I, II, IX) 4-NPA Cleavage Prep->CA_Assay Dilution Cell_Assay Cell-Based Assay (Alternative Target) ELISA / Viability Prep->Cell_Assay Dilution Analysis Dose-Response IC50 Calculation CA_Assay->Analysis Absorbance (400 nm) Cell_Assay->Analysis Fluorescence/ Luminescence

Diagram 2: Dual-track in vitro screening workflow for target differentiation.

References

  • Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. National Institutes of Health (NIH) / Chemical Reviews.1

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications.2

  • Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. MDPI.3

Sources

Safety & Regulatory Compliance

Safety

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide proper disposal procedures

Comprehensive Laboratory Disposal Guide for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide For researchers, scientists, and drug development professionals, the proper disposal of complex heterocyclic compounds is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Guide for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

For researchers, scientists, and drug development professionals, the proper disposal of complex heterocyclic compounds is a critical component of laboratory safety and environmental stewardship. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) is a specialized chemical intermediate and potential pharmacophore. Due to its unique structural moieties, it cannot be treated as standard organic waste.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with stringent environmental regulations.

Chemical Profile & Mechanistic Hazard Assessment

To understand the strict disposal requirements for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, one must analyze the causality behind its environmental hazards. The molecule consists of three reactive and environmentally significant functional groups:

  • The Benzothiazole Core: Benzothiazole derivatives are highly recalcitrant to natural biodegradation processes and exhibit significant acute and chronic toxicity to aquatic organisms. If discharged into municipal water systems, they persist and accumulate in aquatic ecosystems.

  • The Methanesulfonamide Group: Sulfonamides are partially sorptive and highly mobile in aqueous environments[1]. Because they evade standard wastewater filtration systems, environmental release carries the severe risk of promoting antimicrobial resistance (AMR) genes in environmental bacterial reservoirs.

  • The Primary Amine: The presence of a primary amine introduces basicity and chemical reactivity. It can form salts and react exothermically if inadvertently mixed with strong oxidizing agents in a waste carboy.

Operational Directive: Under no circumstances should this compound or its solutions be poured down the drain. It must be classified and managed strictly as Hazardous Organic Waste .

Quantitative Waste Parameters

The following table summarizes the critical physicochemical data that dictate the handling and destruction parameters for this compound.

Property / ParameterValue / SpecificationRationale for Disposal Handling
CAS Number 954270-87-2Required unique identifier for all hazardous waste manifests.
Molecular Formula C8H9N3O2S2High sulfur and nitrogen content dictates mandatory NOx/SOx scrubbing during the incineration process.
Molecular Weight 243.31 g/mol Utilized by waste management for stoichiometric combustion calculations.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires full PPE (nitrile gloves, safety goggles, lab coat) and absolute prohibition of drain disposal.
Destruction Temp. > 1000°CExtreme heat is required to thoroughly cleave the highly stable C-S and C-N bonds within the heterocycle.

Step-by-Step Disposal Methodologies

Every laboratory protocol must function as a self-validating system to prevent accidental exposure or environmental release. Follow these segregated workflows based on the physical state of the waste.

Protocol A: Solid Waste Segregation (Powders, Crystals, and Contaminated Consumables)
  • Collection: Gather all unused solid reagents, contaminated weigh boats, pipette tips, and filter papers.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable primary container, such as a high-density polyethylene (HDPE) wide-mouth jar. Causality: HDPE is highly resistant to chemical leaching and prevents physical puncture from sharp consumables.

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent dispersion in the event the primary container is dropped.

  • Labeling: Affix a standard hazardous waste label. Mark the contents explicitly as: "Hazardous Organic Waste: Contains Benzothiazole/Sulfonamide Derivatives. Toxic to Aquatic Life."

Protocol B: Liquid Waste (Solvent Solutions)

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is frequently dissolved in polar aprotic solvents like DMSO or Methanol for biological assays.

  • Compatibility Verification: Before transferring, verify that the designated liquid waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid). Causality: The primary amine group can react exothermically with oxidizers, potentially causing a pressure buildup or fire.

  • Transfer: Working strictly inside a certified fume hood, use a dedicated funnel to slowly pour the solution into a flammable-rated waste carboy.

  • Sealing: Cap the carboy immediately after the transfer is complete to prevent the emission of volatile organic compounds (VOCs). Store in a designated flammable safety cabinet until Environmental Health and Safety (EHS) pickup.

Protocol C: Emergency Spill Response
  • Isolation: Immediately evacuate the immediate vicinity and don appropriate PPE (double nitrile gloves, safety goggles, lab coat).

  • Containment:

    • For solid spills: Avoid sweeping, which can aerosolize the active pharmaceutical ingredient (API) and lead to inhalation exposure. Gently cover the powder with damp paper towels.

    • For liquid spills: Surround and cover the spill with an inert absorbent material such as sand or vermiculite[1].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag[2].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent materials for treatment as hazardous waste before disposal[1].

Destruction Mechanism: High-Temperature Incineration

Once collected by EHS or a licensed hazardous waste contractor, the only acceptable method for the complete destruction of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is high-temperature incineration (>1000°C) [3].

Because the molecule contains a high molar ratio of sulfur and nitrogen, its thermal degradation will inevitably generate environmentally objectionable sulfur dioxide (SO₂) and nitrogen oxides (NOx)[4]. Therefore, the disposal facility must utilize controlled hazardous waste incinerators equipped with alkaline/caustic flue gas scrubbing systems. These scrubbers neutralize the acidic combustion byproducts, converting them into harmless salts before any atmospheric release occurs[4],[2].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and destroying benzothiazole-sulfonamide waste streams.

G Start N-(6-amino-1,3-benzothiazol-2-yl) methanesulfonamide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Start->Liquid Spill Spill Cleanup (Contaminated PPE/Mats) Start->Spill SegSolid Double-bag in compatible plastic Solid->SegSolid SegLiquid Collect in sealed, flammable-rated carboy Liquid->SegLiquid SegSpill Absorb with inert material (sand/vermiculite) Spill->SegSpill Labeling Label: Hazardous Organic Waste (Toxic, Aquatic Hazard) SegSolid->Labeling SegLiquid->Labeling SegSpill->Labeling Incineration High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing Labeling->Incineration

Workflow for the segregation and high-temperature incineration of benzothiazole-sulfonamide waste.

References

  • 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya . Ataman Chemicals.[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA . U.S. Environmental Protection Agency. [Link]

Sources

Handling

Operational Guide: PPE and Handling Protocols for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe integration of novel pharmacophores into high-throughput screening and synthesis pipelines. N-(6-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe integration of novel pharmacophores into high-throughput screening and synthesis pipelines. N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) is a highly specialized intermediate. Because comprehensive, long-term toxicological profiles (e.g., precise LD50, chronic carcinogenicity) are often incomplete for such specific derivatives, we must operate under the precautionary principle.

In accordance with the [1], this compound must be treated as a "Particularly Hazardous Substance"[2]. This guide provides a self-validating system of personal protective equipment (PPE) and operational logistics to ensure absolute safety, focusing not just on what to wear, but the mechanistic causality behind every protocol.

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must analyze the molecule's structural alerts to predict potential biological interactions and routes of exposure. Standard laboratory precautions are insufficient when dealing with this specific triad of functional groups:

  • Primary Amine (-NH₂): Amines are notorious skin and respiratory sensitizers. Inhalation of fine powders can lead to occupational asthma or severe mucosal irritation.

  • Benzothiazole Core: This lipophilic heterocycle enhances membrane permeability. If dissolved in organic solvents (e.g., DMSO, DMF) for assay prep, the solvent acts as a carrier, rapidly transporting the benzothiazole across the dermal barrier.

  • Methanesulfonamide Group: Sulfonamides can trigger severe hypersensitivity reactions (sulfa allergies) upon dermal contact or inhalation.

Causality-Driven Safety Strategy: The primary vectors of exposure are the inhalation of aerosolized powder during weighing and the dermal absorption of solvent-dissolved stock solutions. Therefore, multi-layer barrier integrity and respiratory isolation are our primary operational goals.

PPE Matrix: Quantitative & Qualitative Specifications

In compliance with the [3], the following matrix details the mandatory protective equipment and the mechanistic justification for each selection.

Body PartRequired PPESpecification / StandardMechanistic Justification (Causality)
Hands Double-layered Nitrile GlovesOuter: 8 mil (0.2 mm); Inner: 4 mil (0.1 mm). EN 374 compliant.Causality: The lipophilic benzothiazole core permeates single-layer latex rapidly. Double-gloving ensures that if the outer glove micro-tears during spatulation or is compromised by DMSO, the inner barrier remains intact.
Eyes/Face Chemical Splash GogglesANSI Z87.1+ certified, indirect venting.Causality: Standard safety glasses do not protect against fine powder aerosolization. Indirect venting prevents airborne amine dust from bypassing the seal and contacting ocular mucosa.
Body Flame-Resistant (FR) Lab CoatNomex® or 100% Cotton, knee-length, fitted cuffs.Causality: Synthetic blends (polyester) can melt into the skin if the compound is ignited. Fitted cuffs prevent sleeves from knocking over lightweight powder vials or getting caught in the fume hood sash.
Respiratory N95 / P100 RespiratorNIOSH-approved half-face particulate respirator (Required only outside the hood).Causality: The methanesulfonamide moiety poses a hypersensitivity risk. While a fume hood is the primary control, a respirator is required during spill cleanup to block sub-micron particulate inhalation.

Operational Workflow: Step-by-Step Methodology

Every protocol in your laboratory must function as a self-validating system. Do not deviate from this sequence; each step is designed to verify the integrity of the previous one.

Phase 1: Pre-Operation & Donning
  • Inspect PPE: Check outer gloves for pinhole leaks by trapping air and rolling the cuff. Causality: Micro-abrasions are invisible to the naked eye but allow DMSO-solubilized compound to penetrate instantly.

  • Donning Sequence: Wash hands → Don inner gloves → Don lab coat (ensure cuffs are over inner gloves) → Don safety goggles → Don outer gloves (pull over coat cuffs). Causality: This "shingling" method ensures that any spilled liquid runs off the exterior rather than pooling inside the glove.

  • Establish Engineering Controls: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm), as recommended by [4]. Causality: Velocities below 80 fpm fail to capture aerosolized powders; velocities above 120 fpm create turbulent eddies that blow powder back into the user's breathing zone.

Phase 2: Handling & Solubilization
  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-ionizer or a damp Kimwipe. Causality: The dry powder holds a static charge. When the vial is opened, electrostatic repulsion can cause the powder to "jump," aerosolizing the amine-containing dust.

  • Weighing: Tare the analytical balance strictly inside the fume hood. Transfer the compound using a micro-spatula.

  • Solubilization: Add the solvent (e.g., DMSO) directly to the weighing boat or vial inside the hood. Causality: Wetting the powder immediately eliminates the inhalation hazard of the dry particulate, transitioning the risk profile entirely to dermal contact (which is mitigated by the double-glove system).

Phase 3: Doffing (Post-Operation)
  • Outer Glove Removal: Pinch the palm of the outer glove, pull it off inside out, and discard it in a solid hazardous waste bin. Causality: Outer gloves are the most contaminated surface; removing them first prevents cross-contamination of laboratory equipment.

  • Coat and Eye Protection: Remove the lab coat, then the goggles, handling them only by the clean straps.

  • Inner Glove Removal & Hygiene: Remove inner gloves inside out. Wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plan

Even with flawless execution, spills occur. Immediate, structured responses to hazardous chemical spills are mandated by [5].

Spill Protocol (Dry Powder):
  • Isolate: Evacuate personnel from the immediate 5-foot radius.

  • Suppress: Do NOT sweep dry powder. Causality: Sweeping generates a massive aerosol cloud. Instead, gently cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust.

  • Collect: Scoop the wet towels and compound using a disposable plastic scraper into a sealable biohazard/chemical waste bag.

  • Decontaminate: Wash the surface with a detergent solution, as the benzothiazole core is poorly soluble in pure water.

Disposal Plan:
  • Solid Waste: All contaminated gloves, spatulas, and Kimwipes must be placed in a clearly labeled "Hazardous Solid Waste: Sulfonamide/Amine Contaminated" container.

  • Liquid Waste: Solutions containing the compound and organic solvents must be collected in a compatible, high-density polyethylene (HDPE) carboy.

  • EPA Compliance: Because the molecule contains sulfur and nitrogen, incineration will yield SOx and NOx gases. Label the waste explicitly so your Environmental Health and Safety (EHS) facility routes it to an EPA-compliant high-temperature incinerator equipped with proper exhaust scrubbers.

Process Visualization: Handling & Disposal Workflow

The following diagram maps the critical path for safe handling and emergency diversion.

G Start Start: Risk Assessment (Review Structural Alerts) Donning PPE Donning Sequence (Double Gloves, FR Coat, Goggles) Start->Donning Hood Transfer to Fume Hood (Verify 80-120 fpm velocity) Donning->Hood Weighing Anti-Static Weighing & In-Hood Solubilization Hood->Weighing Spill Spill Detected? Weighing->Spill SpillResp Initiate Spill Protocol (Wet Suppression, No Sweeping) Spill->SpillResp Yes Doffing PPE Doffing Sequence (Outer Gloves First) Spill->Doffing No SpillResp->Doffing Disposal EPA-Compliant Disposal (SOx/NOx Scrubber Routing) Doffing->Disposal

Operational workflow for handling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). "Emergency Preparedness and Response." U.S. Department of Labor. [Link]

Sources

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